molecular formula C13H19NO3S B1663394 AA92593

AA92593

Número de catálogo: B1663394
Peso molecular: 269.36 g/mol
Clave InChI: HDTKLZINZGEPFG-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
Usually In Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Novel antagonist of melanopsin-mediated phototransduction;  High Quality Biochemicals for Research Uses

Propiedades

IUPAC Name

1-(4-methoxy-3-methylphenyl)sulfonylpiperidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19NO3S/c1-11-10-12(6-7-13(11)17-2)18(15,16)14-8-4-3-5-9-14/h6-7,10H,3-5,8-9H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HDTKLZINZGEPFG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)S(=O)(=O)N2CCCCC2)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

The Opsinamide AA92593: A Technical Guide to its Selectivity Profile for Mammalian Opsins

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

AA92593 is a synthetic small molecule, classified as an opsinamide, that has emerged as a potent and selective competitive antagonist of mammalian melanopsin (OPN4).[1][2][3][4] Melanopsin, a G protein-coupled receptor (GPCR) found in intrinsically photosensitive retinal ganglion cells (ipRGCs), plays a crucial role in non-image forming visual functions such as circadian rhythm entrainment, the pupillary light reflex, and sleep regulation.[2][3][5] The specificity of this compound for mammalian melanopsin over other opsins, including visual photoreceptors, makes it an invaluable tool for dissecting the physiological roles of melanopsin and a potential therapeutic agent for conditions involving light sensitivity and circadian disruption.[1][3] This technical guide provides a comprehensive overview of the selectivity profile of this compound, detailing its binding affinities, functional inhibition across various opsins, and the experimental protocols used for its characterization.

Quantitative Selectivity Profile of this compound

The selectivity of this compound is most pronounced for mammalian melanopsins, with significantly lower or no activity observed against non-mammalian and invertebrate opsins. The following tables summarize the quantitative data from various studies.

Target OpsinMammalian SpeciesAssay TypeCell Line/SystemParameterValueReference
Melanopsin (OPN4)HumanGsX GloSensorCOS-1EC501.05 ± 0.28 µM[6]
Melanopsin (OPN4)HumanCalcium ImagingCHO-K1Apparent Kb105 nM[1]
Melanopsin (OPN4)MouseGsX GloSensorCOS-1EC502.98 ± 0.58 µM[6]
Melanopsin (OPN4)MouseCalcium ImagingCHO-K1IC50665 ± 9 nM[1]
Melanopsin (OPN4)MouseElectrophysiologyXenopus OocytesIC50190 nM[1]

Table 1: Potency of this compound against Mammalian Melanopsins.

Target OpsinSpeciesAssay TypeCell Line/SystemParameterValue/ObservationReference
Lanceolatum MelanopsinInvertebrate (Amphioxus)GsX GloSensorCOS-1InhibitionInsensitive to antagonist[2]
Belcheri MelanopsinInvertebrate (Amphioxus)GsX GloSensorCOS-1Inhibition~34% reduction with 16.7 µM this compound[2]
Non-mammalian vertebrate melanopsinsVariousCell-based assaysCOS-1InhibitionNot effectively inhibited[2][5]
Rod/Cone PhotoreceptorsMouseIn vivo PLRC57BL/6J miceEffectUnaffected by opsinamide[1]
74 Biological Targets (GPCRs, ion channels)VariousRadioligand Binding-InhibitionFailed to inhibit at 10 µM[4]

Table 2: Selectivity of this compound against Non-Mammalian and Other Opsins.

Molecular Basis of Selectivity

Recent studies have elucidated the molecular underpinnings of this compound's specificity for mammalian melanopsins. The antagonist's binding is dependent on a set of five specific amino acid residues within the retinal-binding pocket that are conserved among mammalian melanopsins but differ in their non-mammalian counterparts.[2][5] These residues are Phe-942.61, Ser-188ECL2, Trp-189ECL2, Leu-2075.42, and Ser-2696.52.[2][5] Mutational studies have confirmed that substituting these residues in mammalian melanopsin reduces its sensitivity to this compound, while introducing them into this compound-insensitive non-mammalian melanopsins confers susceptibility to the antagonist.[2]

Signaling Pathways

Mammalian melanopsin primarily signals through the Gq/11 family of G proteins, leading to the activation of phospholipase C (PLC) and subsequent downstream signaling cascades.[7] However, it has also been shown to couple to Gs and Gi/o pathways.[2][7] this compound acts as a competitive antagonist at the retinal-binding site, thereby preventing the light-induced conformational changes necessary for G protein activation.[1][2][3]

Melanopsin_Signaling cluster_membrane Cell Membrane This compound This compound Melanopsin Melanopsin (OPN4) This compound->Melanopsin inhibits Retinal 11-cis-retinal (B22103) Retinal->Melanopsin binds Light Blue Light (~480 nm) Light->Melanopsin activates Gq Gq/11 Melanopsin->Gq activates PLC PLC Gq->PLC Downstream Downstream Signaling PLC->Downstream

Melanopsin Signaling Pathway and this compound Inhibition.

Experimental Protocols & Workflows

The characterization of this compound's selectivity profile has been achieved through a combination of in vitro and in vivo assays.

GsX GloSensor™ cAMP Assay

This cell-based assay is used to quantify the activation of Gq-coupled receptors like melanopsin by converting the signal to a readily measurable cAMP response.

Methodology:

  • Cell Culture and Transfection: COS-1 cells are cultured and co-transfected with plasmids encoding the opsin of interest and a Gsα chimera (e.g., Gsα/q11). The Gsα chimera contains the C-terminal sequence of a Gqα subunit, allowing it to be activated by the Gq-coupled opsin and subsequently activate adenylyl cyclase. A luciferase-based cAMP biosensor (GloSensor™) is also co-expressed.

  • Incubation: 24 hours post-transfection, 11-cis-retinal is added to the medium to reconstitute the photopigment.

  • Assay Preparation: Cells are harvested and incubated with the GloSensor™ cAMP Reagent.

  • Compound Addition: Varying concentrations of this compound are added to the cells.

  • Measurement: The cells are exposed to light to activate the opsin, and the resulting luminescence, which is proportional to the intracellular cAMP concentration, is measured using a luminometer. A decrease in the light-induced luminescence in the presence of this compound indicates antagonistic activity.

GsX_GloSensor_Workflow cluster_workflow GsX GloSensor Assay Workflow Transfect 1. Co-transfect COS-1 cells (Opsin + Gsα/q11 + GloSensor) Incubate 2. Incubate with 11-cis-retinal Transfect->Incubate Add_Reagent 3. Add GloSensor cAMP Reagent Incubate->Add_Reagent Add_this compound 4. Add this compound Add_Reagent->Add_this compound Stimulate 5. Stimulate with Light Add_this compound->Stimulate Measure 6. Measure Luminescence Stimulate->Measure

GsX GloSensor™ Assay Experimental Workflow.

Radioligand Binding Assay

This assay is employed to determine the binding affinity (Kd or Kb) of this compound to melanopsin.

Methodology:

  • Membrane Preparation: CHO cells stably expressing human melanopsin (CHOOpn4) are harvested, and the cell membranes are isolated by sonication and centrifugation.

  • Competition Binding: Isolated membranes are incubated with a fixed concentration of a radiolabeled ligand (e.g., [3H]2-AA41612, an analog of this compound) and increasing concentrations of unlabeled this compound.[1] The incubation is typically carried out for 2 hours at 25°C in the dark.

  • Filtration and Washing: The reaction is terminated by rapid vacuum filtration through glass fiber filters, which traps the membrane-bound radioligand. The filters are then washed with ice-cold buffer to remove unbound radioligand.

  • Scintillation Counting: The radioactivity retained on the filters is measured using a scintillation counter.

  • Data Analysis: The data are used to generate a competition binding curve, from which the IC50 is determined. The Ki or Kb value is then calculated using the Cheng-Prusoff equation.

Radioligand_Binding_Workflow cluster_workflow Radioligand Binding Assay Workflow Prepare_Membranes 1. Prepare Membranes from CHO-Opn4 cells Incubate 2. Incubate Membranes with: - [3H]-Ligand - Unlabeled this compound Prepare_Membranes->Incubate Filter 3. Vacuum Filtration Incubate->Filter Wash 4. Wash Filters Filter->Wash Count 5. Scintillation Counting Wash->Count Analyze 6. Data Analysis (IC50, Ki) Count->Analyze

Radioligand Binding Assay Experimental Workflow.

In Vivo Pupillary Light Reflex (PLR) Assay

This assay assesses the in vivo efficacy of this compound on a melanopsin-dependent physiological response.

Methodology:

  • Animal Model: Wild-type (C57BL/6J) mice are used.

  • Drug Administration: this compound (e.g., 30 mg/kg) is administered via intraperitoneal (i.p.) injection.[1]

  • Acclimation: Mice are dark-adapted before the PLR measurement.

  • Light Stimulation: 20 minutes post-injection, the mouse's eye is exposed to a high-intensity light stimulus (e.g., 1013 photons/cm-2/s-1), which preferentially activates the melanopsin system.[1]

  • Measurement: The pupil diameter is recorded using an infrared camera before, during, and after the light stimulus.

  • Analysis: The degree of pupil constriction is quantified and compared between vehicle-treated and this compound-treated animals. A significant attenuation of pupil constriction in the presence of this compound indicates in vivo antagonism of melanopsin.

Conclusion

The opsinamide this compound demonstrates a high degree of selectivity for mammalian melanopsins. This specificity is conferred by a unique set of amino acid residues within the retinal-binding pocket of mammalian OPN4. The quantitative data derived from a variety of robust in vitro and in vivo assays consistently support its role as a potent and selective antagonist. As such, this compound stands as a critical pharmacological tool for the targeted investigation of melanopsin-mediated physiology and the development of novel therapeutics for light-related disorders.

References

The Pharmacokinetics and Biodistribution of AA92593: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the pharmacokinetics and biodistribution of AA92593, a selective and competitive antagonist of melanopsin (OPN4). The data presented herein is crucial for understanding the in vivo behavior of this compound and for designing future preclinical and clinical studies.

Executive Summary

This compound is a small molecule that acts as an opsinamide, potently inhibiting melanopsin-mediated phototransduction.[1] It functions by competing with retinal for the retinal-binding pocket of melanopsin, thereby displacing retinal and potentially triggering downstream signaling that results in an increased expression of Per1.[2][3] This compound has demonstrated efficacy in attenuating melanopsin-mediated physiological responses, such as the pupillary light reflex (PLR), in in vivo models.[2][4] Understanding its pharmacokinetic profile and tissue distribution is essential for optimizing dosing regimens and ensuring target engagement.

Pharmacokinetic and Biodistribution Data

Systemic administration of this compound via intraperitoneal (IP) injection in mice has demonstrated its ability to penetrate key tissues, including the brain and retina. The following table summarizes the quantitative data on the tissue concentration of this compound at various time points following a single 30 mg/kg IP dose.

Time PointTissueConcentration (ng/g of tissue)Molar Concentration (~µM)
30 minutesRetina> 2,000~ 7.5
2 hoursRetina> 95% cleared-

Data sourced from in vivo studies in mice.[4]

These findings indicate that this compound achieves significant concentrations in the retina, the primary site of melanopsin-expressing intrinsically photosensitive retinal ganglion cells (ipRGCs), within 30 minutes of administration.[4] The compound is then rapidly cleared, with over 95% eliminated from the retina within 2 hours.[4] This rapid clearance provides a defined temporal window for assessing its in vivo efficacy and reversibility.[4]

Experimental Protocols

The pharmacokinetic data presented was obtained through a detailed bioanalytical method. The following protocol outlines the key steps involved in the sample preparation and analysis.

Bioanalysis for Pharmacokinetics [4]

  • Tissue Homogenization:

    • Frozen brain and retina samples were weighed.

    • Tissues were homogenized in four volumes (w/v) of a homogenization buffer consisting of 50% water, 30% 2-propanol, and 20% DMSO.

  • Sample Preparation:

    • A 150 µl internal standard solution (this compound in 80% acetonitrile/ 20% DMSO) was added to a 50 µl aliquot of the homogenized tissue or plasma sample.

    • The samples were thoroughly mixed.

    • Centrifugation was performed to pellet any solid debris.

  • LC/MS/MS Analysis:

    • The resulting supernatant was directly injected into a ThermoFinnigan Quantum Ultra LC/MS/MS system for quantitative analysis.

    • A standard curve, ranging from 0 to 5,000 ng/ml, was generated in tissue homogenates to accurately determine the concentrations of this compound in the brain and retina samples.

Visualizations

To further elucidate the experimental process and the compound's mechanism of action, the following diagrams are provided.

experimental_workflow cluster_sample_collection Sample Collection cluster_sample_processing Sample Processing cluster_analysis Analysis ip_injection 30 mg/kg IP Injection of this compound in Mice tissue_extraction Brain and Retina Extraction at Timed Intervals ip_injection->tissue_extraction homogenization Tissue Homogenization tissue_extraction->homogenization add_is Addition of Internal Standard homogenization->add_is centrifugation Centrifugation add_is->centrifugation lc_msms LC/MS/MS Analysis centrifugation->lc_msms data_quantification Data Quantification against Standard Curve lc_msms->data_quantification

Caption: Experimental workflow for the pharmacokinetic analysis of this compound.

signaling_pathway cluster_membrane Cell Membrane cluster_extracellular Extracellular cluster_intracellular Intracellular melanopsin Melanopsin (OPN4) g_protein G-protein Activation melanopsin->g_protein Activates light Light light->melanopsin Activates retinal Retinal retinal->melanopsin Binds to This compound This compound This compound->melanopsin Competitively Inhibits Retinal Binding downstream Downstream Signaling g_protein->downstream per1 Per1 Expression downstream->per1

Caption: Mechanism of action of this compound on the melanopsin signaling pathway.

Conclusion

The available data indicates that this compound effectively penetrates the brain and retina following systemic administration, reaching concentrations sufficient to engage its molecular target, melanopsin. Its rapid clearance profile suggests a transient pharmacological effect, which can be advantageous for applications requiring reversible modulation of melanopsin activity. The detailed experimental protocol provides a foundation for the replication and further investigation of the pharmacokinetic properties of this compound and related compounds. This technical guide serves as a valuable resource for researchers and drug development professionals working on the advancement of melanopsin-targeted therapies.

References

The Opsinamide AA92593: A Technical Guide for Investigating Circadian Photoentrainment

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of AA92593, a selective and competitive antagonist of melanopsin (OPN4), and its application in the study of circadian photoentrainment. This compound serves as a critical tool for dissecting the roles of intrinsically photosensitive retinal ganglion cells (ipRGCs) in non-image-forming visual functions.

Core Mechanism of Action

This compound functions as a potent antagonist of melanopsin-mediated phototransduction.[1] It competitively binds to the retinal-binding pocket of melanopsin, displacing the native chromophore, retinal.[2][3] This action prevents the light-induced conformational change in melanopsin, thereby inhibiting the activation of downstream G-protein signaling pathways, including Gq, Gs, and Gi.[4][5] The specificity of this compound for mammalian melanopsins is attributed to its interaction with five key amino acid residues near the retinal-binding site: Phe-94, Ser-188, Trp-189, Leu-207, and Ser-269.[4][6][7][8]

Quantitative Data Summary

The following tables summarize the key quantitative parameters of this compound, providing a comparative overview of its potency and efficacy in various experimental settings.

ParameterValueSpecies/SystemAssay TypeReference
IC50 665 nMChinese Hamster Ovary (CHO) cells expressing OPN4Ca2+ Flux Assay[1][2][3]
1.05 ± 0.28 µMHuman Melanopsin in COS-1 cellsGsX GloSensor Assay[4]
2.98 ± 0.58 µMMouse Melanopsin in COS-1 cellsGsX GloSensor Assay[4]
Apparent Kb 105 nMHuman MelanopsinSchild Regression Analysis[9][10]
In Vivo Efficacy ~50% attenuation of pupil constrictionWild-type micePupillary Light Reflex (PLR)[2][3]

Signaling Pathway and Mechanism of Inhibition

The following diagram illustrates the signaling cascade initiated by light activation of melanopsin and the point of intervention by this compound.

cluster_ipRGC Intrinsically Photosensitive Retinal Ganglion Cell (ipRGC) Light Light (480nm) Melanopsin Melanopsin (OPN4) (inactive) Light->Melanopsin Activates Melanopsin_active Melanopsin* (active) Melanopsin->Melanopsin_active G_protein Gq/11, Gs, Gi Melanopsin_active->G_protein Activates PLC Phospholipase C (PLC) G_protein->PLC TRP TRP Channels PLC->TRP Opens Depolarization Membrane Depolarization TRP->Depolarization SCN Suprachiasmatic Nucleus (SCN) Depolarization->SCN Signals to Photoentrainment Circadian Photoentrainment SCN->Photoentrainment This compound This compound This compound->Melanopsin Competitively Binds

Caption: Signaling pathway of melanopsin-mediated photoentrainment and inhibition by this compound.

Experimental Protocols

Detailed methodologies for key experiments involving this compound are provided below.

In Vitro Ca2+ Flux Assay in CHO-Opn4 Cells

This assay measures the inhibitory effect of this compound on light-induced intracellular calcium elevation in a heterologous expression system.

1. Cell Culture and Plating:

  • Culture Chinese Hamster Ovary (CHO) cells stably expressing human or mouse melanopsin (CHO-Opn4) in appropriate growth medium.

  • Plate cells in 96-well black-walled, clear-bottom plates and grow to confluence.

2. Compound Preparation and Incubation:

  • Prepare a stock solution of this compound in DMSO.

  • Create a serial dilution of this compound in a suitable assay buffer.

  • Remove growth medium from cells and add the this compound dilutions.

  • Incubate the plate in the dark for a specified period (e.g., 30 minutes) at 37°C.

3. Calcium Indicator Loading:

  • Prepare a solution of a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in assay buffer.

  • Add the dye solution to each well and incubate in the dark for 1 hour at 37°C.

4. Measurement of Calcium Flux:

  • Use a fluorescence imaging plate reader (e.g., FLIPR) to measure intracellular calcium.

  • Establish a baseline fluorescence reading for each well.

  • Stimulate the cells with a brief pulse of blue light (e.g., 480 nm).

  • Record the change in fluorescence intensity over time.

5. Data Analysis:

  • Determine the peak fluorescence response for each concentration of this compound.

  • Normalize the data to the response of vehicle-treated control wells.

  • Plot the normalized response against the logarithm of the this compound concentration and fit a dose-response curve to calculate the IC50 value.

In Vivo Pupillary Light Reflex (PLR) Measurement in Mice

This experiment assesses the in vivo efficacy of this compound by measuring its effect on the melanopsin-dependent pupillary light reflex.

1. Animal Handling and Dosing:

  • Use wild-type mice as the experimental group.

  • Administer this compound via intraperitoneal (IP) injection at a dose of 30 mg/kg.[2][3] The compound can be formulated in a vehicle such as DMSO and saline.

  • Allow for a pre-treatment period of approximately 20 minutes for the compound to distribute.[3]

2. Pupil Diameter Measurement:

  • Place the mouse in a dark-adapted state.

  • Use an infrared camera and appropriate software to record the pupil diameter.

  • Deliver a high-irradiance blue light stimulus (e.g., 10^13 photons/cm²/s) to elicit a pupillary constriction mediated by both rods/cones and melanopsin.[2][9]

3. Data Acquisition and Analysis:

  • Record the pupil diameter before, during, and after the light stimulus.

  • Calculate the degree of pupil constriction as a percentage of the initial baseline diameter.

  • Compare the pupillary constriction in this compound-treated mice to that of vehicle-treated control mice.

  • A significant reduction in the sustained pupillary constriction indicates effective melanopsin antagonism.

Experimental Workflow Example

The following diagram outlines a typical experimental workflow for evaluating a novel melanopsin antagonist, using this compound as a reference compound.

cluster_workflow Antagonist Evaluation Workflow Start Start InVitro In Vitro Screening (e.g., Ca2+ Flux Assay) Start->InVitro Potency Determine IC50 & Potency InVitro->Potency Selectivity Selectivity Assays (vs. other opsins/receptors) Potency->Selectivity InVivo In Vivo Efficacy (e.g., PLR in mice) Selectivity->InVivo DoseResponse Establish Dose-Response Relationship InVivo->DoseResponse Circadian Circadian Photoentrainment Study (Phase-shifting experiments) DoseResponse->Circadian End End Circadian->End

Caption: A generalized workflow for the evaluation of melanopsin antagonists.

Conclusion

This compound is a well-characterized and specific tool for the pharmacological inhibition of mammalian melanopsin. Its utility in both in vitro and in vivo systems allows for the precise investigation of melanopsin's role in circadian photoentrainment and other non-image-forming visual functions. The data and protocols presented in this guide offer a comprehensive resource for researchers aiming to employ this compound in their studies.

References

Investigating Non-Visual Photoreception with AA92593: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the use of AA92593, a potent and selective antagonist of mammalian melanopsin, for the investigation of non-visual photoreception. This document details the molecular basis of this compound's action, its effects on melanopsin-mediated signaling pathways, and provides detailed protocols for key in vitro and in vivo experimental assays.

Introduction to this compound and Non-Visual Photoreception

Non-visual photoreception, a process distinct from conventional sight, governs a range of physiological responses to light, including circadian rhythm entrainment, pupillary light reflex (PLR), and sleep-wake cycles. The primary photopigment responsible for these functions in mammals is melanopsin (OPN4), a G-protein coupled receptor (GPCR) expressed in a subset of retinal ganglion cells known as intrinsically photosensitive retinal ganglion cells (ipRGCs).

This compound is a small molecule opsinamide that acts as a specific and competitive antagonist of mammalian melanopsin.[1][2] It functions by competing with the chromophore retinal for the retinal-binding pocket of the melanopsin protein.[3] This selective inhibition makes this compound an invaluable tool for dissecting the roles of melanopsin in various physiological processes, without significantly affecting rod and cone-mediated vision.[4]

Molecular Mechanism and Specificity

This compound exhibits high specificity for mammalian melanopsins. The molecular basis for this selectivity lies in specific amino acid residues within the retinal-binding pocket. Studies have identified five key residues (Phe-94, Ser-188, Trp-189, Leu-207, and Ser-269 in human melanopsin) that are conserved among mammals and are crucial for the binding of this compound.[1][2] Non-mammalian vertebrate and invertebrate melanopsins, which lack this specific combination of residues, are largely insensitive to this compound.[1][5]

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound from various studies.

ParameterSpecies/Cell LineValueReference
IC50 Human Melanopsin (in COS-1 cells, Gsα/q11 assay)1.05 ± 0.28 µM[2]
Mouse Melanopsin (in COS-1 cells, Gsα/q11 assay)2.98 ± 0.58 µM[2]
Mouse Melanopsin (in CHOOpn4 cells, Ca2+ influx assay)665 ± 9 nM[4]
Apparent Kb Human Melanopsin (in CHOOpn4 cells)105 nM[4]

Table 1: In Vitro Potency of this compound

Animal ModelDose and AdministrationEffectReference
rd mice 30 mg/kg, intraperitoneal (i.p.)Attenuated pupil constriction by ~50% in response to high-intensity light.[4]
Wild-type C57BL/6J mice 30 mg/kg, i.p.Attenuated pupillary light reflex (PLR) at high light intensity.[4]

Table 2: In Vivo Efficacy of this compound

Signaling Pathways

Melanopsin activation by light initiates a signaling cascade through various G-protein subtypes, primarily the Gq/11 pathway, but also involving Gs and Gi pathways. This compound competitively inhibits the initial step of this cascade.

cluster_membrane Cell Membrane Light Light Melanopsin Melanopsin (OPN4) Light->Melanopsin Activates Gq11 Gq/11 Melanopsin->Gq11 Gs Gs Melanopsin->Gs Gi Gi Melanopsin->Gi This compound This compound This compound->Melanopsin Inhibits PLC PLC Gq11->PLC Activates AC AC Gs->AC Activates Gi->AC Inhibits Downstream Downstream Signaling PLC->Downstream AC->Downstream

Melanopsin signaling and this compound inhibition.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the effects of this compound.

In Vitro Cell-Based cAMP Assay

This protocol is designed to measure the antagonistic effect of this compound on melanopsin-mediated G-protein signaling in a controlled cellular environment.

start Seed COS-1 cells in 96-well plates transfect Co-transfect with Melanopsin, Gαs/q11 chimera, and GloSensor cAMP reporter start->transfect incubate1 Incubate for 24 hours transfect->incubate1 add_retinal Add 9-cis-retinal (B17824) (e.g., 1 µM) incubate1->add_retinal add_this compound Add varying concentrations of this compound add_retinal->add_this compound incubate2 Incubate in the dark add_this compound->incubate2 stimulate Expose to light stimulus (e.g., blue light, 480 nm) incubate2->stimulate measure Measure luminescence (cAMP levels) stimulate->measure analyze Analyze data to determine IC50 measure->analyze

Workflow for in vitro cAMP assay.

Materials:

  • COS-1 or CHO cells

  • Expression plasmids for mammalian melanopsin, Gsα/q11 chimera, and a cAMP reporter (e.g., GloSensor™)

  • Cell culture medium (e.g., DMEM) and supplements

  • Transfection reagent

  • 9-cis-retinal

  • This compound

  • Luminescence plate reader

  • Light source for stimulation

Procedure:

  • Cell Culture and Transfection:

    • Seed COS-1 or CHO cells in 96-well plates at an appropriate density.

    • Co-transfect the cells with plasmids encoding melanopsin, the Gsα/q11 chimera, and the cAMP reporter according to the manufacturer's protocol. The Gsα/q11 chimera allows the Gq-coupled melanopsin to signal through the cAMP pathway, which is readily measurable.

    • Incubate the cells for 24-48 hours to allow for protein expression.

  • Compound Treatment:

    • Prepare a stock solution of 9-cis-retinal and add it to the cells at a final concentration of approximately 1 µM to reconstitute the photopigment.

    • Prepare serial dilutions of this compound in assay buffer.

    • Add the different concentrations of this compound to the respective wells and incubate in the dark for a predetermined period (e.g., 30 minutes).

  • Light Stimulation and Measurement:

    • Expose the plate to a controlled light stimulus (e.g., blue light, ~480 nm) for a specific duration.

    • Immediately measure the luminescence signal using a plate reader. The signal intensity is proportional to the intracellular cAMP concentration.

  • Data Analysis:

    • Normalize the luminescence data to a vehicle control.

    • Plot the normalized response against the concentration of this compound and fit the data to a dose-response curve to calculate the IC50 value.

In Vivo Pupillary Light Reflex (PLR) Assay

This protocol assesses the in vivo efficacy of this compound by measuring its effect on the melanopsin-dependent pupillary light reflex in mice.

start Select animal models (e.g., C57BL/6J, Opn4-/-, rd mice) dark_adapt Dark-adapt mice (e.g., overnight) start->dark_adapt administer Administer this compound (e.g., 30 mg/kg, i.p.) or vehicle dark_adapt->administer wait Wait for drug absorption (e.g., 20-30 minutes) administer->wait record_baseline Record baseline pupil diameter in the dark wait->record_baseline stimulate Apply light stimulus (e.g., high intensity blue light) record_baseline->stimulate record_response Record pupil constriction using an infrared camera stimulate->record_response analyze Analyze pupil diameter changes over time record_response->analyze

Workflow for in vivo PLR assay.

Materials:

  • Mouse models (e.g., C57BL/6J, Opn4-/-, rd/rd)

  • This compound

  • Vehicle solution (e.g., DMSO and saline)

  • Infrared video camera and recording system

  • Controlled light source (e.g., LED with defined wavelength and intensity)

  • Animal restrainer (optional)

Procedure:

  • Animal Preparation:

    • Dark-adapt the mice for at least 2 hours, or overnight, before the experiment.

    • Administer this compound (e.g., 30 mg/kg) or vehicle via intraperitoneal (i.p.) injection.

    • Allow 20-30 minutes for the compound to be absorbed and distributed.

  • Pupil Recording:

    • Gently restrain the mouse and position its head so that one eye is aligned with the infrared camera.

    • Record the baseline pupil diameter in complete darkness for a few seconds.

    • Deliver a high-intensity light stimulus (e.g., >1013 photons/cm2/s) of a specific wavelength (e.g., blue light, ~480 nm) for a defined duration (e.g., 10-30 seconds).

    • Continue recording the pupil diameter during and after the light stimulus to capture the constriction and subsequent re-dilation.

  • Data Analysis:

    • Use image analysis software to measure the pupil diameter from the recorded video frames.

    • Normalize the pupil diameter to the baseline value.

    • Plot the normalized pupil diameter over time for both the this compound-treated and vehicle-treated groups.

    • Compare the extent and dynamics of pupil constriction between the two groups to determine the effect of this compound.

In Vivo Electroretinography (ERG)

This protocol is used to assess the functional integrity of different retinal cell types and to confirm the specificity of this compound for melanopsin-driven responses over rod and cone-mediated vision.

Materials:

  • Mouse models

  • This compound and vehicle

  • ERG recording system (including corneal electrodes, reference and ground electrodes, amplifier, and light source)

  • Anesthetics (e.g., ketamine/xylazine)

  • Mydriatic eye drops (to dilate the pupils)

Procedure:

  • Animal Preparation:

    • Dark-adapt the mice overnight for scotopic (rod-driven) recordings.

    • Anesthetize the mouse and dilate its pupils with a mydriatic agent.

    • Place the corneal electrode on the eye, and the reference and ground electrodes subcutaneously.

  • Scotopic ERG Recording:

    • In a dark room, present a series of light flashes of increasing intensity.

    • Record the electrical responses from the retina. The a-wave (initial negative deflection) originates from photoreceptors, and the b-wave (subsequent positive deflection) reflects the activity of bipolar cells.

  • Photopic ERG Recording:

    • Light-adapt the mouse for several minutes to saturate the rods.

    • Present light flashes against a lighted background to elicit cone-driven responses.

    • Record the photopic ERG waveforms.

  • This compound Administration and Re-testing:

    • Administer this compound or vehicle and wait for the appropriate time.

    • Repeat the ERG recordings to assess any changes in the waveforms.

  • Data Analysis:

    • Measure the amplitudes and implicit times of the a- and b-waves for both scotopic and photopic conditions.

    • Compare the ERG parameters before and after this compound administration to determine if the compound affects rod and cone pathways. A lack of significant change in these parameters confirms the specificity of this compound for melanopsin-driven responses.

Conclusion

This compound is a powerful and specific pharmacological tool for the study of non-visual photoreception. Its ability to selectively block mammalian melanopsin allows researchers to delineate the contributions of this photopigment to a wide array of physiological functions. The experimental protocols outlined in this guide provide a robust framework for utilizing this compound in both in vitro and in vivo settings, facilitating further discoveries in this exciting field of research.

References

AA92593's effect on pupillary light reflex pathway

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to the Effects of AA92593 on the Pupillary Light Reflex Pathway

Introduction

The pupillary light reflex (PLR) is a fundamental neurological response that controls the diameter of the pupil in reaction to the intensity of ambient light.[1][2] This reflex is not only crucial for adapting vision across various light levels but also serves as a key diagnostic tool for assessing brain stem function.[1][2] The PLR is primarily mediated by a specialized subset of intrinsically photosensitive retinal ganglion cells (ipRGCs) that express the photopigment melanopsin (OPN4).[3][4] These cells detect light and initiate the neural signaling cascade that results in pupillary constriction.

This technical guide focuses on the compound This compound , a novel sulfonamide compound also known as an "opsinamide".[5] this compound has been identified as a potent, selective, and competitive antagonist of mammalian melanopsin.[6][7][8] Its ability to specifically modulate the function of ipRGCs makes it a valuable tool for researchers studying non-image forming visual responses and for professionals in drug development exploring therapeutic control over light-dependent behaviors.[5] This document provides a comprehensive overview of this compound's mechanism of action, its quantitative effects on melanopsin signaling, and its direct impact on the pupillary light reflex pathway, supported by detailed experimental protocols and pathway diagrams.

Mechanism of Action: Competitive Antagonism of Melanopsin

This compound functions as a specific and competitive antagonist of melanopsin (OPN4).[3][6] The mechanism involves the compound occupying the retinal-binding pocket of the melanopsin protein.[3][6] By binding to this site, this compound competitively inhibits the binding of the natural chromophore, 9-cis-retinal, which is essential for melanopsin's light-sensing function.[5][7] This displacement of retinal prevents the conformational change in the opsin protein that normally occurs upon photoexcitation, thereby blocking the initiation of the downstream G-protein coupled signaling cascade that leads to cellular responses like ipRGC depolarization and the pupillary light reflex.[3][5]

The specificity of this compound is a key attribute; it has been shown to be highly selective for mammalian melanopsins, with no significant off-target effects on rod or cone photoreceptor pathways or a large panel of other GPCRs and ion channels.[5][9] This specificity is attributed to key amino acid residues conserved in the retinal-binding site of mammalian melanopsins that directly interact with the this compound molecule.[7][8]

cluster_0 Melanopsin (OPN4) Protein cluster_1 Signaling Cascade Retinal 9-cis-Retinal BindingSite Retinal-Binding Pocket Retinal->BindingSite Binds to This compound This compound This compound->BindingSite Competitively Binds to Activation Photoactivation (Conformational Change) BindingSite->Activation Leads to NoActivation Inhibition (No Conformational Change) BindingSite->NoActivation Light Light (Photon) Light->Retinal Activates G_Protein G-Protein Signaling Activation->G_Protein No_G_Protein No Signaling NoActivation->No_G_Protein

Competitive antagonism of melanopsin by this compound.

Quantitative Pharmacological Data

The antagonistic potency of this compound has been quantified through various in vitro assays. These studies confirm its high affinity and inhibitory effect on melanopsin signaling.

ParameterValueCell/SystemDescriptionCitation
IC₅₀ 665 ± 9 nMCHOOpn4 CellsHalf-maximal inhibitory concentration in a light-induced cytosolic Ca2+ flux assay.[3][5][6][9][10]
Apparent Kb 105 nMHuman MelanopsinApparent binding affinity determined via Schild analysis.[5]
Ki 16 nMOPN4 ReceptorInhibitor constant for the Opsin 4 (OPN4) receptor.[10]
Selectivity > 10 µM74 Biological TargetsNo significant inhibition observed at a high concentration against a panel of GPCRs and ion channels.[5][9]

In Vivo Efficacy on Pupillary Light Reflex

In vivo studies in murine models have demonstrated the significant effect of this compound on the pupillary light reflex, confirming its ability to antagonize melanopsin function in a living organism.

Summary of In Vivo PLR Effects
ParameterValueAnimal ModelEffectCitation
Dose 30 mg/kgWild-Type & rd MiceAttenuated pupil constriction by approximately 50%.[3][5][6][10][11]
Administration Intraperitoneal (i.p.)Wild-Type & rd MiceSystemic delivery, 20 minutes prior to PLR measurement.[3][5][6][11]
Light Stimulus 1013 photons cm-2 s-1Wild-Type & rd MiceHigh light intensity to specifically engage melanopsin-mediated PLR.[3][5][6][11]
Observed Effects -Wild-Type & rd MiceSlower constriction, reduced maximum constriction, and faster relaxation of the pupil.[5][11]
Reversibility ~60 minutesWild-Type & rd MiceNormal PLR response resumed, correlating with compound clearance from the retina.[5][11]
Detailed Experimental Protocol: In Vivo Pupillometry

The following protocol outlines the methodology used to assess the effect of this compound on the pupillary light reflex in mice.[5][11]

  • Animal Models: Adult rd mice (lacking functional rods and cones, isolating the melanopsin system) and wild-type (C57BL/6J) mice were used. Control experiments were also performed on melanopsin-deficient (Opn4-/-) mice to confirm target specificity.

  • Compound Administration: Mice were administered a single intraperitoneal (i.p.) injection of this compound at a dose of 30 mg/kg. A vehicle-only injection was administered to the control group.

  • Acclimation: Following injection, mice were allowed to acclimate for 20 minutes in a dark environment to ensure drug distribution and dark adaptation of the retina.

  • Pupil Measurement:

    • The mouse was gently restrained to minimize movement and stress.

    • The eye was monitored using an infrared video camera, which does not stimulate the photoreceptors.

    • A baseline pupil diameter was recorded in darkness.

  • Light Stimulation:

    • A high-intensity light stimulus (e.g., 1013 photons cm-2 s-1) was delivered to the eye for a defined period (e.g., 60 seconds).

    • This light intensity is chosen to be well above the threshold for rod and cone saturation, thereby primarily measuring the sustained response driven by melanopsin.

  • Data Recording and Analysis:

    • The pupil diameter was continuously recorded throughout the light stimulation and subsequent dark period.

    • Pupil constriction was calculated as the percentage change from the baseline diameter.

    • Key parameters analyzed include the latency of constriction, maximum constriction achieved, and the speed of pupillary relaxation post-stimulus.

  • Reversibility Assessment: To confirm the transient nature of the antagonism, PLR measurements were repeated at time points up to 60 minutes post-administration to observe the return to a normal response profile.

cluster_workflow Experimental Workflow: In Vivo Pupillometry A 1. Animal Model Selection (e.g., rd mice) B 2. Compound Administration (30 mg/kg this compound, i.p.) A->B C 3. Dark Acclimation (20 minutes) B->C D 4. Baseline Pupil Measurement (Infrared Video) C->D E 5. High-Intensity Light Stimulus (10^13 photons cm^-2 s^-1) D->E F 6. Continuous Pupil Recording & Data Analysis E->F

Workflow for assessing this compound's effect on PLR.

Effect on the Pupillary Light Reflex Pathway

The pupillary light reflex pathway begins with the ipRGCs in the retina.[2] When stimulated by light, these cells depolarize and transmit signals via the optic nerve to the olivary pretectal nucleus (OPN) in the midbrain. Neurons from the OPN project to the Edinger-Westphal (EW) nucleus, which contains preganglionic parasympathetic neurons. These neurons, in turn, travel along the oculomotor nerve to the ciliary ganglion. Finally, postganglionic parasympathetic fibers innervate the iris sphincter muscle, causing it to contract and constrict the pupil.[2][4]

This compound intervenes at the very first step of this pathway. By blocking photoactivation of melanopsin within the ipRGCs, it prevents the initiation of the entire neural signal, effectively dampening the reflex at its source.

cluster_pathway Pupillary Light Reflex Neural Pathway Light Light ipRGC ipRGCs with Melanopsin Light->ipRGC This compound This compound (Antagonist) This compound->ipRGC BLOCKS OpticNerve Optic Nerve ipRGC->OpticNerve OPN Olivary Pretectal Nucleus (Midbrain) OpticNerve->OPN EWN Edinger-Westphal Nucleus OPN->EWN OculomotorNerve Oculomotor Nerve (Preganglionic Fibers) EWN->OculomotorNerve CiliaryG Ciliary Ganglion OculomotorNerve->CiliaryG Postganglionic Postganglionic Fibers CiliaryG->Postganglionic Iris Iris Sphincter Muscle Postganglionic->Iris Constriction Pupil Constriction Iris->Constriction

Site of this compound inhibition in the PLR pathway.

References

Understanding the role of AA92593 in light aversion studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of AA92593, a selective and competitive antagonist of melanopsin (OPN4), and its pivotal role in the study of light aversion and other non-image-forming visual responses. By elucidating the mechanisms through which this compound modulates melanopsin-mediated phototransduction, this document serves as a comprehensive resource for researchers in neuroscience, pharmacology, and drug development.

Introduction to this compound and Melanopsin

Melanopsin is a photopigment expressed in a small subset of retinal ganglion cells known as intrinsically photosensitive retinal ganglion cells (ipRGCs).[1] These cells are crucial for a variety of non-image-forming visual functions, including circadian rhythm entrainment, the pupillary light reflex (PLR), and the regulation of sleep and mood.[2] Light aversion, an innate behavior to avoid brightly lit environments, is also influenced by melanopsin signaling.

This compound is a potent and selective small-molecule antagonist of melanopsin.[3][4] It acts by competitively binding to the retinal-binding pocket of melanopsin, thereby preventing the conformational change required for signal transduction upon light exposure.[1][5] This targeted inhibition makes this compound an invaluable tool for dissecting the specific contributions of melanopsin to various physiological and behavioral responses to light.

Quantitative Data on the Efficacy of this compound

The following tables summarize the key quantitative data from in vitro and in vivo studies, demonstrating the potency and efficacy of this compound as a melanopsin antagonist.

Table 1: In Vitro Potency of this compound
Assay SystemParameterValueReference
CHOOpn4 cellsIC50 (Ca2+ flux assay)665 nM[3][5]
CHOOpn4 cellsApparent Kb (pre-exposed to light)160 nM[6]
OocytesIC50190 nM[6]
Human Melanopsin (Schild plot)Apparent Kb105 nM[6]
Table 2: In Vivo Effects of this compound in Mice
ExperimentAnimal ModelDosage & AdministrationKey FindingReference
Pupillary Light Reflex (PLR)Wild-type mice30 mg/kg, i.p., 20 min prior to measurement~50% attenuation of pupil constriction in response to light (1013 ph. cm-2. s-1)[1][5]
Light Aversion (Negative Phototaxis)Wild-type neonatal mice30 mg/kg, i.p.Significantly reduced light aversion and freezing behavior, phenocopying Opn4-/- pups.[6][7]
ipRGC Firingrd mice (retinal degeneration)30 mg/kg, i.p.>70% reduction in light-induced action potential firing in isolated retinas.[6]

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of scientific findings. This section outlines the core experimental protocols used in the characterization of this compound's effects on light-mediated behaviors.

Pupillary Light Reflex (PLR) Measurement

Objective: To quantify the effect of this compound on the constriction of the pupil in response to a light stimulus.

Methodology:

  • Animal Model: Adult wild-type mice (e.g., C57BL/6J) are used. For studies isolating melanopsin's role, rd/rd mice, which lack functional rods and cones, can be utilized.[6]

  • Drug Administration: this compound is dissolved in a suitable vehicle (e.g., DMSO and saline). A dose of 30 mg/kg is administered via intraperitoneal (i.p.) injection 20 minutes prior to the light stimulus.[5][6]

  • Acclimation: Mice are dark-adapted for at least 30 minutes before the experiment.

  • Pupil Monitoring: The mouse is gently restrained, and one eye is monitored using an infrared camera connected to a video recording system.

  • Light Stimulus: A high-intensity light stimulus (e.g., 1013 photons cm-2 s-1) is delivered to the monitored eye for a defined duration (e.g., 60 seconds).[6]

  • Data Acquisition and Analysis: The pupil diameter is recorded before, during, and after the light stimulus. The percentage of pupil constriction relative to the baseline diameter is calculated.

Light Aversion Test (Negative Phototaxis)

Objective: To assess the role of melanopsin in light-avoidance behavior using this compound.

Methodology:

  • Animal Model: Wild-type neonatal mice (P7-P9) are often used as they exhibit robust light aversion.[6]

  • Drug Administration: this compound (30 mg/kg) or vehicle is administered via i.p. injection prior to the test.

  • Apparatus: A testing chamber with a defined area is used. The experiment is conducted in a dark room.

  • Procedure:

    • Pups are placed in the center of the chamber and allowed to acclimate in darkness for a period (e.g., 2 minutes). Their baseline head movement is recorded.

    • A bright light source (e.g., blue light) is then turned on, and the behavior of the pups is recorded for a subsequent period (e.g., 2 minutes).[7]

  • Data Acquisition and Analysis: The primary metric is head movement, which is tracked and quantified. A reduction in head movement (freezing) and turning away from the light source are indicative of light aversion.[7] The total distance moved or the time spent in different zones of the chamber can also be analyzed.

Visualizations: Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the key molecular pathways and experimental procedures discussed in this guide.

Melanopsin Signaling Pathway and Inhibition by this compound

Melanopsin_Signaling cluster_membrane Cell Membrane Melanopsin Melanopsin (OPN4) Gq11 Gq/11 Melanopsin->Gq11 Activates PLC PLC Gq11->PLC Activates TRP TRP Channel PLC->TRP Opens Depolarization Depolarization & Action Potential TRP->Depolarization Leads to Light Light (Photon) Light->Melanopsin Activates Retinal 11-cis-retinal Retinal->Melanopsin Binds to This compound This compound This compound->Melanopsin Competitively Inhibits Light_Aversion_Workflow cluster_groups Experimental Groups start Start animal_prep Animal Preparation (Neonatal Mice, P7-P9) start->animal_prep drug_admin Drug Administration animal_prep->drug_admin group_vehicle Vehicle Control (i.p.) drug_admin->group_vehicle group_aa9253 group_aa9253 drug_admin->group_aa9253 acclimation Dark Acclimation (2 minutes) group_vehicle->acclimation group_this compound This compound (30 mg/kg, i.p.) group_this compound->acclimation baseline_rec Baseline Recording (Head Movement in Dark) acclimation->baseline_rec light_stim Light Stimulus ON (2 minutes) baseline_rec->light_stim light_rec Behavioral Recording (Head Movement in Light) light_stim->light_rec data_analysis Data Analysis (Quantify Head Movement, Freezing Behavior) light_rec->data_analysis end End data_analysis->end

References

The Opsinamide AA92593: A Novel Avenue in Migraine Prophylaxis

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Migraine is a debilitating neurological disorder characterized by severe headaches, often accompanied by photophobia, a heightened sensitivity to light. Emerging research has implicated the photopigment melanopsin (OPN4), expressed in intrinsically photosensitive retinal ganglion cells (ipRGCs), as a key player in the mechanisms underlying light-induced migraine pain. This has led to the exploration of melanopsin antagonists as a potential therapeutic strategy. This technical guide provides a comprehensive overview of the selective and competitive melanopsin antagonist, AA92593. We delve into its mechanism of action, present key quantitative data from preclinical studies, detail relevant experimental protocols, and visualize the underlying biological pathways and experimental workflows. This document serves as a core resource for researchers and drug development professionals investigating the therapeutic potential of targeting the melanopsin signaling pathway for the treatment of migraine.

Introduction to Melanopsin and its Role in Migraine

Melanopsin is a G-protein coupled receptor found in a small subset of retinal ganglion cells that are intrinsically photosensitive.[1] These ipRGCs are crucial for non-image-forming visual functions, including the regulation of circadian rhythms, the pupillary light reflex, and the modulation of sleep and wakefulness.[1] Notably, melanopsin has been linked to photophobia and the exacerbation of migraine headaches.[1][2] Photic signals from ipRGCs are transmitted to thalamic trigeminovascular neurons, which are involved in the perception of headache intensity.[2] Studies have shown that individuals with migraine exhibit greater sensitivity to melanopsin- and cone-directed light stimulation, suggesting an amplification of ipRGC signals.[1][3] This hypersensitivity of melanopsin-mediated pathways is thought to contribute to the cortical spreading depression associated with migraine aura and pain.[4] Therefore, antagonizing melanopsin activity presents a promising therapeutic target for mitigating migraine symptoms, particularly photophobia.

This compound: A Selective Melanopsin Antagonist

This compound is an opsinamide compound that acts as a selective and competitive antagonist of mammalian melanopsin.[2][5][6] It functions by competing with the chromophore retinal for the retinal-binding pocket of melanopsin, thereby inhibiting its activation by light.[2][5] This antagonism leads to a reduction in downstream signaling cascades initiated by melanopsin activation.[6]

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound from various preclinical studies.

Table 1: In Vitro Efficacy of this compound

Assay TypeCell LineParameterValueReference
Ca2+ Flux AssayCHOOpn4IC50665 nM[1][6]
Gsα/q11 Activation AssayCOS-1 (human melanopsin)IC501.05 ± 0.28 μM[5]
Gsα/q11 Activation AssayCOS-1 (mouse melanopsin)IC502.98 ± 0.58 μM[5]
Radioligand Binding AssayCHOOpn4 cell membranesKi16 ± 2 nM
Schild Analysis (functional assay)CHOOpn4Apparent Kb105 nM

Table 2: In Vivo Efficacy and Pharmacokinetics of this compound

Animal ModelAdministrationDosageEffectReference
Wild type (WT) miceIntraperitoneal (IP)30 mg/kgAttenuated pupil constriction by ~50%[1][6]
RabbitsNot specifiedNot specifiedDecreased intraocular pressure (IOP)[6]
Pharmacokinetics (Mice)Intraperitoneal (IP)30 mg kg−1Retina levels >2,000 ng. g−1 (~7.5 µM) at 30 min, >95% cleared within 2 h

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the activity of this compound.

Intracellular Calcium Flux Assay

This assay measures the ability of an antagonist to inhibit the light-induced increase in intracellular calcium in cells expressing melanopsin.

  • Cell Line: Chinese Hamster Ovary (CHO) cells stably expressing human or mouse melanopsin (CHOOpn4).

  • Reagents:

    • Fura-2 AM or other suitable calcium indicator dye.

    • Pluronic F-127.

    • Hanks' Balanced Salt Solution (HBSS) or other suitable buffer.

    • This compound stock solution in DMSO.

  • Procedure:

    • Seed CHOOpn4 cells in a 96-well black-walled, clear-bottom plate and culture overnight.

    • Load cells with Fura-2 AM (e.g., 5 µM) and Pluronic F-127 (e.g., 0.1%) in HBSS for 30-60 minutes at 37°C in the dark.

    • Wash the cells with HBSS to remove excess dye.

    • Add varying concentrations of this compound (or vehicle control) to the wells and incubate for a predetermined time (e.g., 20 minutes) in the dark.

    • Measure baseline fluorescence using a fluorescence plate reader (e.g., FlexStation 3) with excitation wavelengths of 340 nm and 380 nm and an emission wavelength of 510 nm.

    • Expose the cells to a light stimulus (e.g., 480 nm blue light) to activate melanopsin.

    • Record the fluorescence ratio (340/380 nm) over time to measure the change in intracellular calcium concentration.

    • Calculate the inhibition of the light-induced calcium response at each concentration of this compound to determine the IC50 value.

Radioligand Binding Assay

This assay determines the binding affinity (Ki) of this compound to the melanopsin receptor.

  • Membrane Preparation:

    • Harvest CHOOpn4 cells and homogenize in ice-cold lysis buffer (e.g., 50mM Tris-HCl, 5 mM MgCl2, 5 mM EDTA with protease inhibitors).

    • Centrifuge the homogenate at low speed to remove nuclei and debris.

    • Centrifuge the supernatant at high speed (e.g., 20,000 x g) to pellet the cell membranes.

    • Wash the membrane pellet and resuspend in binding buffer. Determine protein concentration using a BCA assay.

  • Binding Assay:

    • In a 96-well plate, add the cell membrane preparation, a radiolabeled ligand that binds to melanopsin (e.g., [3H]-AA41612), and varying concentrations of unlabeled this compound.

    • For non-specific binding control wells, add a high concentration of an unlabeled competitor.

    • Incubate the plate at a specific temperature (e.g., 30°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).

    • Terminate the binding reaction by rapid vacuum filtration through a glass fiber filter (e.g., GF/C) to separate bound from free radioligand.

    • Wash the filters with ice-cold wash buffer.

    • Measure the radioactivity retained on the filters using a scintillation counter.

    • Calculate the specific binding at each concentration of this compound and perform a competition binding analysis to determine the Ki value.

In Vivo Pupillary Light Reflex (PLR) Measurement

This in vivo assay assesses the functional antagonism of melanopsin by measuring the constriction of the pupil in response to a light stimulus.

  • Animal Model: Wild-type mice (e.g., C57BL/6J).

  • Procedure:

    • Dark-adapt the mice for at least 2 hours.

    • Administer this compound (e.g., 30 mg/kg) or vehicle control via intraperitoneal (IP) injection.

    • After a predetermined time (e.g., 20 minutes), lightly sedate the mice if necessary to minimize stress-induced mydriasis.[6]

    • Position the mouse in a pupillometer system equipped with an infrared camera to record pupil diameter in darkness.[5]

    • Deliver a calibrated light stimulus (e.g., a 1-second pulse of blue light at 1013 ph. cm−2. s−1).[6]

    • Record the change in pupil diameter over time.

    • Analyze the data to determine parameters such as baseline pupil size, constriction amplitude, and constriction velocity.[5]

    • Compare the PLR in this compound-treated mice to that in vehicle-treated controls to quantify the attenuation of the response.

Visualizations: Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate key concepts related to this compound and its investigation.

Melanopsin_Signaling_Pathway cluster_retina Intrinsically Photosensitive Retinal Ganglion Cell (ipRGC) cluster_brain Brain Light Light (Blue, ~480nm) Melanopsin Melanopsin (OPN4) Light->Melanopsin All_trans_retinal all-trans-retinal Melanopsin->All_trans_retinal Isomerization Gq11 Gq/11 Melanopsin->Gq11 Activates Retinal 11-cis-retinal Retinal->Melanopsin PLC PLC Gq11->PLC PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG TRPC TRPC Channels DAG->TRPC Opens Depolarization Membrane Depolarization TRPC->Depolarization Cation Influx ActionPotential Action Potential Depolarization->ActionPotential Thalamus Thalamic Nuclei (Trigeminovascular Neurons) ActionPotential->Thalamus Signal Transmission This compound This compound This compound->Melanopsin Competitively Antagonizes Cortex Cortex Thalamus->Cortex Migraine Migraine Sensation (Photophobia, Pain) Cortex->Migraine

Caption: Melanopsin signaling pathway and the antagonistic action of this compound.

Calcium_Flux_Workflow start Start seed_cells Seed CHO-OPN4 cells in 96-well plate start->seed_cells load_dye Load cells with Fura-2 AM calcium dye seed_cells->load_dye add_compound Add this compound or vehicle load_dye->add_compound read_baseline Measure baseline fluorescence add_compound->read_baseline stimulate Apply light stimulus (~480 nm) read_baseline->stimulate read_response Record fluorescence change stimulate->read_response analyze Calculate % inhibition and IC50 read_response->analyze end End analyze->end

Caption: Experimental workflow for the intracellular calcium flux assay.

PLR_Workflow start Start dark_adapt Dark-adapt mouse (>2 hours) start->dark_adapt administer_compound Administer this compound or vehicle (IP) dark_adapt->administer_compound wait Wait for drug absorption (~20 minutes) administer_compound->wait position_mouse Position mouse in pupillometer wait->position_mouse record_baseline Record baseline pupil diameter position_mouse->record_baseline light_stimulus Deliver light pulse record_baseline->light_stimulus record_plr Record pupillary constriction light_stimulus->record_plr analyze Analyze constriction amplitude and velocity record_plr->analyze end End analyze->end

Caption: Experimental workflow for the in vivo pupillary light reflex (PLR) measurement.

Conclusion and Future Directions

The selective melanopsin antagonist this compound represents a compelling tool compound for investigating the role of melanopsin in migraine pathophysiology. Its demonstrated in vitro and in vivo activity in modulating melanopsin-dependent pathways underscores the potential of this therapeutic strategy. The data presented in this guide highlight the potency and selectivity of this compound. Further research is warranted to explore the efficacy of melanopsin antagonists in validated animal models of migraine and to assess their potential for clinical development. The detailed experimental protocols and conceptual diagrams provided herein are intended to facilitate such investigations and accelerate the discovery of novel treatments for this debilitating condition.

References

Methodological & Application

Application Notes and Protocols: In Vivo Administration of AA92593 in Mice

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

AA92593 is a potent and selective competitive antagonist of melanopsin (OPN4), a photopigment found in intrinsically photosensitive retinal ganglion cells (ipRGCs).[1][2] Melanopsin plays a crucial role in non-image-forming visual functions, including the regulation of circadian rhythms, the pupillary light reflex (PLR), and light aversion.[1][3][4] As a selective inhibitor, this compound offers a valuable tool for investigating the physiological roles of melanopsin and holds potential for therapeutic applications in conditions such as migraine-associated photophobia.[5][6] These application notes provide detailed protocols for the in vivo administration of this compound in mice to study its effects on melanopsin-mediated photoresponses.

Mechanism of Action

This compound functions by competing with retinaldehyde for the retinal-binding pocket of melanopsin.[2][7] This competitive antagonism prevents the light-induced activation of melanopsin and its downstream signaling cascade.[1] The inhibition of melanopsin by this compound has been shown to increase the expression of α-melanocyte-stimulating hormone (α-MSH) and influence the expression of the period circadian protein homolog 1 (Per1).[1][2]

cluster_0 Light cluster_1 Melanopsin (OPN4) cluster_2 Downstream Signaling Light Light Retinal Retinal Melanopsin Melanopsin (inactive) Retinal->Melanopsin binds Melanopsin_active Melanopsin (active) Melanopsin->Melanopsin_active Light activation G_protein Gq/G11 activation Melanopsin_active->G_protein This compound This compound This compound->Melanopsin competes with Retinal (antagonism) This compound->G_protein inhibits Per1 Per1 expression G_protein->Per1 a_MSH α-MSH expression G_protein->a_MSH Physiological_Response Pupillary Light Reflex, Circadian Entrainment G_protein->Physiological_Response

Caption: Mechanism of this compound as a melanopsin antagonist.

Data Presentation

Table 1: In Vitro and In Vivo Efficacy of this compound
ParameterSpecies/Cell LineValueReference(s)
IC₅₀ (Ca²⁺ flux assay)CHO cells expressing melanopsin (CHOOpn4)665 nM[1][2][5]
Apparent Kb (light-exposed CHOOpn4 cells)CHOOpn4 cells160 nM[6]
Apparent Kb (retinal-reconstituted cells)CHOOpn4 cells~6 µM[6]
IC₅₀ (GsX GloSensor assay)COS-1 cells (human melanopsin)1.05 ± 0.28 μM[7]
IC₅₀ (GsX GloSensor assay)COS-1 cells (mouse melanopsin)2.98 ± 0.58 μM[4][7]
Pupillary Light Reflex AttenuationWild-type (WT) mice~50%[1][6]
Table 2: Pharmacokinetic Profile of this compound in Mice (30 mg/kg, IP)
Time Post-AdministrationRetina ConcentrationBrain ConcentrationReference(s)
30 minutes>2,000 ng/g (~7.5 µM)Measurable[6][8]
2 hours>95% cleared from retina-[6][8]

Experimental Protocols

Protocol 1: Preparation of this compound for In Vivo Administration

This protocol describes the preparation of this compound for intraperitoneal (IP) injection in mice.

Materials:

  • This compound powder

  • Dimethyl sulfoxide (B87167) (DMSO)

  • PEG300

  • Tween-80

  • Saline (0.9% NaCl)

  • Sterile microcentrifuge tubes

  • Pipettes and sterile tips

Procedure:

  • Stock Solution Preparation: Prepare a stock solution of this compound in DMSO (e.g., 20.8 mg/mL).[2]

  • Vehicle Preparation: The vehicle consists of a mixture of PEG300, Tween-80, and Saline. A common formulation is 40% PEG300, 5% Tween-80, and 55% Saline.

  • Working Solution Preparation: a. For a final concentration of 2.08 mg/mL, add 100 µL of the 20.8 mg/mL DMSO stock solution to 400 µL of PEG300 and mix thoroughly.[2] b. Add 50 µL of Tween-80 to the mixture and mix until fully incorporated.[2] c. Add 450 µL of Saline to bring the total volume to 1 mL and mix to achieve a clear solution.[2] d. The final vehicle composition will be 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline.

  • Control Vehicle: Prepare a vehicle control solution following the same procedure but omitting the this compound.

Protocol 2: In Vivo Administration and Pupillary Light Reflex (PLR) Measurement

This protocol details the administration of this compound to mice and the subsequent measurement of the pupillary light reflex to assess melanopsin function.

Animal Models:

  • Wild-type (WT) C57BL/6J mice are suitable for observing the effects on the combined rod, cone, and melanopsin systems.[6]

  • rd/rd mice, which lack functional rods and cones, can be used to isolate and study melanopsin-specific responses.[6]

  • Opn4⁻/⁻ mice can be used as a negative control to confirm that the observed effects are melanopsin-dependent.[6]

Materials:

  • Prepared this compound working solution and vehicle control

  • Mice (e.g., WT C57BL/6J)

  • Insulin syringes with 28-30 gauge needles

  • Animal scale

  • Pupillometer or a camera with a macro lens and controlled light source

  • Light source capable of delivering a specific irradiance (e.g., 10¹³ photons/cm²/s)[6]

  • Restraining device for mice (optional, if required for imaging)

Procedure:

  • Animal Acclimatization: Allow mice to acclimate to the experimental room for at least 1 hour before the procedure.

  • Dosing: a. Weigh each mouse to determine the correct injection volume. b. Administer this compound at a dose of 30 mg/kg via intraperitoneal (IP) injection.[1][2][6] c. Administer an equivalent volume of the vehicle solution to the control group.

  • Pre-Measurement Incubation: Wait for 20 minutes after the IP injection before starting the PLR measurement to allow for drug distribution to the retina.[1][2][6]

  • Pupillary Light Reflex (PLR) Measurement: a. Place the mouse in a dark environment to allow for dark adaptation of the pupils. b. Record the baseline pupil diameter in the dark. c. Expose one eye to a light stimulus of high irradiance (e.g., 10¹³ photons/cm²/s) for a defined period (e.g., 60 seconds).[6][9] d. Record the pupil constriction in response to the light stimulus. This can be done by capturing images or videos of the pupil at specific time points during and after light exposure. e. Key parameters to measure include the initial pupil diameter, the minimum pupil diameter achieved during light exposure, and the speed of constriction.

  • Data Analysis: a. Calculate the pupil area or diameter at each time point. b. Normalize the pupil size to the baseline (dark-adapted) size. c. Compare the extent and dynamics of pupil constriction between the this compound-treated and vehicle-treated groups. A significant reduction in pupil constriction in the this compound group indicates successful melanopsin antagonism.[6][9] The effect is expected to be a ~50% attenuation of pupil constriction.[1][6]

  • Reversibility: The effects of this compound on PLR are reversible, with a return to normal responses typically observed within 60 minutes, which correlates with the clearance of the compound from the retina.[9]

cluster_0 Preparation cluster_1 Animal Handling cluster_2 Measurement & Analysis Prep_this compound Prepare this compound Solution (e.g., in DMSO/PEG300/Tween-80/Saline) Inject Administer 30 mg/kg IP Prep_this compound->Inject Prep_Vehicle Prepare Vehicle Control Prep_Vehicle->Inject Acclimatize Acclimatize Mice Weigh Weigh Mice Acclimatize->Weigh Weigh->Inject Wait Wait 20 minutes Inject->Wait Dark_Adapt Dark Adapt & Record Baseline Pupil Size Wait->Dark_Adapt Light_Stim Apply Light Stimulus (e.g., 10¹³ photons/cm²/s) Dark_Adapt->Light_Stim Record_PLR Record Pupil Constriction Light_Stim->Record_PLR Analyze Analyze Data (Compare treated vs. vehicle) Record_PLR->Analyze

Caption: Experimental workflow for in vivo this compound administration.

References

Determining the Optimal Concentration of AA92593 for Cell Culture Experiments

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Abstract

These application notes provide a comprehensive guide for determining the optimal concentration of AA92593, a selective and competitive antagonist of melanopsin (OPN4), for use in cell culture experiments. This compound functions by competing with retinal for the binding pocket of melanopsin, thereby inhibiting its downstream signaling.[1][2][3][4] This document outlines the mechanism of action of this compound, summarizes its reported efficacy in various cell lines, and provides detailed protocols for essential experiments to establish the ideal working concentration for your specific research needs. The included methodologies cover cell viability assays to assess cytotoxicity and functional assays to measure the inhibition of melanopsin-mediated signaling pathways.

Introduction to this compound

This compound is a potent and selective small molecule inhibitor of melanopsin, a G-protein coupled receptor involved in non-image-forming visual functions such as circadian rhythm regulation and pupillary light reflex.[1][3] It acts as a competitive antagonist, displacing retinal from the melanopsin binding pocket.[1][2][3][4] Understanding the optimal concentration of this compound is critical for achieving maximal specific inhibition of melanopsin activity while minimizing off-target effects and potential cytotoxicity in cell culture models.

Quantitative Data Summary

The effective concentration of this compound can vary depending on the cell type, the specific melanopsin variant (human, mouse, etc.), and the experimental assay. Below is a summary of reported half-maximal inhibitory concentrations (IC50) and working concentrations from various studies.

Cell Line/SystemAssay TypeReported IC50 / Working ConcentrationReference
CHOOpn4 CellsCalcium Flux Assay665 nM[1][5][6]
CHOOpn4 CellsCompetition Binding Assay (Ki)16 ± 2 nM[7]
COS-1 Cells (expressing human melanopsin)GloSensor™ cAMP Assay1.05 ± 0.28 µM[2][3][4]
COS-1 Cells (expressing mouse melanopsin)GloSensor™ cAMP Assay2.98 ± 0.58 µM[2][3][4]
Melan-a melanocytes and B16-F10 melanoma cellsFunctional Assay10 µM[6]
Xenopus Oocytes (expressing mouse melanopsin)ElectrophysiologyDose-dependent inhibition[7]

Signaling Pathway of Melanopsin and Inhibition by this compound

Upon activation by light, melanopsin can couple to multiple G-protein subtypes, including Gq, Gs, and Gi, leading to the modulation of intracellular second messengers like calcium (Ca2+) and cyclic AMP (cAMP).[2][3][4] this compound blocks these downstream signaling events by preventing the initial activation of melanopsin.

Melanopsin_Signaling cluster_membrane Cell Membrane cluster_cytosol Cytosol Light Light Melanopsin Melanopsin Light->Melanopsin Activates Gq Gq Melanopsin->Gq Activates Gs Gs Melanopsin->Gs Activates Gi Gi Melanopsin->Gi Activates This compound This compound This compound->Melanopsin Inhibits PLC PLC Gq->PLC Activates AC_act Adenylate Cyclase Gs->AC_act Activates AC_inh Adenylate Cyclase Gi->AC_inh Inhibits IP3_DAG IP3 + DAG PLC->IP3_DAG cAMP_inc cAMP ↑ AC_act->cAMP_inc cAMP_dec cAMP ↓ AC_inh->cAMP_dec Ca_inc [Ca2+] ↑ IP3_DAG->Ca_inc Downstream_Effects Downstream_Effects cAMP_inc->Downstream_Effects cAMP_dec->Downstream_Effects Ca_inc->Downstream_Effects

Figure 1: Melanopsin signaling pathway and the inhibitory action of this compound.

Experimental Protocols

To determine the optimal concentration of this compound for your specific cell culture experiments, a systematic approach is recommended. This involves an initial cytotoxicity assessment followed by a dose-response analysis using a relevant functional assay.

Experimental_Workflow Start Start Prepare_Stock Prepare this compound Stock Solution (e.g., 10 mM in DMSO) Start->Prepare_Stock Cell_Seeding Seed Cells in Microplates Prepare_Stock->Cell_Seeding Cytotoxicity_Assay Protocol 1: Cell Viability Assay (e.g., MTT, MTS, or WST-1) Cell_Seeding->Cytotoxicity_Assay Determine_Non_Toxic_Range Determine Non-Toxic Concentration Range Cytotoxicity_Assay->Determine_Non_Toxic_Range Dose_Response Protocol 2: Functional Assay (e.g., Calcium or cAMP Assay) Determine_Non_Toxic_Range->Dose_Response Determine_IC50 Determine IC50 from Dose-Response Curve Dose_Response->Determine_IC50 Select_Optimal_Conc Select Optimal Working Concentration (e.g., 2-5x IC50) Determine_IC50->Select_Optimal_Conc Proceed_Experiment Proceed with Target Experiment Select_Optimal_Conc->Proceed_Experiment

Figure 2: Workflow for determining the optimal this compound concentration.

Protocol 1: Cell Viability Assay to Determine Cytotoxicity

It is crucial to first establish a concentration range of this compound that does not induce cell death. Tetrazolium-based colorimetric assays such as MTT, MTS, or WST-1 are suitable for this purpose. These assays measure the metabolic activity of viable cells.[8][9]

Materials:

  • Cells of interest

  • Complete cell culture medium

  • This compound stock solution (e.g., 10 mM in DMSO)

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent (5 mg/mL in PBS) or MTS/WST-1 reagent

  • Solubilization solution (e.g., DMSO or 0.04 N HCl in isopropanol (B130326) for MTT)

  • Phosphate-buffered saline (PBS)

  • Multi-well spectrophotometer (plate reader)

Procedure (MTT Assay Example):

  • Cell Seeding: Seed cells in a 96-well plate at a density that will ensure they are in the exponential growth phase at the end of the experiment. Allow cells to adhere overnight.

  • Compound Preparation: Prepare serial dilutions of this compound in complete culture medium. A common starting range is from 100 µM down to 0.1 µM. Include a vehicle control (DMSO at the highest concentration used for dilutions) and a no-treatment control.

  • Treatment: Remove the old medium from the cells and add 100 µL of the prepared this compound dilutions or control medium to the respective wells.

  • Incubation: Incubate the plate for a duration relevant to your planned experiments (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.

  • MTT Addition: After the incubation period, add 10 µL of 5 mg/mL MTT reagent to each well.

  • Formazan (B1609692) Formation: Incubate the plate for 2-4 hours at 37°C, allowing viable cells to convert the yellow MTT into purple formazan crystals.

  • Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Shake the plate gently for 15 minutes to ensure complete dissolution. Measure the absorbance at a wavelength of 570 nm using a plate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot cell viability against the log of the this compound concentration to identify the concentration at which viability begins to decrease.

Protocol 2: Functional Assay to Determine IC50

Once the non-toxic concentration range is established, a functional assay is required to determine the dose-dependent inhibitory effect of this compound on melanopsin signaling. The choice of assay depends on the primary G-protein coupling of melanopsin in your cell type (e.g., Gq-mediated calcium release or Gs/Gi-mediated cAMP modulation).

A. Calcium Flux Assay (for Gq-coupled signaling)

Materials:

  • Cells expressing melanopsin

  • Black, clear-bottom 96-well plates

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)

  • Pluronic F-127

  • Hanks' Balanced Salt Solution (HBSS) or other suitable assay buffer

  • This compound serial dilutions

  • Light source for melanopsin activation

  • Fluorescent plate reader with kinetic reading capabilities

Procedure:

  • Cell Seeding: Seed cells in a black, clear-bottom 96-well plate and allow them to adhere overnight.

  • Dye Loading: Prepare a loading solution of Fluo-4 AM with Pluronic F-127 in HBSS according to the manufacturer's instructions. Remove the culture medium and add the loading solution to the cells. Incubate in the dark at 37°C for 30-60 minutes.

  • Compound Incubation: Wash the cells with HBSS to remove excess dye. Add the serial dilutions of this compound (in the non-toxic range) to the wells and incubate for a predetermined time (e.g., 15-30 minutes) in the dark.

  • Baseline Reading: Place the plate in the fluorescent plate reader and take a baseline kinetic reading for a few cycles.

  • Activation and Measurement: Activate melanopsin with a brief pulse of light of the appropriate wavelength (blue light, ~480 nm). Immediately begin measuring the change in fluorescence intensity over time.

  • Data Analysis: Calculate the peak fluorescence response for each concentration. Plot the percentage of inhibition (relative to the no-drug control) against the log of the this compound concentration. Fit the data to a dose-response curve to determine the IC50 value.

B. cAMP Assay (for Gs/Gi-coupled signaling)

Materials:

  • Cells expressing melanopsin

  • cAMP assay kit (e.g., GloSensor™-based, HTRF, or ELISA)

  • This compound serial dilutions

  • Light source for melanopsin activation

  • Luminometer or appropriate plate reader for the chosen assay kit

Procedure:

  • Cell Seeding and Transfection (if applicable): Seed cells in the appropriate plate for your chosen cAMP assay. If using a reporter system like GloSensor™, transfect the cells according to the manufacturer's protocol.

  • Compound Incubation: Add the serial dilutions of this compound to the cells and incubate for a predetermined time.

  • Activation: Expose the cells to a light stimulus to activate melanopsin.

  • Assay Performance: Perform the cAMP assay according to the manufacturer's protocol. This typically involves cell lysis and detection of cAMP levels.

  • Data Analysis: Quantify the cAMP levels for each concentration. Plot the percentage of inhibition of the light-induced cAMP change against the log of the this compound concentration and determine the IC50.

Protocol 3: Western Blotting for Downstream Signaling

To confirm the inhibitory effect of the chosen optimal concentration of this compound, you can analyze the phosphorylation state of downstream signaling proteins by Western blotting. For example, you can assess changes in the phosphorylation of kinases activated by calcium or cAMP signaling pathways.

Materials:

  • Cells expressing melanopsin

  • This compound at the determined optimal concentration

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels and running buffer

  • Transfer apparatus and buffers

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)[10][11]

  • Primary antibodies (e.g., phospho-specific antibodies for downstream targets)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Treatment: Treat cells with the optimal concentration of this compound for a specified time, followed by light stimulation. Include appropriate controls (no drug, no light).

  • Cell Lysis: Harvest the cells and lyse them in ice-cold lysis buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Transfer: Normalize the protein amounts, run the samples on an SDS-PAGE gel, and transfer the separated proteins to a membrane.

  • Blocking and Antibody Incubation: Block the membrane to prevent non-specific antibody binding. Incubate the membrane with the primary antibody (overnight at 4°C), followed by incubation with the HRP-conjugated secondary antibody (1 hour at room temperature).

  • Detection: Add the chemiluminescent substrate and capture the signal using an imaging system.

  • Analysis: Quantify the band intensities to compare the levels of the phosphorylated target protein between different treatment conditions.

Conclusion

The optimal concentration of this compound for cell culture experiments is cell-type and assay-dependent. A systematic approach involving cytotoxicity testing followed by functional dose-response assays is essential for determining the most effective and non-toxic concentration for your research. The protocols provided in these application notes offer a framework for this characterization, enabling reliable and reproducible results in the study of melanopsin signaling.

References

Application Notes and Protocols for Pharmacological Silencing of ipRGCs with AA92593

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Intrinsically photosensitive retinal ganglion cells (ipRGCs) are a unique subset of retinal neurons that express the photopigment melanopsin, enabling them to directly detect light.[1][2] These cells play a crucial role in non-image-forming visual functions, such as circadian rhythm entrainment, pupillary light reflex, and sleep regulation.[1][2][3] The compound AA92593 is a selective and competitive antagonist of melanopsin (OPN4), offering a powerful tool for the pharmacological silencing of ipRGCs to study their physiological roles and explore potential therapeutic interventions for light-sensitive disorders.[1][4]

This compound acts by competing with the chromophore retinal for the binding site on melanopsin, thereby inhibiting its light-induced activation.[1][5][6] This specific mechanism of action allows for the targeted silencing of ipRGCs without significantly affecting rod and cone photoreceptor functions.[7][8]

Mechanism of Action of this compound

This compound functions as a competitive antagonist at the retinal binding pocket of melanopsin.[1][5] Upon binding, it prevents the conformational change in melanopsin that is normally induced by light, thereby blocking the initiation of the phototransduction cascade. This cascade involves the activation of G proteins (primarily of the Gq/11 family) and subsequent downstream signaling pathways that lead to the depolarization of the ipRGC.[5][6] Studies have confirmed that this compound effectively suppresses the light-induced activation of Gq, Gs, and Gi proteins by mammalian melanopsins.[5][6]

Quantitative Data on this compound Efficacy

The potency and efficacy of this compound in silencing ipRGCs have been quantified in various experimental models. The following table summarizes key quantitative data from published studies.

ParameterValueExperimental SystemReference
IC₅₀ 665 ± 9 nMCHO cells expressing human melanopsin (CHOOpn4)[7]
IC₅₀ 1.05 ± 0.28 µMCOS-1 cells expressing human melanopsin[5]
IC₅₀ 2.98 ± 0.58 µMCOS-1 cells expressing mouse melanopsin[5]
Apparent Kb 105 nMHuman melanopsin (Schild plot analysis)[9]
Apparent Kb 160 nMCHOOpn4 cells (pre-exposed to light)[7]
Inhibition of ipRGC Photoresponse >90% reductionIsolated rat ipRGCs (10 µM this compound)[7][8]
Inhibition of ipRGC Firing >70% reductionrd mouse retina (ex vivo)[7][8]
Attenuation of Pupillary Light Reflex (PLR) ~50%rd mice (30 mg/kg i.p.)[1][7]

Signaling Pathway and Experimental Workflow Diagrams

ipRGC Phototransduction and Inhibition by this compound

ipRGC_pathway cluster_membrane Cell Membrane Light Light Melanopsin Melanopsin Light->Melanopsin Activates G_protein Gq/11 Melanopsin->G_protein Activates This compound This compound This compound->Melanopsin Competitively Inhibits PLC PLC G_protein->PLC Ion_Channel TRPC/HCN Channels PLC->Ion_Channel Opens Depolarization Depolarization Ion_Channel->Depolarization Leads to

Caption: ipRGC phototransduction cascade and its inhibition by this compound.

Experimental Workflow for Assessing ipRGC Silencing

experimental_workflow cluster_invitro In Vitro / Ex Vivo cluster_invivo In Vivo Culture_ipRGCs Culture primary ipRGCs or prepare retinal explants Apply_this compound Apply this compound (e.g., 10 µM) Culture_ipRGCs->Apply_this compound Light_Stimulation_vitro Light Stimulation Apply_this compound->Light_Stimulation_vitro Record_Response_vitro Record cellular response (Calcium Imaging or Patch-Clamp) Light_Stimulation_vitro->Record_Response_vitro Analyze_Data_vitro Analyze data for reduced photoresponse Record_Response_vitro->Analyze_Data_vitro Administer_this compound Administer this compound (e.g., 30 mg/kg i.p.) Light_Stimulation_vivo Light Stimulation Administer_this compound->Light_Stimulation_vivo Measure_Response_vivo Measure physiological response (Pupillary Light Reflex or Electroretinogram) Light_Stimulation_vivo->Measure_Response_vivo Analyze_Data_vivo Analyze data for attenuated response Measure_Response_vivo->Analyze_Data_vivo

Caption: Workflow for in vitro and in vivo assessment of ipRGC silencing.

Experimental Protocols

Protocol 1: In Vitro Silencing of ipRGCs using Calcium Imaging

Objective: To measure the inhibition of light-evoked calcium responses in isolated ipRGCs by this compound.

Materials:

  • Isolated rat ipRGCs (prepared by immunopanning)

  • Fura-2 AM calcium indicator dye

  • Recording buffer (e.g., Ames' medium)

  • This compound stock solution (in DMSO)

  • Vehicle control (DMSO)

  • Inverted fluorescence microscope with a calcium imaging system

  • Light source for stimulation

Procedure:

  • Cell Loading: Incubate the cultured ipRGCs with Fura-2 AM in recording buffer for 30-45 minutes at 37°C.

  • Baseline Recording: After loading, wash the cells and mount the coverslip onto the microscope stage. Perfuse with recording buffer.

  • Initial Light Stimulation: Deliver an initial light pulse (e.g., 1 minute duration) to establish a baseline light-evoked calcium response. Repeat this twice with a 15-minute interval to ensure a stable response.[7]

  • This compound Application: Perfuse the cells with recording buffer containing 10 µM this compound.[7][8] For the control group, perfuse with buffer containing the equivalent concentration of DMSO.

  • Post-Treatment Light Stimulation: After a 15-20 minute incubation with this compound, deliver a series of light pulses identical to the initial stimulation.

  • Data Analysis: Measure the amplitude of the light-evoked calcium transients before and after the application of this compound. Calculate the percentage of inhibition compared to the vehicle-treated control cells. A reduction of over 90% in the photoresponse is expected with 10 µM this compound.[7][8]

Protocol 2: Ex Vivo Silencing of ipRGCs in Retinal Explants

Objective: To measure the reduction in light-evoked action potential firing of ipRGCs in an intact retinal preparation.

Materials:

  • rd/rd mouse model (lacks functional rods and cones)

  • This compound

  • Vehicle control

  • Multi-electrode array (MEA) recording system

  • Ames' medium

  • Dissection microscope and tools

Procedure:

  • Retinal Dissection: Euthanize an adult rd/rd mouse and enucleate the eyes. Dissect the retinas in Ames' medium under dim red light.

  • MEA Mounting: Mount a piece of the retina, ganglion cell layer down, onto the MEA.

  • Pre-Treatment: For the experimental group, inject the mouse with this compound prior to retina harvesting.[7] Alternatively, bath apply this compound to the retinal preparation, although higher concentrations (~100 µM) may be required due to diffusion issues.[7]

  • Light Stimulation and Recording: After a period of dark adaptation, record spontaneous and light-evoked (e.g., 1-minute light pulse) spike activity from the ganglion cells.

  • Washout: For reversibility studies, perfuse the retina with fresh Ames' medium to wash out the this compound and record light responses at regular intervals (e.g., 10, 20, and 30 minutes) to observe the recovery of firing activity.[7]

  • Data Analysis: Analyze the spike train data to determine the average number of spikes in response to the light pulse. Compare the firing rates between this compound-treated and vehicle-treated retinas. A reduction of over 70% in light-evoked spike number is anticipated.[7][8]

Protocol 3: In Vivo Silencing of ipRGC Function using Pupillary Light Reflex (PLR)

Objective: To assess the in vivo efficacy of this compound by measuring its effect on the melanopsin-dependent pupillary light reflex.

Materials:

  • rd/rd mice

  • This compound solution for injection (e.g., in saline with a solubilizing agent)

  • Vehicle control solution

  • Pupilometer or a camera-based system for measuring pupil diameter

  • Controlled light source

Procedure:

  • Animal Preparation: Dark-adapt the mice for at least 30 minutes before the experiment.

  • Drug Administration: Administer this compound via intraperitoneal (i.p.) injection at a dose of 30 mg/kg.[1][7] Administer the vehicle solution to the control group.

  • Acclimation: Allow 20 minutes for the drug to be absorbed and distributed to the retina.[1][7]

  • PLR Measurement: Place the mouse in the recording apparatus. Record the baseline pupil diameter in darkness.

  • Light Stimulation: Expose the eye to a high-intensity light stimulus (e.g., 10¹³ photons/cm²/s) and record the constriction of the pupil over time.[1][7]

  • Data Analysis: Measure the pupil diameter at maximum constriction and calculate the percentage of pupillary constriction relative to the baseline diameter. Compare the extent and dynamics of pupil constriction between the this compound-treated and vehicle-treated groups. An attenuation of pupil constriction by approximately 50% is expected.[1][7]

Conclusion

This compound is a valuable and specific pharmacological tool for the targeted silencing of ipRGCs. Its competitive antagonism of melanopsin allows for the functional dissection of ipRGC-mediated pathways both in vitro and in vivo. The protocols outlined above provide a framework for researchers to effectively utilize this compound in their studies of non-image-forming vision and related physiological processes. Careful consideration of experimental design and appropriate controls is essential for obtaining robust and reproducible results.

References

Application Notes and Protocols for AA92593 in Circadian Rhythm Disruption Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

AA92593 is a potent and selective antagonist of melanopsin (OPN4), a photopigment found in intrinsically photosensitive retinal ganglion cells (ipRGCs). These cells are crucial for non-image forming visual functions, including the entrainment of the master circadian clock in the suprachiasmatic nucleus (SCN) to the environmental light-dark cycle. By competitively inhibiting the binding of retinal to melanopsin, this compound effectively blocks the phototransduction cascade in ipRGCs.[1][2] This specific mode of action makes this compound an invaluable tool for dissecting the role of melanopsin-mediated light perception in circadian biology and for creating models of circadian disruption. These application notes provide detailed protocols for the use of this compound in both in vitro and in vivo models to study the disruption of circadian rhythms.

Mechanism of Action

This compound acts as a competitive antagonist at the retinal binding site of mammalian melanopsin.[2][3][4] This prevents the light-induced conformational change in melanopsin, thereby inhibiting the activation of the associated G-protein signaling cascade and subsequent neuronal firing of ipRGCs.[1] This blockade of light information to the SCN can be used to induce a state of "functional darkness," allowing researchers to study the endogenous, free-running circadian rhythm or to investigate the consequences of a mismatch between the internal clock and external light cues.

Data Presentation

The following tables summarize the quantitative data for this compound based on published studies.

Table 1: In Vitro Activity of this compound

ParameterCell LineAssayValueReference
Apparent KbCHOOpn4Melanopsin functional assay105 nM[1]
IC50CHOOpn4Light-induced Ca2+ influx~1 µM[2]
Effective ConcentrationMelan-a melanocytes, B16-F10 melanoma cellsInhibition of heat-induced Per1 expression10 µM[5]

Table 2: In Vivo Dosage and Effects of this compound in Mice

Animal ModelDosageAdministration RouteObserved EffectReference
Wild-type (C57BL/6J) mice30 mg/kgIntraperitoneal (i.p.)Attenuated pupillary light reflex (PLR) by ~50%[2]
rd mice30 mg/kgIntraperitoneal (i.p.)Reduced ipRGC action potential firing by >70%[1]

Signaling Pathway and Experimental Workflow

Below are diagrams illustrating the signaling pathway of melanopsin and a typical experimental workflow for studying circadian rhythm disruption using this compound.

melanopsin_pathway cluster_iprgc Intrinsically Photosensitive Retinal Ganglion Cell (ipRGC) cluster_scn Suprachiasmatic Nucleus (SCN) light Blue Light (∼480nm) melanopsin Melanopsin (OPN4) light->melanopsin all_trans_retinal all-trans-retinal melanopsin->all_trans_retinal Isomerization gq11 Gq/11 G-protein melanopsin->gq11 Activation retinal 11-cis-retinal retinal->melanopsin plc PLC gq11->plc pip2 PIP2 plc->pip2 Hydrolysis ip3 IP3 pip2->ip3 dag DAG pip2->dag trpc TRPC Channels ip3->trpc Activation dag->trpc Activation depolarization Depolarization trpc->depolarization Cation Influx action_potential Action Potential depolarization->action_potential rht Retinohypothalamic Tract action_potential->rht This compound This compound This compound->melanopsin Antagonism scn_neuron SCN Neuron rht->scn_neuron Glutamate/PACAP release clock_genes Clock Gene Expression (Per, Cry, etc.) scn_neuron->clock_genes entrainment Circadian Entrainment clock_genes->entrainment

Caption: Melanopsin signaling pathway and its antagonism by this compound.

experimental_workflow cluster_acclimation Phase 1: Acclimation and Baseline cluster_treatment Phase 2: Treatment and Disruption cluster_assessment Phase 3: Assessment acclimate Acclimate mice to housing with running wheels entrain Entrain to 12:12 Light-Dark (LD) cycle for 2 weeks acclimate->entrain baseline Record baseline locomotor activity entrain->baseline group Divide into Vehicle and this compound groups baseline->group inject Administer Vehicle or this compound (e.g., 30 mg/kg i.p.) daily before lights off group->inject disrupt Continue LD cycle or switch to Constant Light (LL) or Constant Dark (DD) inject->disrupt activity Monitor and analyze locomotor activity (period, phase, amplitude) disrupt->activity molecular Collect SCN tissue at different time points for clock gene expression analysis (qPCR, in situ hybridization) disrupt->molecular activity->molecular

Caption: Experimental workflow for in vivo circadian disruption studies.

Experimental Protocols

Protocol 1: In Vivo Circadian Rhythm Disruption in Mice

This protocol describes how to use this compound to disrupt the normal light entrainment of circadian rhythms in mice, assessed by locomotor activity.

Materials:

  • Male C57BL/6J mice (8-12 weeks old)

  • Housing cages equipped with running wheels within light-tight ventilation chambers

  • Data acquisition system for locomotor activity (e.g., ClockLab)

  • This compound

  • Vehicle for injection (e.g., 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline)

  • Syringes and needles for intraperitoneal (i.p.) injection

Procedure:

  • Acclimation and Baseline Recording:

    • Individually house mice in cages with running wheels inside ventilated, light-controlled chambers.

    • Acclimate the mice to a 12-hour light:12-hour dark (LD 12:12) cycle for at least two weeks. Provide food and water ad libitum.

    • Record wheel-running activity continuously to establish a stable, entrained baseline rhythm.

  • Preparation of this compound Solution:

    • Prepare a stock solution of this compound in DMSO.

    • On the day of injection, prepare the final dosing solution by adding the DMSO stock to the other vehicle components in the specified order (PEG300, then Tween-80, then Saline), ensuring the solution is clear. For a 30 mg/kg dose in a 25g mouse, you would typically inject a volume of 100-200 µL.

  • Treatment and Circadian Disruption:

    • Divide the mice into two groups: Vehicle control and this compound-treated.

    • At the end of the light phase (Zeitgeber Time 12, ZT12), administer the vehicle or this compound (30 mg/kg) via i.p. injection.

    • Continue this daily injection regimen.

    • To assess the role of this compound in blocking light entrainment, after a few days of injections under LD, transfer the mice to constant darkness (DD). A block in light-induced phase shifts can be tested by applying a light pulse during the subjective night and observing the subsequent activity phase.

  • Data Analysis:

    • Analyze the locomotor activity data using software like ClockLab.

    • Generate actograms to visualize the activity patterns.

    • Calculate the free-running period (tau) in constant darkness using a chi-square periodogram.

    • Measure phase shifts in response to light pulses by comparing the onset of activity before and after the pulse.

    • Compare the parameters between the vehicle and this compound-treated groups. A significant difference in the free-running period or a blockade of light-induced phase shifts in the this compound group would indicate successful disruption of melanopsin-mediated circadian entrainment.

Protocol 2: Analysis of Clock Gene Expression in the SCN

This protocol details how to assess the molecular impact of this compound-induced circadian disruption by measuring clock gene expression in the SCN.

Materials:

  • Mice treated as described in Protocol 1

  • Dissection tools

  • Brain matrix

  • TRIzol or similar RNA extraction reagent

  • Reverse transcription kit

  • qPCR machine and reagents (e.g., SYBR Green)

  • Primers for clock genes (Per1, Per2, Bmal1, Cry1) and a housekeeping gene (Gapdh, Actb)

Procedure:

  • Tissue Collection:

    • At designated circadian times (e.g., every 4-6 hours over a 24-hour period), euthanize mice from both the vehicle and this compound-treated groups.

    • Rapidly extract the brains and place them in an ice-cold brain matrix.

    • Isolate the SCN region using a tissue punch or fine dissection under a microscope.

    • Immediately snap-freeze the SCN tissue in liquid nitrogen and store at -80°C until RNA extraction.

  • RNA Extraction and cDNA Synthesis:

    • Extract total RNA from the SCN tissue using TRIzol according to the manufacturer's protocol.

    • Assess RNA quality and quantity using a spectrophotometer (e.g., NanoDrop).

    • Synthesize cDNA from 1 µg of total RNA using a reverse transcription kit.

  • Quantitative PCR (qPCR):

    • Perform qPCR using the synthesized cDNA, gene-specific primers, and a SYBR Green master mix.

    • Run the qPCR in triplicate for each sample and gene.

    • Include a no-template control to check for contamination.

  • Data Analysis:

    • Calculate the relative expression of each clock gene using the ΔΔCt method, normalizing to the housekeeping gene.

    • Plot the relative gene expression over the 24-hour cycle for both treatment groups.

    • Analyze the data for changes in the rhythmicity, phase, and amplitude of clock gene expression. A blunted or phase-shifted rhythm in the this compound group would indicate disruption at the molecular level in the SCN.

Conclusion

This compound is a powerful pharmacological tool for investigating the role of melanopsin in circadian photoreception and for creating robust models of circadian disruption. The protocols outlined above provide a framework for utilizing this compound to explore the behavioral and molecular consequences of interfering with the primary light input to the master circadian clock. These studies are essential for understanding the pathophysiology of circadian rhythm disorders and for the development of novel chronotherapeutic strategies.

References

Protocol for the Dissolution and Use of AA92593 in DMSO

Author: BenchChem Technical Support Team. Date: December 2025

Application Note

AA92593 is a potent and selective antagonist of melanopsin (OPN4), a photopigment found in intrinsically photosensitive retinal ganglion cells (ipRGCs).[1][2][3] As a competitive antagonist, this compound vies with retinal for the binding pocket of melanopsin, thereby inhibiting downstream signaling pathways.[1][4][5] This inhibition has been demonstrated to suppress the activation of Gq, Gs, and Gi proteins mediated by melanopsin.[4][5] Due to its specific mechanism of action, this compound is a valuable tool for researchers investigating melanopsin-mediated physiological processes, including circadian rhythm regulation, pupillary light reflex, and sleep.[1]

This document provides a detailed protocol for the proper dissolution of this compound in dimethyl sulfoxide (B87167) (DMSO) for use in various in vitro and in vivo experimental settings. Adherence to this protocol will help ensure the compound's stability, solubility, and optimal performance in your research.

Quantitative Data Summary

The following table summarizes the key quantitative data for this compound:

PropertyValueSource(s)
Molecular Weight 269.36 g/mol [2]
Solubility in DMSO 10 mg/mL, 100 mg/mL (with sonication)[2][6]
IC₅₀ (CHOOpn4 cells) 665 nM[1][2][6]
IC₅₀ (human melanopsin) 1.05 ± 0.28 μM[4]
IC₅₀ (mouse melanopsin) 2.98 ± 0.58 μM[4]
Storage (Powder) -20°C for up to 3 years[2]
Storage (in DMSO) -80°C for 6 months; -20°C for 1 month[2]

Experimental Protocols

Materials
  • This compound powder

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes or vials

  • Vortex mixer

  • Water bath or sonicator (optional)

  • Pipettes and sterile filter tips

Preparation of a 10 mM Stock Solution in DMSO

This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO. This concentration is a common starting point for further dilutions for cell-based assays and other experiments.

  • Pre-warm this compound: Allow the vial of this compound powder to equilibrate to room temperature before opening to prevent condensation of moisture.

  • Calculate the required mass: To prepare 1 mL of a 10 mM stock solution, calculate the mass of this compound needed:

    • Mass (mg) = 10 mmol/L * 1 mL * (1 L / 1000 mL) * 269.36 g/mol * (1000 mg / 1 g) = 2.6936 mg

  • Weigh the compound: Carefully weigh out the calculated amount of this compound powder and transfer it to a sterile microcentrifuge tube.

  • Add DMSO: Add the appropriate volume of anhydrous DMSO to the tube. For 2.6936 mg of this compound, add 1 mL of DMSO.

  • Dissolution:

    • Vortex the solution vigorously for 1-2 minutes.

    • Visually inspect the solution for any undissolved particles.

    • If particles remain, gentle warming in a 37°C water bath for 5-10 minutes or brief sonication can aid in complete dissolution.[2] Note: Avoid excessive heating, as it may degrade the compound.

  • Sterilization (Optional): If required for your specific application (e.g., cell culture), the DMSO stock solution can be sterilized by filtering it through a 0.22 µm syringe filter that is compatible with DMSO.

  • Aliquoting and Storage:

    • To avoid repeated freeze-thaw cycles, aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes.

    • Store the aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).[2]

Cell-Based Assay Protocol Example (Calcium Flux Assay)

This protocol provides a general workflow for using the this compound DMSO stock solution in a cell-based calcium flux assay using CHO cells expressing melanopsin (CHOOpn4).[7]

  • Cell Preparation: Plate CHOOpn4 cells in a 96-well plate at an appropriate density and allow them to adhere overnight.

  • Preparation of Working Solutions:

    • Thaw an aliquot of the 10 mM this compound DMSO stock solution.

    • Prepare serial dilutions of this compound in a suitable assay buffer (e.g., Hanks' Balanced Salt Solution - HBSS) to achieve the desired final concentrations for the dose-response curve. Ensure the final DMSO concentration in all wells is consistent and low (typically ≤ 0.5%) to avoid solvent-induced cytotoxicity.

  • Compound Incubation:

    • Remove the culture medium from the cells.

    • Add the prepared working solutions of this compound to the respective wells. Include a vehicle control (buffer with the same final DMSO concentration).

    • Incubate the plate at room temperature for a specified period (e.g., 1 hour) to allow the compound to interact with the cells.[8]

  • Calcium Indicator Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) according to the manufacturer's instructions.

  • Measurement of Calcium Flux:

    • Use a fluorescence plate reader to measure the baseline fluorescence.

    • Stimulate the cells with light to activate melanopsin.

    • Record the changes in fluorescence over time to measure the intracellular calcium concentration.

  • Data Analysis:

    • Determine the peak fluorescence intensity for each concentration of this compound.

    • Normalize the data to the vehicle control.

    • Plot the normalized response against the log of the this compound concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

Visualizations

Melanopsin_Signaling_Pathway cluster_membrane Cell Membrane Melanopsin Melanopsin (OPN4) G_protein Gq/Gs/Gi Melanopsin->G_protein Activates Downstream Downstream Signaling G_protein->Downstream Light Light Light->Melanopsin Activates This compound This compound This compound->Melanopsin Competitively Inhibits Retinal Retinal Retinal->Melanopsin Binds

Caption: Competitive inhibition of the Melanopsin signaling pathway by this compound.

Experimental_Workflow cluster_prep Stock Solution Preparation cluster_exp Experimental Use Weigh Weigh this compound Powder Add_DMSO Add Anhydrous DMSO Weigh->Add_DMSO Dissolve Vortex/Sonicate Add_DMSO->Dissolve Aliquot Aliquot & Store (-20°C / -80°C) Dissolve->Aliquot Dilute Prepare Working Solutions Aliquot->Dilute Treat Treat Cells/ Administer in vivo Dilute->Treat Assay Perform Assay Treat->Assay Analyze Analyze Data Assay->Analyze

Caption: General workflow for preparing and using this compound in experiments.

References

Application of AA92593 in Xenopus Oocyte Expression Systems: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Xenopus laevis oocyte expression system is a robust and versatile platform for the functional characterization of ion channels and G-protein coupled receptors (GPCRs). Its large size facilitates the microinjection of complementary RNA (cRNA) and subsequent electrophysiological analysis, making it an ideal system for studying the pharmacology of novel compounds. This document provides detailed application notes and protocols for the use of AA92593, a selective and competitive antagonist of melanopsin (OPN4), in Xenopus oocytes.

Melanopsin is a G-protein coupled receptor that plays a crucial role in non-image forming visual responses, such as circadian rhythm entrainment and the pupillary light reflex.[1] this compound has been identified as a potent inhibitor of melanopsin-mediated phototransduction.[1] In the Xenopus oocyte expression system, melanopsin couples to the Gq/G11 family of G-proteins, initiating a signaling cascade that results in the opening of a transient receptor potential channel, TRPC3, leading to a measurable photocurrent.[2] This system provides a reliable method for screening and characterizing melanopsin antagonists like this compound.

Quantitative Data Summary

The inhibitory effect of this compound on melanopsin-mediated photocurrents in Xenopus oocytes has been quantified to determine its potency. The following table summarizes the key quantitative data.

ParameterValueCell SystemReference
IC50 190 nMXenopus oocytes expressing mouse melanopsin[1]
Apparent Kb 105 nMCHO cells expressing human melanopsin[1][3]
Inhibition Type Competitive with retinalCHO cells expressing human melanopsin[3]

Signaling Pathway and Experimental Workflow

To understand the mechanism of action of this compound, it is essential to visualize the underlying signaling pathway and the experimental workflow for its characterization.

Melanopsin_Signaling_Pathway cluster_membrane Plasma Membrane This compound This compound Melanopsin Melanopsin (OPN4) This compound->Melanopsin Inhibits (Competitive) Light Light (480nm) Light->Melanopsin Activates Retinal 11-cis-retinal (B22103) Retinal->Melanopsin Binds Gq11 Gαq/11 Melanopsin->Gq11 Activates PLC PLC Gq11->PLC Activates TRPC3 TRPC3 Channel PLC->TRPC3 Opens Photocurrent Inward Photocurrent TRPC3->Photocurrent Mediates

Melanopsin signaling pathway in Xenopus oocytes.

Experimental_Workflow cluster_prep Oocyte Preparation cluster_expression Heterologous Expression cluster_recording Electrophysiological Recording cluster_pharma Pharmacological Testing Oocyte_Harvest Harvest Stage V-VI Xenopus Oocytes Defolliculation Defolliculation (Collagenase Treatment) Oocyte_Harvest->Defolliculation Microinjection Microinject cRNAs into Oocytes Defolliculation->Microinjection cRNA_Prep Prepare cRNAs: - Melanopsin (OPN4) - Gαq/11 - TRPC3 - Arrestin-2 cRNA_Prep->Microinjection Incubation Incubate for 3-5 days at 16-18°C Microinjection->Incubation TEVC_Setup Two-Electrode Voltage Clamp (TEVC) Setup Incubation->TEVC_Setup Retinal_Incubation Incubate with 11-cis-retinal TEVC_Setup->Retinal_Incubation Light_Stimulation Light Stimulation (e.g., 480 nm) Retinal_Incubation->Light_Stimulation Photocurrent_Recording Record Melanopsin Photocurrent Light_Stimulation->Photocurrent_Recording AA92593_Application Apply this compound (Varying Concentrations) Photocurrent_Recording->AA92593_Application Dose_Response Record Photocurrent at each concentration AA92593_Application->Dose_Response Data_Analysis Analyze Data: - IC50 Calculation - Dose-Response Curve Dose_Response->Data_Analysis

Experimental workflow for testing this compound.

Experimental Protocols

The following protocols provide a detailed methodology for the expression of melanopsin in Xenopus oocytes and the subsequent electrophysiological characterization of this compound.

Protocol 1: Preparation of Xenopus laevis Oocytes
  • Anesthetize a female Xenopus laevis frog by immersion in a 0.15% tricaine (B183219) solution.

  • Surgically remove a portion of the ovary and place it in a calcium-free OR-2 solution.

  • Tease the ovarian lobes into small clumps of oocytes.

  • To defolliculate, incubate the oocytes in a solution of collagenase type I (2 mg/mL in OR-2 solution) for 1-2 hours at room temperature with gentle agitation.

  • Wash the oocytes thoroughly with OR-2 solution to remove the collagenase and follicular remnants.

  • Manually select healthy Stage V-VI oocytes, characterized by their large size and distinct animal and vegetal poles.

  • Store the selected oocytes in ND96 solution supplemented with 2.5 mM sodium pyruvate, 100 U/mL penicillin, and 100 µg/mL streptomycin (B1217042) at 16-18°C.

Protocol 2: cRNA Preparation and Microinjection
  • Linearize plasmids containing the cDNA for mouse melanopsin (Opn4), Gαq, TRPC3, and arrestin-2.

  • Synthesize capped cRNAs using an in vitro transcription kit (e.g., mMESSAGE mMACHINE™ T7 Transcription Kit).

  • Purify the cRNAs and dissolve them in nuclease-free water.

  • Prepare a mixture of the cRNAs (e.g., 50 ng/µL of each).

  • Load a glass microinjection needle with the cRNA mixture.

  • Inject approximately 50 nL of the cRNA mixture into the cytoplasm of each Stage V-VI oocyte.

  • Incubate the injected oocytes for 3-5 days at 16-18°C in supplemented ND96 solution to allow for protein expression.

Protocol 3: Two-Electrode Voltage Clamp (TEVC) Electrophysiology
  • Setup:

    • Place an oocyte in a recording chamber continuously perfused with ND96 solution.

    • Impale the oocyte with two microelectrodes (filled with 3 M KCl, resistance 0.5-2 MΩ). One electrode measures the membrane potential, and the other injects current.

    • Use a TEVC amplifier to clamp the oocyte membrane potential at a holding potential of -70 mV.[4]

  • Chromophore Reconstitution:

    • Incubate the oocytes in the dark with 10 µM 11-cis-retinal for at least 30 minutes prior to recording to reconstitute the functional photopigment.

  • Recording Photocurrent:

    • Deliver a pulse of light (e.g., 480 nm wavelength) to the oocyte to activate melanopsin.

    • Record the resulting inward photocurrent using data acquisition software. The current is mediated by the activation of TRPC3 channels.[2]

  • Application of this compound:

    • Prepare a stock solution of this compound in DMSO and dilute it to the desired concentrations in ND96 solution.

    • Perfuse the oocyte with the this compound-containing solution for a sufficient period to allow for equilibration before light stimulation.

    • Record the photocurrent in the presence of different concentrations of this compound to determine its inhibitory effect.

  • Data Analysis:

    • Measure the peak amplitude of the photocurrent at each concentration of this compound.

    • Normalize the responses to the control response (in the absence of this compound).

    • Plot the normalized response against the logarithm of the this compound concentration and fit the data with a sigmoidal dose-response curve to determine the IC50 value.

Conclusion

The Xenopus oocyte expression system is a powerful tool for investigating the pharmacology of melanopsin and its antagonists. The protocols outlined in this document provide a comprehensive guide for researchers to effectively utilize this system to study the effects of this compound. The quantitative data and pathway visualizations offer a clear understanding of the compound's mechanism of action and its potential for further development in modulating melanopsin-dependent physiological processes.

References

Application Notes and Protocols for AA92593 in Retinal Explant Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

AA92593 is a potent and selective antagonist of melanopsin (OPN4), a photopigment found in intrinsically photosensitive retinal ganglion cells (ipRGCs).[1][2][3] These cells are crucial for non-image-forming visual functions, including circadian rhythm entrainment, the pupillary light reflex, and sleep regulation.[2] this compound acts as a competitive antagonist to the chromophore retinal, thereby inhibiting the light-induced signaling cascade in ipRGCs.[1][4][5] This specific mode of action makes this compound an invaluable tool for dissecting the role of melanopsin in retinal physiology and pathology.

Retinal explant culture is an ex vivo technique that maintains the structural and cellular organization of the retina for a period of days to weeks.[6][7][8][9] This system provides a powerful platform for pharmacological studies, allowing for the controlled application of compounds and the subsequent analysis of cellular and molecular responses within a physiologically relevant context.[10][11][12] These application notes provide detailed protocols for the use of this compound in murine retinal explant studies to investigate the function and downstream signaling of melanopsin-expressing RGCs.

Mechanism of Action of this compound

This compound is an opsinamide that specifically targets mammalian melanopsins.[1][4] It functions by competitively binding to the retinal-binding pocket of the melanopsin protein.[1][2][5] This prevents the binding of the natural chromophore, 9-cis-retinal, and consequently blocks the photoisomerization process that initiates G-protein-coupled signaling. The specificity of this compound for melanopsin over other visual opsins, such as rhodopsin and cone opsins, has been demonstrated, ensuring that its effects are localized to ipRGCs.[1][3]

cluster_ipRGC Intrinsically Photosensitive Retinal Ganglion Cell (ipRGC) Light Light Melanopsin Melanopsin Light->Melanopsin Activates Gq/11 Gq/11 Melanopsin->Gq/11 Activates PLC PLC Gq/11->PLC Activates TRPC TRPC PLC->TRPC Opens Depolarization Depolarization TRPC->Depolarization Leads to This compound This compound This compound->Melanopsin Inhibits Start Start Retina_Dissection Dissect Mouse Retina Start->Retina_Dissection Explant_Culture Culture on Membrane Retina_Dissection->Explant_Culture Stabilization Stabilize for 24h Explant_Culture->Stabilization Treatment Treat with this compound or Vehicle Stabilization->Treatment Light_Stimulation Light Stimulate (e.g., 480nm) Treatment->Light_Stimulation Harvest Harvest Explant Light_Stimulation->Harvest Analysis Analysis (IHC, WB, qPCR) Harvest->Analysis End End Analysis->End

References

Application Notes and Protocols for Intraperitoneal Injection of AA92593 in Behavioral Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

These application notes provide a comprehensive overview and detailed protocols for the use of AA92593, a selective and competitive antagonist of melanopsin (OPN4), in behavioral research. Intraperitoneal (IP) injection of this compound is a key method for investigating the role of melanopsin-expressing intrinsically photosensitive retinal ganglion cells (ipRGCs) in various non-visual light responses. This document outlines the mechanism of action, pharmacokinetic data, and established protocols for behavioral assays, including the pupillary light reflex (PLR) and light aversion tests.

Introduction

Melanopsin (OPN4) is a photopigment found in a small subset of retinal ganglion cells that are intrinsically photosensitive (ipRGCs).[1] These cells play a crucial role in a variety of non-image-forming visual functions, including circadian photoentrainment, sleep regulation, neuroendocrine responses, and the pupillary light reflex.[1][2][3][4] this compound is a potent and selective antagonist of melanopsin, acting as a competitive inhibitor at the retinal binding site.[1][5][6][7][8] This property makes it an invaluable tool for dissecting the specific contributions of the melanopsin signaling pathway to various physiological and behavioral processes. By blocking melanopsin activation, researchers can investigate the consequences on light-regulated behaviors, providing insights into potential therapeutic applications for conditions like migraine-associated photophobia.[5]

Mechanism of Action

This compound functions as a competitive antagonist to the chromophore retinal for the binding pocket of melanopsin.[1][6][8] This binding prevents the light-induced conformational change in melanopsin, thereby inhibiting the activation of downstream G-protein signaling cascades (including Gq, Gs, and Gi proteins).[6][8] The inhibition of this pathway ultimately blocks physiological responses mediated by ipRGCs.[6][8] Studies have shown that this compound can suppress light-induced increases in intracellular calcium and cAMP levels in cells expressing melanopsin.[6][9]

Data Presentation

Quantitative Data Summary
ParameterValueSpecies/SystemReference
IC50 665 nMCHO cells expressing melanopsin (Opn4)[1][5][7]
1.05 ± 0.28 μMCOS-1 cells expressing human melanopsin[6]
2.98 ± 0.58 μMCOS-1 cells expressing mouse melanopsin[6]
Apparent Kb 105 nMHuman melanopsin in CHO cells[9]
Ki 16 ± 2 nMCHOOpn4 cell membranes[9]
In Vivo Dosage (IP) 30 mg/kgWild-type and rd mice[1][7][9]
Pharmacokinetic Data (30 mg/kg IP Injection in Mice)
Time Post-InjectionRetinal ConcentrationBrain ConcentrationReference
30 minutes>2,000 ng/g tissue (~7.5 µM)Measurable[9]
2 hours>95% cleared from retina-[9]

Experimental Protocols

Protocol 1: Pupillary Light Reflex (PLR) Assay

This protocol details the procedure for assessing the effect of this compound on the pupillary light reflex, a behavior significantly influenced by melanopsin activity, especially at high light intensities.

Materials:

  • This compound

  • Vehicle solution (e.g., 10% Tween 80 in distilled water)[10]

  • Syringes and needles for IP injection

  • Animal model (e.g., wild-type or rd mice)

  • Light source with adjustable intensity

  • Infrared camera and recording system for monitoring pupil diameter

  • Animal restrainer (optional, depending on the setup)

Procedure:

  • Animal Acclimation: Allow mice to acclimate to the testing room for at least 30 minutes before the experiment.

  • Drug Preparation: Prepare a solution of this compound in the chosen vehicle at a concentration suitable for delivering a 30 mg/kg dose in a standard injection volume (e.g., 10 ml/kg).

  • Baseline Measurement (Optional): Record the baseline pupil diameter in darkness.

  • Intraperitoneal Injection: Administer a 30 mg/kg IP injection of either this compound solution or vehicle to the test and control groups, respectively.

  • Incubation Period: Wait for 20 minutes post-injection to allow for drug absorption and distribution.[1][7][9]

  • Light Stimulation: Expose the mouse's eye to a high-intensity light stimulus (e.g., 10^13 photons/cm²/s).[1][7][9]

  • Pupil Response Recording: Record the pupil constriction in response to the light stimulus for a defined period (e.g., 60 seconds) using the infrared camera system.

  • Data Analysis: Measure the pupil diameter over time and calculate the degree of constriction. Compare the pupillary light reflex between the this compound-treated and vehicle-treated groups. A significant attenuation of pupil constriction in the this compound group indicates effective melanopsin antagonism.[1][7][9]

Protocol 2: Light Aversion/Phototaxis Assay

This protocol describes a method to evaluate the role of melanopsin in light-aversive behavior, particularly in neonatal mice where this response is strongly dependent on ipRGCs.

Materials:

  • This compound

  • Vehicle solution

  • Syringes and needles for IP injection

  • Animal model (e.g., wild-type neonatal mice)

  • Testing arena (e.g., a clear, open field)

  • Light source for illuminating the arena

  • Video camera and tracking software

Procedure:

  • Drug Preparation: Prepare the this compound and vehicle solutions as described in Protocol 1.

  • Intraperitoneal Injection: Administer a 30 mg/kg IP injection of either this compound solution or vehicle to the neonatal pups.

  • Incubation Period: Allow for a 15-20 minute incubation period.[9]

  • Behavioral Testing:

    • Place the pup in the center of the testing arena under dark conditions and allow for a brief habituation period.

    • Turn on the light source to illuminate the arena.

    • Record the animal's behavior for a set duration (e.g., several minutes).

  • Data Analysis: Analyze the recorded video to quantify light-aversive behaviors. This can include measures such as:

    • Time spent in the illuminated vs. dark areas (if a light/dark box is used).

    • Locomotor activity (distance moved, velocity).

    • Freezing behavior.

    • Head movements.[9]

    • Compare the behavioral responses between the this compound-treated and vehicle-treated groups. A reduction in light aversion and freezing behavior in the this compound group suggests successful blockade of melanopsin-mediated phototaxis.[9][11]

Mandatory Visualizations

Melanopsin_Signaling_Pathway cluster_membrane Cell Membrane Melanopsin Melanopsin (OPN4) G_protein Gq/Gs/Gi Melanopsin->G_protein Activates Downstream Downstream Signaling (e.g., ↑ Ca²⁺, ↓ cAMP, ↑ Per1) G_protein->Downstream Light Light Light->Melanopsin Activates Retinal Retinal Retinal->Melanopsin Binds to This compound This compound This compound->Melanopsin Competitively Binds (Antagonist) Behavioral Behavioral Responses (PLR, Circadian Rhythms, etc.) Downstream->Behavioral

Caption: Melanopsin signaling and competitive antagonism by this compound.

Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Animal_Prep Animal Acclimation Drug_Prep Prepare this compound and Vehicle Solutions Animal_Prep->Drug_Prep Injection Intraperitoneal Injection (30 mg/kg) Drug_Prep->Injection Incubation Incubation Period (15-20 min) Injection->Incubation Behavioral_Test Behavioral Assay (PLR or Light Aversion) Incubation->Behavioral_Test Data_Recording Record Behavioral Data Behavioral_Test->Data_Recording Data_Analysis Analyze and Compare Treatment vs. Vehicle Data_Recording->Data_Analysis

Caption: General workflow for behavioral studies using this compound.

References

Troubleshooting & Optimization

Navigating the Challenges of AA92593: A Technical Support Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and drug development professionals working with the selective melanopsin antagonist AA92593, achieving optimal solubility and ensuring stability in aqueous solutions is paramount for reliable experimental outcomes. This technical support center provides troubleshooting guidance and answers to frequently asked questions to address common challenges encountered during the preparation and handling of this compound solutions.

Troubleshooting Guide: Common Issues and Solutions

Q1: My this compound is not dissolving properly in my aqueous buffer. What should I do?

A1: Direct dissolution of this compound in purely aqueous buffers can be challenging due to its presumed hydrophobic nature. The recommended approach involves the use of a co-solvent system. If you are observing precipitation or incomplete dissolution, consider the following steps:

  • Initial Dissolution in an Organic Solvent: First, dissolve the this compound in an organic solvent such as Dimethyl Sulfoxide (DMSO). A common practice is to prepare a concentrated stock solution in DMSO.[1][2]

  • Use of Co-solvents: For the preparation of a working solution, a multi-component solvent system is often necessary. A widely used formulation involves a combination of DMSO, PEG300, Tween-80, and saline.[3]

  • Heating and Sonication: If precipitation occurs during the preparation of the working solution, gentle heating and/or sonication can aid in dissolution.[3] It is crucial to monitor the temperature to prevent thermal degradation.

  • Alternative Formulations: Consider alternative formulations that have been reported to yield clear solutions, such as those including SBE-β-CD in saline or corn oil for in vivo studies.[3]

Below is a decision-making workflow for troubleshooting solubility issues with this compound.

AA92593_Solubility_Troubleshooting start Start: this compound Precipitation Observed check_initial_solvent Was the initial stock prepared in 100% DMSO? start->check_initial_solvent prepare_in_dmso Action: Prepare a fresh stock solution in 100% DMSO. check_initial_solvent->prepare_in_dmso No check_working_solution Was a co-solvent system used for the working solution? check_initial_solvent->check_working_solution Yes prepare_in_dmso->check_working_solution use_cosolvent Action: Prepare the working solution using a recommended co-solvent system (e.g., DMSO/PEG300/Tween-80/Saline). check_working_solution->use_cosolvent No apply_energy Did you try gentle heating or sonication? check_working_solution->apply_energy Yes use_cosolvent->apply_energy heat_sonicate Action: Gently warm and/or sonicate the solution. Monitor for any signs of degradation. apply_energy->heat_sonicate No consider_alternative Is the solution still not clear? apply_energy->consider_alternative Yes heat_sonicate->consider_alternative alternative_formulation Action: Consider an alternative formulation, such as one containing SBE-β-CD or corn oil. consider_alternative->alternative_formulation Yes success Result: Clear Solution Achieved consider_alternative->success No alternative_formulation->success contact_support Further Action: Contact technical support for more specialized advice. alternative_formulation->contact_support If issue persists AA92593_Working_Solution_Workflow start Start: Prepare this compound Working Solution step1 Step 1: Prepare a stock solution of this compound in 100% DMSO. start->step1 step2 Step 2: To a new tube, add the required volume of the DMSO stock solution (to make up 10% of the final volume). step1->step2 step3 Step 3: Add PEG300 to a final concentration of 40% and mix thoroughly. step2->step3 step4 Step 4: Add Tween-80 to a final concentration of 5% and mix thoroughly. step3->step4 step5 Step 5: Add Saline to bring the solution to the final volume (45%) and mix thoroughly. step4->step5 end End: Clear working solution ready for use. step5->end

References

Optimizing AA92593 Incubation Time for Melanopsin Inhibition: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing AA92593, a selective and competitive antagonist of melanopsin (OPN4). Here, you will find detailed troubleshooting guides, frequently asked questions (FAQs), and experimental protocols to optimize the use of this compound in your research, with a specific focus on incubation time and its impact on melanopsin inhibition.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound acts as a competitive antagonist to retinal, the light-sensing chromophore of melanopsin.[1][2][3][4] It binds to the retinal-binding pocket of mammalian melanopsins, thereby preventing the conformational changes required for phototransduction and subsequent G protein activation.[1][2] This inhibition is specific to mammalian melanopsins.[1][3][4][5]

Q2: What is the primary signaling pathway inhibited by this compound?

A2: Melanopsin primarily couples to Gq-type G proteins, initiating the phospholipase C (PLC) signaling cascade.[1][4] this compound effectively suppresses this light-induced Gq activation.[1][4] Studies have also shown that melanopsin can couple to Gs and Gi proteins, and this compound is capable of inhibiting these pathways as well.[1][6]

Q3: What is a typical incubation time for this compound in cell-based assays?

A3: A common incubation period for this compound in cell-based assays, such as those using CHO-Opn4 cells, is 30 minutes prior to light stimulation and subsequent measurement of cellular responses like calcium influx.[7] However, the optimal incubation time can vary depending on the cell type, experimental conditions, and the specific research question.

Q4: How does the presence of retinal affect this compound efficacy?

A4: Since this compound is a competitive antagonist of retinal, its apparent efficacy can be influenced by the concentration of retinal. In experiments where cells are reconstituted with retinal, higher concentrations of this compound may be required to achieve significant inhibition.[7] For instance, the apparent Kb of this compound was reported to increase from 160 nM in light-exposed cells to approximately 6 µM in cells reconstituted with 9-cis retinal.[7]

Troubleshooting Guide

Issue Possible Cause Recommended Solution
No or low inhibition observed Insufficient incubation time.Increase the pre-incubation time with this compound to ensure it has reached its binding site. Start with 30 minutes and consider extending to 1 hour or longer.
Suboptimal concentration of this compound.Perform a dose-response curve to determine the optimal inhibitory concentration for your specific cell line and experimental setup. IC50 values have been reported in the range of 665 nM to 2.98 µM.[6][7]
High concentration of retinal.If supplementing with retinal, consider reducing its concentration or increasing the concentration of this compound to outcompete for the binding site.
High background signal Non-specific binding of this compound.While this compound is highly specific for melanopsin, at very high concentrations it may exhibit off-target effects. Ensure you are working within a validated concentration range. A study showed no significant off-target binding for a large panel of other GPCRs and ion channels at 10 µM.[7][8]
Cell health issues.Ensure cells are healthy and not over-confluent, as this can affect signaling pathways and lead to inconsistent results.
Inconsistent results between experiments Variability in incubation time or temperature.Standardize the incubation time and temperature across all experiments. Even small variations can affect the kinetics of binding.
Differences in light stimulation protocols.Use a consistent light source, intensity, and duration for all experiments to ensure reproducible melanopsin activation.
Cell passage number.Use cells within a consistent and low passage number range, as receptor expression and signaling can change with excessive passaging.

Quantitative Data Summary

The following tables summarize key quantitative data for this compound from published studies.

Table 1: In Vitro Efficacy of this compound

Parameter Value Cell Line Assay Reference
IC50665 ± 9 nMCHO-Opn4Calcium influx[7]
IC501.05 ± 0.28 µMCOS-1GsX GloSensor[6]
IC502.98 ± 0.58 µMCOS-1 (mouse melanopsin)GsX GloSensor[6]
Apparent Kb105 nMCHO-Opn4 (human melanopsin)Schild regression[3][7]
Ki16 ± 2 nMCHO-Opn4Competition binding with [3H]2-AA41612[7]

Table 2: In Vivo Experimental Parameters for this compound

Parameter Value Animal Model Application Reference
Dosage30 mg/kgrd miceIntraperitoneal (i.p.) injection[2][7]
Pre-treatment Time20 minutesrd micePupillary Light Reflex (PLR) measurement[2][7]
Effect~50% attenuation of pupil constrictionrd miceIn response to 10^13 ph. cm^-2. s^-1 light[2][7]

Experimental Protocols

Protocol 1: In Vitro Calcium Imaging Assay for this compound Inhibition

This protocol describes a method to assess the inhibitory effect of this compound on light-induced calcium influx in CHO cells stably expressing human melanopsin (CHO-Opn4).

Materials:

  • CHO-Opn4 cells

  • Culture medium (e.g., DMEM/F12)

  • 9-cis-retinal

  • This compound

  • Fluo-4 AM calcium indicator dye

  • Assay buffer (e.g., HBSS)

  • 384-well black-walled, clear-bottom plates

  • Fluorescence plate reader with light stimulation capabilities

Procedure:

  • Cell Plating: Seed CHO-Opn4 cells in a 384-well plate and grow to confluence.

  • Light Exposure (Optional): To generate the apo-protein, cells can be exposed to light to bleach the endogenous retinal.

  • Dye Loading: Wash the cells with assay buffer and then incubate with Fluo-4 AM dye according to the manufacturer's instructions.

  • This compound Incubation: After dye loading, wash the cells and add varying concentrations of this compound diluted in assay buffer. Incubate for 30 minutes at room temperature in the dark.

  • Retinal Reconstitution: Immediately prior to measurement, add 1 µM 9-cis retinal to the wells.

  • Measurement: Place the plate in a fluorescence plate reader. Measure the baseline fluorescence, then apply a light stimulus (e.g., 480 nm) and record the change in fluorescence over time, which corresponds to the intracellular calcium concentration.

  • Data Analysis: The peak fluorescence intensity after light stimulation is used to determine the level of melanopsin activation. Plot the peak fluorescence against the concentration of this compound to generate a dose-response curve and calculate the IC50 value.

Protocol 2: In Vivo Pupillary Light Reflex (PLR) Measurement in Mice

This protocol outlines the procedure for evaluating the in vivo efficacy of this compound by measuring its effect on the melanopsin-dependent pupillary light reflex in mice.

Materials:

  • rd mice (lacking functional rods and cones, isolating the melanopsin-driven response)

  • This compound solution for injection (e.g., in a vehicle of 10% DMSO, 40% PEG400, 50% saline)

  • Infrared video camera system for pupillometry

  • Calibrated light source (e.g., blue light, ~480 nm)

Procedure:

  • Animal Acclimation: Acclimate the mice to the experimental setup to minimize stress.

  • This compound Administration: Administer this compound via intraperitoneal (i.p.) injection at a dose of 30 mg/kg. For control animals, inject the vehicle solution.

  • Incubation Period: Allow for a 20-minute incubation period after injection for the compound to be absorbed and distributed.

  • PLR Measurement: Place the mouse in a restraining tube and position the eye in front of the camera. Record the baseline pupil diameter in darkness.

  • Light Stimulation: Expose the eye to a high-intensity light stimulus (e.g., 10^13 photons/cm²/s) for a defined duration (e.g., 60 seconds).

  • Recording: Record the pupil constriction throughout the light exposure and the subsequent re-dilation in the dark.

  • Data Analysis: Measure the pupil area or diameter over time. Calculate the extent of pupil constriction as a percentage of the baseline diameter. Compare the constriction in this compound-treated mice to that in vehicle-treated controls to determine the level of inhibition.

Visualizations

Melanopsin_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol This compound This compound Melanopsin Melanopsin (OPN4) This compound->Melanopsin Inhibits Retinal Retinal Retinal->Melanopsin Activates (with light) Gq Gq protein Melanopsin->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release (from ER) IP3->Ca_release Stimulates PKC Protein Kinase C DAG->PKC Activates

Caption: Melanopsin signaling pathway and the inhibitory action of this compound.

Experimental_Workflow cluster_invitro In Vitro: Calcium Imaging cluster_invivo In Vivo: Pupillary Light Reflex A1 Seed CHO-Opn4 Cells A2 Load with Fluo-4 AM A1->A2 A3 Incubate with this compound (30 min) A2->A3 A4 Add 9-cis Retinal A3->A4 A5 Light Stimulation & Measure Fluorescence A4->A5 A6 Analyze Data (IC50) A5->A6 B1 Administer this compound (i.p.) to rd mice B2 Incubate (20 min) B1->B2 B3 Record Baseline Pupil Diameter B2->B3 B4 High-Intensity Light Stimulation B3->B4 B5 Record Pupil Constriction B4->B5 B6 Analyze Data (% Inhibition) B5->B6

Caption: Experimental workflows for assessing this compound efficacy in vitro and in vivo.

References

Technical Support Center: Investigating Potential In Vivo Off-Target Effects of AA92593

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on how to anticipate, identify, and troubleshoot potential off-target effects of the selective melanopsin (OPN4) antagonist, AA92593, during in vivo experiments.

Frequently Asked Questions (FAQs)

Q1: What is the known selectivity profile of this compound?

A1: this compound is a potent and selective antagonist of melanopsin-mediated phototransduction.[1] It acts as a competitive antagonist by binding to the retinal-binding pocket of melanopsin.[2][3] In vitro assays have demonstrated its selectivity, as summarized in the table below.

Table 1: Summary of this compound In Vitro Selectivity Data

TargetAssay TypeResultReference
Melanopsin (OPN4)Ca²+ flux assay in CHO cellsIC₅₀ = 665 nM[1][3]
74 Common Biological TargetsNot specified> 10 µM[1]
Rod/Cone PhotoreceptorsIn vivo pupillary light reflexNo detectable adverse effect[4]

Q2: Has this compound shown any off-target effects in vivo?

A2: To date, published in vivo studies have highlighted the specificity of this compound for melanopsin-mediated pathways. For instance, it has been shown to attenuate pupil constriction in response to light without affecting the initial phase of the pupillary light reflex, which is driven by rod and cone photoreceptors.[4] This suggests a lack of significant off-target effects on these related visual pathways. However, comprehensive in vivo off-target profiling data is not publicly available. Therefore, it is crucial for researchers to conduct their own assessments based on the experimental context.

Q3: What are the potential, though currently unsubstantiated, off-target concerns for a molecule like this compound?

A3: While this compound is reported to be highly selective, it is a small molecule and, like any such compound, has the potential for off-target interactions. Given that melanopsin is a G protein-coupled receptor (GPCR), there is a theoretical possibility of interaction with other GPCRs. Potential off-target effects could manifest in systems with a high density of diverse GPCRs, such as the central nervous system (CNS) and the cardiovascular system.

Q4: I am observing an unexpected phenotype in my in vivo experiment with this compound. How can I begin to troubleshoot if this is an off-target effect?

A4: An unexpected phenotype can arise from on-target effects in a previously uncharacterized tissue or signaling pathway, or from genuine off-target interactions. The workflow below outlines a logical approach to troubleshooting.

G A Unexpected Phenotype Observed B Review Literature for Melanopsin Function in Phenotype's System A->B C Hypothesize On-Target Effect B->C Plausible Link Found D Hypothesize Off-Target Effect B->D No Plausible Link E Validate with Structurally Different Melanopsin Antagonist C->E F Perform In Vivo Safety Pharmacology Studies D->F G Phenotype Persists? E->G H Phenotype Abolished? E->H J Likely Off-Target Effect G->J I Likely On-Target Effect in Novel Pathway H->I

Caption: Troubleshooting workflow for unexpected in vivo phenotypes. (Max Width: 760px)

Troubleshooting Guides

Issue 1: Unexplained Behavioral Changes in Rodent Models

Potential Cause: While this compound's primary action is in the retina, off-target effects on CNS receptors could lead to behavioral changes. Common off-target liabilities for small molecules can include interactions with aminergic GPCRs like serotonin (B10506) or dopamine (B1211576) receptors.[5]

Troubleshooting Steps:

  • Systematic Behavioral Phenotyping: Conduct a battery of behavioral tests to characterize the phenotype. This should include assessments of locomotion, anxiety-like behavior, and cognitive function.

  • Dose-Response Relationship: Determine if the behavioral changes are dose-dependent. A clear dose-response relationship can help to establish a pharmacological effect.

  • Control for On-Target Effects: If possible, use a structurally unrelated melanopsin antagonist. If the behavioral phenotype is not replicated, it suggests an off-target effect of this compound.

Issue 2: Cardiovascular Abnormalities Observed (e.g., changes in blood pressure or heart rate)

Potential Cause: The cardiovascular system is regulated by numerous GPCRs (e.g., adrenergic, angiotensin receptors), making it susceptible to off-target drug effects.[6][7]

Troubleshooting Steps:

  • In Vivo Cardiovascular Monitoring: In anesthetized or telemetered animals, record key cardiovascular parameters such as blood pressure, heart rate, and ECG following administration of this compound.

  • Ex Vivo Tissue Bath Assays: Isolate aortic rings or other relevant vascular tissues and assess the contractile or relaxant properties of this compound in the absence of melanopsin. This can help to identify direct effects on vascular smooth muscle or endothelium.

  • In Vitro Receptor Binding Assays: If a specific off-target is suspected (e.g., an adrenergic receptor based on the observed phenotype), perform competitive binding assays using cell lines expressing the candidate off-target receptor.

Experimental Protocols

Protocol 1: General In Vivo Toxicology and Safety Assessment in Rodents

This protocol provides a framework for an initial, short-term toxicology study to identify potential off-target effects.

1. Animal Model:

  • Species: Rat (e.g., Sprague-Dawley) or Mouse (e.g., C57BL/6).[8] Use both males and females.

  • Group Size: Minimum of 5-10 animals per sex per group.[9]

2. Dosing:

  • Route of Administration: Should match the intended experimental route (e.g., intraperitoneal, oral gavage).

  • Dose Levels: A vehicle control and at least three dose levels (low, medium, high). The high dose should be a maximum tolerated dose (MTD) or a dose that induces minimal signs of toxicity.[9]

  • Duration: Daily administration for 14 to 28 days.[10]

3. In-Life Monitoring:

  • Daily: Clinical observations (activity, posture, grooming), body weight, and food consumption.

  • Weekly: Detailed physical examination.

4. Terminal Procedures:

  • Blood Collection: Collect blood for hematology and clinical chemistry analysis.

  • Necropsy: Perform a full gross necropsy.

  • Organ Weights: Record the weights of major organs (liver, kidneys, heart, brain, spleen, etc.).

  • Histopathology: Collect a comprehensive set of tissues for histopathological examination by a qualified veterinary pathologist.

Protocol 2: Behavioral Phenotyping Battery for CNS Off-Target Effects

This protocol outlines a series of tests to assess potential neurological and behavioral off-target effects in mice. Tests should be conducted from the least stressful to the most stressful.

1. Open Field Test (Locomotion and Anxiety):

  • Apparatus: A square arena with automated tracking.

  • Procedure: Place the mouse in the center of the arena and allow it to explore for 10-30 minutes.

  • Parameters Measured: Total distance traveled, velocity, time spent in the center versus the periphery.

2. Elevated Plus Maze (Anxiety):

  • Apparatus: A plus-shaped maze with two open and two closed arms, elevated from the floor.

  • Procedure: Place the mouse in the center of the maze and allow it to explore for 5 minutes.

  • Parameters Measured: Time spent in the open arms versus the closed arms, number of entries into each arm.

3. Rotarod Test (Motor Coordination and Balance):

  • Apparatus: A rotating rod with an accelerating speed.

  • Procedure: Place the mouse on the rotating rod and measure the latency to fall. Conduct 3-5 trials.

  • Parameters Measured: Latency to fall off the rod.

Potential Off-Target Signaling Pathways

While this compound is selective for melanopsin, it is prudent to be aware of common off-target signaling pathways for GPCR-targeted small molecules. The following diagrams illustrate two such pathways that are critical in cardiovascular and CNS function.

G cluster_0 Cardiovascular System: Gq-Coupled GPCR Pathway Drug Potential Off-Target Antagonist (e.g., this compound) AT1R AT1 Receptor (Gq-coupled GPCR) Drug->AT1R Blocks PLC Phospholipase C AT1R->PLC Activates PIP2 PIP2 PLC->PIP2 IP3 IP3 PIP2->IP3 Cleavage DAG DAG PIP2->DAG Cleavage Ca Ca²⁺ Release IP3->Ca PKC Protein Kinase C DAG->PKC Contraction Smooth Muscle Contraction (Vasoconstriction) Ca->Contraction PKC->Contraction

Caption: Gq-coupled GPCR pathway in vascular smooth muscle. (Max Width: 760px)

G cluster_1 Central Nervous System: Gi-Coupled GPCR Pathway Drug Potential Off-Target Antagonist (e.g., this compound) D2R Dopamine D2 Receptor (Gi-coupled GPCR) Drug->D2R Blocks AC Adenylyl Cyclase D2R->AC Inhibits ATP ATP AC->ATP cAMP cAMP ATP->cAMP PKA Protein Kinase A cAMP->PKA Neuronal Decreased Neuronal Excitability PKA->Neuronal

Caption: Gi-coupled GPCR pathway in a neuron. (Max Width: 760px)

References

Technical Support Center: AA92593 Clearance Rate and Experimental Time Course Design

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the selective melanopsin antagonist, AA92593.

Frequently Asked Questions (FAQs)

Q1: What is the clearance rate of this compound?

A1: In vivo pharmacokinetic studies in mice have demonstrated a rapid clearance rate for this compound. Following a single intraperitoneal (IP) injection of 30 mg/kg, over 95% of the compound is cleared from the retina within 2 hours.[1] This rapid clearance provides a distinct temporal window to monitor both in vivo efficacy and the reversibility of its effects.[1]

Q2: What are the expected metabolic pathways for this compound?

A2: While specific metabolic pathways for this compound have not been detailed in published literature, its chemical structure as a sulfonamide provides insights into its likely metabolism. Sulfonamides are typically metabolized in the liver through Phase I and Phase II reactions.[2][3] Key metabolic routes for sulfonamides include:

  • Oxidation: Primarily mediated by cytochrome P450 (CYP) enzymes.[1][4][5][6]

  • N-acetylation: A common pathway for sulfonamides, catalyzed by N-acetyltransferase enzymes.[2][3]

It is probable that this compound undergoes one or both of these pathways, leading to the formation of more water-soluble metabolites that can be readily excreted.

Q3: How can I design a time-course experiment to study the pharmacokinetics of this compound?

A3: Given the rapid clearance of this compound, a well-designed time-course study should include early and frequent sampling time points to accurately capture its absorption, distribution, and elimination phases. A suggested design would involve collecting tissue and/or plasma samples at time points such as 0, 15, 30, 60, 90, 120, and 240 minutes post-administration. This design allows for a detailed characterization of the pharmacokinetic profile.

Q4: What is the recommended bioanalytical method for quantifying this compound in biological samples?

A4: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the recommended method for the sensitive and selective quantification of this compound in biological matrices such as plasma and tissue homogenates.[1]

Data Presentation

Table 1: In Vitro Potency of this compound

Assay SystemParameterValue
CHO cells expressing human melanopsinIC50665 nM

Source:[1][7][8]

Table 2: In Vivo Pharmacokinetic Data for this compound in Mice (30 mg/kg IP)

TissueTime PointConcentration (ng/g tissue weight)Approximate Molar Concentration (µM)
Retina30 min> 2,000~7.5
Retina2 hours>95% clearedNot reported

Source:[1]

Experimental Protocols

Protocol 1: In Vivo Pharmacokinetic Time-Course Study of this compound in Mice

1. Animal Handling and Dosing:

  • Acclimate male C57BL/6 mice for at least one week prior to the experiment.
  • Administer this compound at a dose of 30 mg/kg via intraperitoneal (IP) injection. Prepare the dosing solution in a suitable vehicle (e.g., a mixture of water, 2-propanol, and DMSO).[1]

2. Sample Collection:

  • At predetermined time points (e.g., 15, 30, 60, 120, and 240 minutes) post-dosing, euthanize a cohort of mice (n=3-5 per time point).
  • Immediately collect blood via cardiac puncture into tubes containing an anticoagulant (e.g., EDTA).
  • Perfuse the animals with saline to remove blood from the tissues.
  • Dissect and collect tissues of interest (e.g., retina, brain).
  • Snap-freeze all samples in liquid nitrogen and store at -80°C until analysis.

3. Sample Preparation for Bioanalysis:

  • For plasma, centrifuge the blood samples to separate the plasma.
  • For tissues, weigh the frozen tissue and homogenize in a suitable buffer (e.g., 50% water, 30% 2-propanol, 20% DMSO) to a specific volume-to-weight ratio (e.g., 4:1 v/w).[1]

4. Bioanalysis by LC-MS/MS:

  • Add an internal standard to all samples, calibration standards, and quality control samples.
  • Perform protein precipitation by adding a solvent like acetonitrile, vortex, and centrifuge to pellet the proteins.[1]
  • Inject the supernatant into an LC-MS/MS system for quantification.
  • Develop a standard curve using blank matrix (plasma or tissue homogenate) spiked with known concentrations of this compound.

Protocol 2: In Vitro Metabolism Assay using Liver Microsomes

1. Incubation:

  • Prepare an incubation mixture containing liver microsomes (e.g., mouse or human), a NADPH-regenerating system, and a buffer (e.g., phosphate (B84403) buffer, pH 7.4).
  • Pre-warm the mixture to 37°C.
  • Initiate the reaction by adding this compound (e.g., at a final concentration of 1 µM).

2. Time-Course Sampling:

  • At various time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the incubation mixture and quench the reaction by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.

3. Sample Processing and Analysis:

  • Centrifuge the quenched samples to pellet the protein.
  • Analyze the supernatant by LC-MS/MS to determine the concentration of the remaining this compound.
  • Calculate the in vitro half-life (t1/2) and intrinsic clearance (CLint).

Troubleshooting Guides

Table 3: Troubleshooting for In Vivo Pharmacokinetic Studies

IssuePossible CauseRecommended Solution
High variability in plasma/tissue concentrationsInconsistent dosing technique or animal stress.Ensure proper training on IP injection techniques. Handle animals gently to minimize stress.
No or very low drug concentration detectedDosing error or rapid metabolism/clearance.Verify dosing solution concentration and administration. Collect samples at earlier time points.
Contamination of samplesCross-contamination during sample collection or processing.Use clean instruments for each animal and sample. Process one sample at a time.

Table 4: Troubleshooting for LC-MS/MS Bioanalysis

IssuePossible CauseRecommended Solution
Poor peak shape or low signal intensityMatrix effects (ion suppression or enhancement).Optimize sample preparation (e.g., use solid-phase extraction). Dilute the sample. Modify chromatographic conditions.
Inconsistent resultsInaccurate standard curve or internal standard variability.Prepare fresh calibration standards. Ensure consistent addition of internal standard.
CarryoverAnalyte adsorbing to the LC system.Use a stronger wash solvent in the autosampler. Inject blank samples between study samples.

Mandatory Visualizations

experimental_workflow cluster_pre_experiment Pre-Experiment cluster_experiment Experiment cluster_analysis Analysis Animal Acclimation Animal Acclimation Dosing (IP) Dosing (IP) Animal Acclimation->Dosing (IP) Dosing Solution Preparation Dosing Solution Preparation Dosing Solution Preparation->Dosing (IP) Sample Collection (Time Course) Sample Collection (Time Course) Dosing (IP)->Sample Collection (Time Course) Sample Processing Sample Processing Sample Collection (Time Course)->Sample Processing LC-MS/MS Analysis LC-MS/MS Analysis Sample Processing->LC-MS/MS Analysis Data Analysis Data Analysis LC-MS/MS Analysis->Data Analysis

Figure 1: In Vivo Pharmacokinetic Experimental Workflow.

signaling_pathway Light Light Melanopsin (in ipRGCs) Melanopsin (in ipRGCs) Light->Melanopsin (in ipRGCs) Gq/11 protein activation Gq/11 protein activation Melanopsin (in ipRGCs)->Gq/11 protein activation PLC activation PLC activation Gq/11 protein activation->PLC activation IP3 and DAG production IP3 and DAG production PLC activation->IP3 and DAG production Intracellular Ca2+ increase Intracellular Ca2+ increase IP3 and DAG production->Intracellular Ca2+ increase Neuronal Firing Neuronal Firing Intracellular Ca2+ increase->Neuronal Firing This compound This compound This compound->Melanopsin (in ipRGCs) Antagonizes

Figure 2: this compound Mechanism of Action on Melanopsin Signaling.

logical_relationship High Clearance Rate High Clearance Rate Short Duration of Action Short Duration of Action High Clearance Rate->Short Duration of Action Reversible Antagonism Reversible Antagonism Short Duration of Action->Reversible Antagonism Frequent Dosing for Sustained Effect Frequent Dosing for Sustained Effect Short Duration of Action->Frequent Dosing for Sustained Effect Temporal Control in Experiments Temporal Control in Experiments Reversible Antagonism->Temporal Control in Experiments

References

Troubleshooting AA92593 efficacy in cell-based assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers using AA92593 in cell-based assays.

Frequently Asked Questions (FAQs)

Q1: We are not observing any inhibition of melanopsin activity with this compound in our cell-based assay. What are the potential causes?

A1: A lack of efficacy with this compound can stem from several factors. A systematic approach to troubleshooting is recommended. Key areas to investigate include:

  • Compound Integrity and Handling:

    • Solubility: Ensure this compound is fully dissolved. For in vitro assays, dissolving in DMSO is a common practice. Prepare fresh dilutions for each experiment.

    • Storage: Store the compound as recommended by the supplier, typically at -20°C or -80°C for stock solutions, to prevent degradation.[1]

  • Cellular System:

    • Melanopsin Expression: Confirm that your cell line expresses functional melanopsin (OPN4). The efficacy of this compound has been demonstrated in CHO cells stably expressing human melanopsin (CHOOpn4) and COS-1 cells transfected with melanopsin.[2][3][4]

    • Cell Health: Ensure cells are healthy, within a low passage number, and free from contamination (e.g., mycoplasma). Unhealthy cells can lead to variable and unreliable results.

  • Assay Protocol:

    • Antagonist Pre-incubation: this compound is a competitive antagonist and needs to bind to melanopsin before the addition of an agonist (e.g., retinal) or light stimulation. A pre-incubation step is crucial for observing its inhibitory effect.

    • Agonist Concentration: If you are using a chemical agonist like 9-cis-retinal, its concentration might be too high, outcompeting this compound. Consider performing a dose-response curve for the agonist to determine an EC50 or EC80 concentration for your inhibition assays.

    • Light Stimulation: For light-activated assays, ensure the wavelength and intensity of the light source are optimal for melanopsin activation (peak absorption around 480 nm).[2]

Q2: We are observing high background or variable results in our fluorescence-based assay with this compound. How can we improve our signal-to-noise ratio?

A2: High background and variability in fluorescence assays can be addressed by optimizing several experimental parameters:

  • Reagents and Media:

    • Autofluorescence: Components in cell culture media, such as phenol (B47542) red and fetal bovine serum (FBS), can cause autofluorescence. Consider using phenol red-free media and performing the final assay steps in a buffer like PBS with calcium and magnesium.[5]

    • Compound Precipitation: At high concentrations, this compound might precipitate out of solution. Visually inspect your assay plates for any signs of precipitation.

  • Plate Reader Settings:

    • Focal Height: Optimizing the focal height of the plate reader to the cell layer can significantly improve signal detection.[5]

    • Gain Setting: Adjust the gain setting to enhance the signal without saturating the detector.

    • Number of Flashes: Increasing the number of flashes per well can average out signal fluctuations and reduce variability.[5]

  • Assay Plate Selection:

    • Plate Color: For fluorescence assays, use black-walled microplates to minimize well-to-well crosstalk and background fluorescence.

Q3: What is the expected potency of this compound?

A3: The potency of this compound can vary depending on the cell line and assay format. Published data provides a reference for expected IC50 values.

Quantitative Data Summary

Assay TypeCell LineSpeciesIC50Reference
Calcium FluxCHOOpn4Human665 nM[2][6]
GsX GloSensor (cAMP)COS-1Human1.05 ± 0.28 µM[4][7]
GsX GloSensor (cAMP)COS-1Mouse2.98 ± 0.58 µM[4][7]

Experimental Protocols

1. Calcium Flux Assay for this compound Activity

This protocol is adapted from assays performed in CHO cells stably expressing human melanopsin (CHOOpn4).[3]

  • Cell Plating: Seed CHOOpn4 cells in a 96-well black, clear-bottom plate and culture overnight to allow for cell attachment.

  • Dye Loading:

    • Remove culture medium.

    • Load cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) according to the manufacturer's instructions.

    • Incubate as required for dye uptake.

    • Wash cells gently with assay buffer to remove excess dye.

  • Compound Incubation:

    • Prepare serial dilutions of this compound in assay buffer.

    • Add the diluted compound to the respective wells.

    • Incubate for a predetermined time (e.g., 15-30 minutes) in the dark.

  • Melanopsin Activation and Signal Reading:

    • Place the plate in a fluorescence plate reader equipped with an injector for agonist addition or a light source for photo-stimulation.

    • Measure baseline fluorescence.

    • Activate melanopsin either by photo-stimulation (e.g., 488 nm light) or by injecting an agonist like 9-cis-retinal.

    • Immediately begin kinetic reading of fluorescence intensity over time.

  • Data Analysis:

    • Calculate the peak fluorescence response for each well.

    • Normalize the response to a vehicle control.

    • Plot the normalized response against the logarithm of this compound concentration and fit a dose-response curve to determine the IC50 value.

2. GsX GloSensor cAMP Assay

This protocol is based on studies performed in COS-1 cells to measure Gq-protein activation by melanopsin.[4][7][8]

  • Cell Transfection and Plating:

    • Co-transfect COS-1 cells with plasmids encoding for melanopsin, a Gsα/q11 chimera, and a luciferase-based cAMP biosensor.

    • Plate the transfected cells in a 96-well white plate and incubate for 24 hours.

  • Compound and Agonist Incubation:

    • Aspirate the culture medium.

    • Add assay buffer containing varying concentrations of this compound and the luciferase substrate (e.g., coelenterazine (B1669285) h).

    • Incubate at room temperature for at least 1 hour.

  • Signal Measurement:

    • Measure baseline luminescence in a plate reader.

    • Stimulate the cells with a brief pulse of light (e.g., 10 seconds of white light).

    • Immediately measure the luminescence signal kinetically.

  • Data Analysis:

    • Determine the peak luminescence for each condition.

    • Normalize the data to the response in the absence of this compound.

    • Plot the normalized values against the this compound concentration to calculate the IC50.

Visualizations

cluster_0 This compound Mechanism of Action Light Light Melanopsin (OPN4) Melanopsin (OPN4) Light->Melanopsin (OPN4) activates Gq-protein activation Gq-protein activation Melanopsin (OPN4)->Gq-protein activation Retinal Retinal Retinal->Melanopsin (OPN4) binds to This compound This compound This compound->Melanopsin (OPN4) competitively binds to retinal binding pocket Gq-protein activation->this compound inhibits Downstream Signaling Downstream Signaling Gq-protein activation->Downstream Signaling Cellular Response Cellular Response Downstream Signaling->Cellular Response

Caption: Signaling pathway of melanopsin and the inhibitory action of this compound.

cluster_1 Cell-Based Assay Workflow Start Start Seed_Cells Seed Cells in Microplate Start->Seed_Cells Incubate_Overnight Incubate Overnight Seed_Cells->Incubate_Overnight Add_this compound Add this compound (Varying Concentrations) Incubate_Overnight->Add_this compound Pre_Incubate Pre-incubate Add_this compound->Pre_Incubate Stimulate_Cells Stimulate Cells (Light or Agonist) Pre_Incubate->Stimulate_Cells Measure_Signal Measure Signal (e.g., Fluorescence, Luminescence) Stimulate_Cells->Measure_Signal Analyze_Data Analyze Data (Calculate IC50) Measure_Signal->Analyze_Data End End Analyze_Data->End

Caption: General experimental workflow for an this compound cell-based assay.

cluster_2 Troubleshooting Logic No_Effect No Effect of this compound Observed Check_Compound Check Compound: - Solubility - Storage - Fresh Dilutions No_Effect->Check_Compound Check_Cells Check Cells: - Melanopsin Expression - Cell Health - Passage Number No_Effect->Check_Cells Check_Protocol Check Protocol: - Pre-incubation Time - Agonist Concentration - Light Stimulation No_Effect->Check_Protocol Compound_Issue Issue with Compound Check_Compound->Compound_Issue Problem Found Cell_Issue Issue with Cells Check_Cells->Cell_Issue Problem Found Protocol_Issue Issue with Protocol Check_Protocol->Protocol_Issue Problem Found Re-evaluate Re-evaluate and Optimize Compound_Issue->Re-evaluate Cell_Issue->Re-evaluate Protocol_Issue->Re-evaluate

Caption: Troubleshooting decision tree for this compound efficacy issues.

References

Long-term stability of AA92593 stock solutions in DMSO

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the long-term stability and proper handling of AA92593 stock solutions in DMSO.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound stock solutions in DMSO?

For optimal stability, it is recommended to store stock solutions of this compound in anhydrous DMSO aliquoted into single-use volumes. Recommended storage temperatures are:

  • -80°C for up to 6 months [1]

  • -20°C for up to 1 month [1]

To prevent degradation from repeated freeze-thaw cycles, it is crucial to prepare small aliquots.[2][3] Additionally, since DMSO is hygroscopic (readily absorbs moisture from the air), ensure vials are tightly sealed to prevent water absorption, which can lead to compound precipitation or degradation.[2]

Q2: What is the solubility of this compound in DMSO?

This compound is readily soluble in DMSO. Published solubility data varies, with some sources indicating solubility up to 10 mg/mL and others as high as 100 mg/mL with the use of sonication.[1] It is recommended to start with a lower concentration and gently warm or sonicate if needed to fully dissolve the compound.

Q3: What are the visual signs of this compound degradation or precipitation in a DMSO stock solution?

While there may not be a distinct visual cue for chemical degradation without analytical methods, signs of instability or precipitation can include:

  • The appearance of solid particles or crystals in the solution upon thawing.

  • Cloudiness or haziness in the solution.

  • A noticeable color change in the solution over time.

If you observe any of these signs, it is recommended to prepare a fresh stock solution.

Q4: Can I store my this compound DMSO stock solution at room temperature?

No, it is not recommended to store this compound DMSO stock solutions at room temperature for extended periods. Studies on various small molecules in DMSO have shown significant degradation over time at ambient temperatures.[4] For short-term use during an experiment, it is advisable to keep the solution on ice.

Q5: How do freeze-thaw cycles affect the stability of this compound in DMSO?

Repeated freeze-thaw cycles can accelerate the degradation of small molecules in solution.[3] Each cycle can introduce moisture from the air into the DMSO stock, potentially leading to hydrolysis of the compound or causing it to precipitate out of solution upon re-freezing. Aliquoting the stock solution into single-use vials is the most effective way to minimize this risk.

Troubleshooting Guide

Problem Possible Cause(s) Recommended Solution(s)
Precipitate forms in the stock solution upon thawing. 1. The concentration is too high for stable storage at that temperature.2. The solution has absorbed water, reducing solubility.3. The compound has degraded into less soluble products.1. Gently warm the vial to 37°C and vortex or sonicate to attempt to redissolve the precipitate.2. If water contamination is suspected, prepare a new stock solution using anhydrous DMSO and ensure the vial is tightly sealed.3. If the precipitate does not redissolve, it is best to prepare a fresh stock solution.
Inconsistent or weaker-than-expected results in experiments. 1. The stock solution has degraded over time.2. The actual concentration of the stock solution is lower than calculated due to incomplete dissolution or handling errors.1. Prepare a fresh stock solution, especially if the current one is older than the recommended storage duration.2. Verify the concentration of the stock solution using analytical methods like HPLC or UV-Vis spectroscopy.3. Perform a dose-response experiment to confirm the compound's activity.
Precipitate forms when diluting the DMSO stock into an aqueous buffer or cell culture medium. This compound has lower solubility in aqueous solutions compared to DMSO. The compound is "crashing out" of solution.1. Decrease the final concentration of this compound in the aqueous medium.2. Increase the final percentage of DMSO in the working solution if the experimental system can tolerate it (typically <0.5%). Always include a vehicle control with the same final DMSO concentration.[2]3. Try a stepwise dilution: first, dilute the DMSO stock into a small volume of the aqueous buffer while vortexing, and then add this to the final volume.

Data Summary

Solubility and Storage Recommendations
Parameter Details Source(s)
Solvent Dimethyl Sulfoxide (DMSO)[1]
Reported Solubility 10 mg/mL to 100 mg/mL (may require sonication)[1]
Long-Term Storage -80°C[1]
Storage Duration (-80°C) Up to 6 months[1]
Short-Term Storage -20°C[1]
Storage Duration (-20°C) Up to 1 month[1]
Powder Storage -20°C for up to 3 years; 4°C for up to 2 years[1]

Experimental Protocols

Protocol for Assessing the Stability of this compound in DMSO

This protocol provides a general method for determining the stability of this compound in a DMSO solution over time using High-Performance Liquid Chromatography (HPLC).

1. Preparation of this compound Stock Solution:

  • Prepare a stock solution of this compound in anhydrous DMSO at a known concentration (e.g., 10 mM).

  • Dispense the stock solution into several small-volume, amber glass vials to minimize light exposure and for single use.

2. Storage Conditions:

  • Store the aliquots at various temperatures to be tested (e.g., -80°C, -20°C, and 4°C).

3. Time Points:

  • Establish a timeline for analysis (e.g., Time 0, 1 month, 3 months, 6 months).

4. HPLC Analysis:

  • At each time point, remove one aliquot from each storage temperature.

  • Allow the vial to come to room temperature before opening.

  • Dilute the sample to an appropriate concentration for HPLC analysis.

  • Analyze the sample by HPLC with a UV detector. The analytical method (column, mobile phase, flow rate, and wavelength) should be optimized for this compound.

  • A "Time 0" sample should be analyzed immediately after preparation to serve as a reference.

5. Data Analysis:

  • Calculate the percentage of this compound remaining at each time point by comparing the peak area of the main compound peak to the peak area at Time 0.

  • The appearance of new peaks may indicate the formation of degradation products.

Visualizations

Signaling Pathway of this compound Action

G cluster_0 Cell Membrane cluster_1 Intracellular Signaling OPN4 Melanopsin (OPN4) Receptor Gq11 Gq/11 Signaling Cascade OPN4->Gq11 Downstream Signaling Retinal Retinal Retinal->OPN4 Binds to This compound This compound This compound->OPN4 Competitively Binds and Inhibits Per1 Per1 Gene Expression (Increased) Gq11->Per1 aMSH α-MSH Expression (Increased) Gq11->aMSH

Caption: Competitive inhibition of the Melanopsin (OPN4) receptor by this compound.

Experimental Workflow for Stability Assessment

G cluster_0 Preparation cluster_1 Storage cluster_2 Analysis A Prepare 10 mM Stock of this compound in Anhydrous DMSO B Create Multiple Single-Use Aliquots in Amber Vials A->B C Store Aliquots at -80°C, -20°C, and 4°C B->C D Analyze 'Time 0' Sample Immediately via HPLC B->D E Analyze Samples at Predetermined Time Points (e.g., 1, 3, 6 months) C->E F Compare Peak Area to 'Time 0' to Determine Degradation D->F E->F

Caption: Workflow for assessing the long-term stability of this compound in DMSO.

References

How to minimize AA92593 precipitation in media

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: AA92593

Welcome to the technical support center for this compound. This resource is designed for researchers, scientists, and drug development professionals. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges, particularly regarding precipitation, that may be encountered during in vitro experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its common applications?

A1: this compound is a selective and competitive antagonist of OPN4 (melanopsin), a photopigment found in intrinsically photosensitive retinal ganglion cells (ipRGCs) in the mammalian retina.[1] Melanopsin is involved in various non-image-forming visual functions, such as circadian rhythm regulation and the pupillary light reflex.[1] this compound is used in research to study the roles of melanopsin in these processes.[2][3][4][5]

Q2: I am observing precipitation after adding this compound to my cell culture media. What are the common causes?

A2: Precipitation of compounds like this compound in cell culture media can be attributed to several factors:

  • Low Aqueous Solubility: Many small molecules, including this compound, have limited solubility in aqueous solutions like cell culture media.

  • Solvent Shock: Rapidly diluting a concentrated stock solution (e.g., in DMSO) into an aqueous medium can cause the compound to "crash out" of solution.[6]

  • High Final Concentration: Exceeding the solubility limit of this compound in the final culture medium will lead to precipitation.[6]

  • Temperature Shifts: Moving media from cold storage (e.g., 4°C) to a 37°C incubator can alter the solubility of a compound.[6][7]

  • pH of the Medium: The pH of the cell culture medium, typically between 7.2 and 7.4, can affect the stability and solubility of a compound.[6]

  • Interaction with Media Components: this compound may interact with proteins, salts, or other components in the culture medium, leading to the formation of insoluble complexes.[6][7]

Q3: What are the recommended solvents for preparing this compound stock solutions?

A3: Dimethyl sulfoxide (B87167) (DMSO) is a commonly used solvent for preparing stock solutions of this compound.[3][8] For working solutions, co-solvents such as PEG300, Tween-80, and SBE-β-CD can be used to improve solubility.[8]

Q4: How does Fetal Bovine Serum (FBS) affect the solubility of compounds in cell culture?

A4: Fetal Bovine Serum (FBS) can have a dual effect on compound stability. The proteins in FBS can sometimes bind to compounds and help keep them in solution. However, at high concentrations, these interactions can also lead to co-precipitation.[6]

Troubleshooting Guide: Minimizing this compound Precipitation

This guide provides a systematic approach to addressing solubility challenges with this compound in your experiments.

Initial Assessment

Before treating your cells, it is crucial to determine the solubility of this compound in your specific cell culture medium.

  • Prepare a series of dilutions of your this compound stock solution in pre-warmed (37°C) cell culture medium.

  • Visually inspect for any signs of precipitation (cloudiness, crystals) immediately and after a few hours of incubation at 37°C.

  • Use the highest concentration that remains clear as your maximum working concentration.

Strategies for Solubility Enhancement

If you encounter precipitation, consider the following strategies:

  • Optimize Stock Solution Preparation: Ensure your this compound is fully dissolved in the initial solvent. Gentle warming or sonication can aid dissolution.[8]

  • Modify the Dilution Method:

    • Pre-warm the cell culture medium to 37°C before adding the this compound stock solution.[6]

    • Add the stock solution dropwise while gently swirling the medium to ensure rapid and uniform mixing.[6] This helps to avoid "solvent shock."

  • Reduce the Final Concentration: If precipitation persists, try using a lower final concentration of this compound in your experiment.

  • Consider Co-solvents: For challenging situations, preparing the working solution with solubility-enhancing agents may be necessary.

Experimental Protocols

Protocol: Preparation of this compound Stock and Working Solutions

This protocol provides a general guideline for preparing this compound solutions for in vitro studies.

Materials:

  • This compound powder

  • High-purity, sterile-filtered Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes or vials

  • Pre-warmed (37°C) cell culture medium (e.g., DMEM, RPMI-1640)

Procedure for Stock Solution (e.g., 10 mM in DMSO):

  • Under sterile conditions (e.g., in a laminar flow hood), weigh the desired amount of this compound powder.

  • Add the appropriate volume of DMSO to achieve the target concentration (e.g., for a 10 mM stock, add 1 mL of DMSO per 2.694 mg of this compound, assuming a molecular weight of 269.35 g/mol ).

  • Vortex or gently warm the solution to ensure complete dissolution.

  • Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.

  • Store the stock solution at -20°C or -80°C, protected from light.[8] Stock solutions are stable for up to 6 months at -80°C and 1 month at -20°C.[8]

Procedure for Working Solution in Cell Culture Media:

  • Thaw an aliquot of the this compound stock solution at room temperature.

  • Gently vortex the stock solution to ensure it is fully dissolved.

  • Under sterile conditions, add the required volume of the this compound stock solution to the pre-warmed cell culture medium to achieve the final desired concentration.

  • Immediately after adding the stock solution, gently swirl the medium to ensure rapid and uniform mixing.[6]

  • Visually inspect the medium for any signs of precipitation.

  • Proceed with treating the cells.

Data Presentation

Table 1: Recommended Solvent Formulations for this compound

ProtocolSolvent 1Solvent 2Solvent 3Solvent 4Solubility
110% DMSO40% PEG3005% Tween-8045% Saline≥ 2.08 mg/mL (7.72 mM)[8]
210% DMSO90% (20% SBE-β-CD in Saline)--≥ 2.08 mg/mL (7.72 mM)[8]
310% DMSO90% Corn Oil--≥ 2.08 mg/mL (7.72 mM)[8]

Visualizations

TroubleshootingWorkflow Troubleshooting this compound Precipitation start Precipitation Observed in Media check_concentration Is the final concentration too high? start->check_concentration check_dilution Was the dilution performed correctly? check_concentration->check_dilution No reduce_concentration Lower the final concentration of this compound. check_concentration->reduce_concentration Yes check_media_temp Was the media pre-warmed to 37°C? check_dilution->check_media_temp No optimize_dilution Re-prepare the working solution. check_dilution->optimize_dilution Yes check_mixing Was the stock added dropwise with gentle mixing? check_media_temp->check_mixing Yes prewarm_media Always pre-warm media before adding stock. check_media_temp->prewarm_media No improve_mixing Improve mixing technique. check_mixing->improve_mixing No consider_cosolvents Consider using co-solvents for the working solution. check_mixing->consider_cosolvents Yes end_solution Precipitation Resolved reduce_concentration->end_solution optimize_dilution->end_solution prewarm_media->optimize_dilution improve_mixing->optimize_dilution consider_cosolvents->end_solution

Caption: A decision tree for troubleshooting this compound precipitation.

SignalingPathway Factors Influencing this compound Solubility in Media cluster_outcomes Potential Outcomes A Final Concentration Precipitate This compound Precipitates A->Precipitate B Solvent Choice Soluble This compound Remains in Solution B->Soluble C Media Temperature C->Precipitate D pH of Media D->Precipitate E Media Components (Salts, Proteins) E->Precipitate F Dilution Technique ('Solvent Shock') F->Precipitate

Caption: Factors influencing this compound solubility in media.

References

Assessing the reversibility of AA92593 antagonism

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: AA92593

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers assessing the reversibility of antagonism for the hypothetical compound this compound, a novel Epidermal Growth Factor Receptor (EGFR) inhibitor.

Frequently Asked Questions (FAQs)

Q1: What is the primary method to determine if this compound is a reversible or irreversible inhibitor?

A1: The most common method is a washout experiment . In this assay, cells or receptors are first incubated with this compound, allowing it to bind to EGFR. Subsequently, the compound is removed from the experimental medium (the "washout" phase). The recovery of EGFR signaling or ligand binding after the washout period indicates the reversibility of the inhibitor. A rapid recovery suggests a reversible inhibitor, while a slow or non-existent recovery points towards an irreversible or slowly dissociating compound.

Q2: How can I confirm that the loss of signal in my assay is due to EGFR antagonism by this compound and not cell death?

A2: It is crucial to perform a cell viability assay in parallel with your primary experiment. Assays such as Trypan Blue exclusion, MTT, or Real-Time Glow assays can be used to assess cell health. The concentration of this compound used should ideally inhibit EGFR signaling without causing significant cytotoxicity within the timeframe of your experiment.

Q3: What are the typical positive controls for a washout experiment targeting EGFR?

A3: For a reversible control, a well-characterized reversible EGFR inhibitor like Gefitinib or Erlotinib is recommended. For an irreversible control, an inhibitor that forms a covalent bond with the receptor, such as Osimertinib or Afatinib , should be used. These controls will help validate your experimental setup.

Troubleshooting Guides

Issue 1: No recovery of EGFR signaling after this compound washout.

Possible Cause Suggested Solution
This compound is an irreversible or very slowly dissociating inhibitor. This could be the expected outcome. To confirm, run a time-course experiment extending the washout period (e.g., 6, 12, 24 hours) to see if any recovery occurs over a longer duration.
Incomplete washout of the compound. Increase the number and duration of washes. Include a high-protein medium (e.g., with 10% FBS) in the final wash steps to help sequester any remaining free compound.
Cell health is compromised. Perform a cell viability assay to ensure that the cells are healthy after the incubation and washout steps. If viability is low, consider reducing the concentration of this compound or the incubation time.
EGFR has been downregulated. Prolonged treatment with an antagonist can sometimes lead to receptor internalization and degradation. Measure total EGFR levels via Western blot or ELISA to check for downregulation.

Issue 2: High variability between replicate washout experiments.

Possible Cause Suggested Solution
Inconsistent timing of washes or reagent addition. Standardize all incubation and wash times meticulously. Use a multichannel pipette for simultaneous addition or removal of solutions where possible.
Cell density variation across wells. Ensure a uniform cell seeding density. Visually inspect plates for even cell distribution before starting the experiment.
Temperature fluctuations. Perform all incubation and wash steps at a constant, controlled temperature to ensure consistent biological activity and compound binding kinetics.

Experimental Protocols & Data

Protocol: Assessing Reversibility via Western Blot Washout Assay

This protocol is designed to assess the reversibility of this compound by monitoring the phosphorylation of EGFR and a downstream effector, ERK.

  • Cell Seeding: Plate A549 or similar cells (with known EGFR expression) in 6-well plates and grow to 80-90% confluency.

  • Serum Starvation: Replace the growth medium with a serum-free medium and incubate for 12-24 hours.

  • Inhibitor Incubation: Treat the cells with one of the following for 2 hours:

    • Vehicle (e.g., 0.1% DMSO)

    • This compound (e.g., 1 µM)

    • Reversible Control (e.g., 1 µM Gefitinib)

    • Irreversible Control (e.g., 1 µM Osimertinib)

  • Washout Phase:

    • Remove the inhibitor-containing medium.

    • Wash the cells three times with warm, serum-free medium.

    • Add fresh, warm, serum-free medium and incubate for a "recovery" period (e.g., 4 hours).

    • For the "No Washout" control wells, do not perform the washes and leave the inhibitor in the medium.

  • Stimulation: After the recovery period, stimulate the cells with EGF (e.g., 100 ng/mL) for 10 minutes.

  • Cell Lysis: Immediately wash the cells with cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Western Blotting:

    • Determine the protein concentration of the lysates.

    • Perform SDS-PAGE and transfer proteins to a PVDF membrane.

    • Probe with primary antibodies against phospho-EGFR (pEGFR), total EGFR, phospho-ERK (pERK), and total ERK. Use a loading control like GAPDH or β-actin.

    • Incubate with appropriate secondary antibodies and visualize the bands.

Sample Quantitative Data

The following table summarizes expected densitometry results from the Western blot protocol, showing the percentage of pEGFR recovery after the washout and EGF stimulation, normalized to the vehicle control.

Compound Treatment Condition Mean pEGFR Signal (% of Stimulated Vehicle) Interpretation
VehicleEGF Stimulation100%Baseline
This compoundNo Washout5%Potent Inhibition
This compound4h Washout85%Reversible
Gefitinib (Reversible Control)No Washout8%Potent Inhibition
Gefitinib (Reversible Control)4h Washout92%Reversible
Osimertinib (Irreversible Control)No Washout4%Potent Inhibition
Osimertinib (Irreversible Control)4h Washout10%Irreversible

Visualizations

EGFR Signaling Pathway

EGFR_Pathway EGF EGF Ligand EGFR EGFR EGF->EGFR Binds Grb2 Grb2 EGFR->Grb2 Recruits PI3K PI3K EGFR->PI3K Activates This compound This compound This compound->EGFR Inhibits Sos Sos Grb2->Sos Ras Ras Sos->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation

Caption: EGFR signaling cascade and the inhibitory point of this compound.

Experimental Workflow for Reversibility Assessment

Washout_Workflow A 1. Seed & Starve Cells B 2. Incubate with Inhibitor (this compound or Controls) A->B C 3. Washout Phase (3x washes with warm media) B->C G No Washout Control B->G D 4. Recovery Incubation C->D E 5. Stimulate with EGF D->E F 6. Lyse Cells & Prepare for Analysis (e.g., Western Blot) E->F G->E

Caption: Workflow for a typical washout experiment.

Technical Support Center: Controlling for Vehicle Effects in AA92593 Experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using AA92593. The focus is on anticipating and mitigating confounding effects from the vehicles used to dissolve and administer this compound.

Frequently Asked Questions (FAQs)

Q1: What is a vehicle control and why is it critical in this compound experiments?

A vehicle control is a crucial component of experimental design where the inert substance used to dissolve or dilute this compound is administered to a control group.[1][2][3] This is essential to distinguish the biological effects of this compound from any potential effects caused by the vehicle itself.[1] Solvents like Dimethyl Sulfoxide (B87167) (DMSO) can influence cell behavior, including proliferation and gene expression.[1][4] By comparing the results from the this compound-treated group to the vehicle control group, researchers can confidently attribute any observed changes to the drug's activity.[1]

Q2: What are the recommended vehicles for dissolving this compound for in vitro and in vivo studies?

The choice of vehicle for this compound depends on the experimental model. Published data suggests the following formulations to achieve a clear solution of at least 2.08 mg/mL (7.72 mM)[5]:

In Vitro Studies:

  • DMSO: Dimethyl sulfoxide (DMSO) is a common solvent for preparing stock solutions of this compound for cell culture experiments.[5]

In Vivo Studies:

  • DMSO, PEG300, Tween-80, Saline combination: A mixture of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline.[5]

  • DMSO and SBE-β-CD in Saline: A solution of 10% DMSO in 90% (20% SBE-β-CD in Saline).[5]

  • DMSO and Corn Oil: A mixture of 10% DMSO and 90% Corn Oil.[5]

For animal studies, it is recommended to keep the final DMSO concentration in the working solution below 2%, especially if the animal is weak.[5]

Q3: What is the maximum recommended concentration of DMSO for in vitro experiments?

To minimize solvent-induced artifacts, the final concentration of DMSO in cell culture media should be kept as low as possible.[1][6] General guidelines suggest keeping the final DMSO concentration below 0.5% to avoid cytotoxic effects, although some robust cell lines may tolerate up to 1%.[6] It is crucial to perform a dose-response curve for the vehicle on your specific cell line to determine the maximum non-toxic concentration.[6]

Q4: My vehicle control group shows unexpected changes in cell signaling. Is this normal?

This can be a known phenomenon. DMSO, a common vehicle, is not biologically inert and has been shown to inhibit the phosphorylation of certain kinases in the MAPK signaling pathway, such as p38 and JNK, while typically not affecting ERK phosphorylation.[4] Since this compound is a melanopsin antagonist and its downstream signaling may be of interest, it is critical to compare the this compound-treated group directly against the vehicle control, not just an untreated control, to isolate the compound's specific effects.[4]

Troubleshooting Guides

Problem 1: The vehicle control is showing unexpected biological effects (e.g., toxicity, altered signaling).

Possible Cause Action
Vehicle concentration is too high. Lower the vehicle concentration to the minimum required to keep this compound in solution. For in vitro studies, ensure the final DMSO concentration is well below 0.5%.[1][6] Run a dose-response curve for the vehicle alone to determine its non-toxic concentration range for your specific cell line.[6]
Cell line is sensitive to the vehicle. Review literature for known sensitivities of your cell line to the chosen vehicle.[1] If sensitivity is known or suspected, consider testing alternative, well-tolerated vehicles.
Vehicle quality is poor or contaminated. Use a high-purity, sterile-filtered, and properly stored vehicle. Avoid repeated freeze-thaw cycles.[1]
Vehicle is interfering with the assay. Some vehicles can interfere with assay reagents.[7] Run a control with the vehicle and assay components in the absence of cells to check for direct interference.

Problem 2: There is high variability in results between the this compound-treated group and the vehicle control group across experiments.

Possible Cause Action
Inconsistent vehicle preparation. Prepare a large batch of the vehicle and the highest concentration of this compound stock solution needed for the entire experiment. Prepare all subsequent dilutions and controls from these same stocks to ensure consistency.[1]
Uneven vehicle/drug distribution in wells. After adding the vehicle or this compound solution to the culture media, gently swirl the plate to ensure thorough mixing.[1]
Evaporation from outer wells ("edge effects"). Avoid using the outermost wells of multi-well plates for experimental conditions. Instead, fill them with sterile media or PBS to maintain a humidified environment.[1]

Data Presentation

Table 1: Recommended Vehicle Formulations for this compound

Vehicle ComponentIn Vivo Formulation 1[5]In Vivo Formulation 2[5]In Vivo Formulation 3[5]
DMSO 10%10%10%
PEG300 40%--
Tween-80 5%--
Saline 45%--
20% SBE-β-CD in Saline -90%-
Corn Oil --90%
Resulting Solubility ≥ 2.08 mg/mL≥ 2.08 mg/mL≥ 2.08 mg/mL

Table 2: General Guidelines for Maximum Non-Toxic Concentrations of Common Solvents in Cell Culture

SolventRecommended Max ConcentrationNotes
DMSO < 0.5%[6]Some robust cell lines may tolerate up to 1%.[6] Highly cell-line dependent.[6]
Ethanol < 0.5%[6]Can be cytotoxic at higher concentrations.[6]

Experimental Protocols

Protocol 1: Determining the Maximum Non-Toxic Vehicle Concentration

This protocol is essential to establish a safe concentration of your chosen vehicle for your specific cell line before beginning experiments with this compound.[6]

Methodology:

  • Cell Plating: Seed your cells in a 96-well plate at the same density you will use for your this compound experiments. Allow cells to adhere overnight.[4]

  • Vehicle Dilution Series: Prepare a serial dilution of your vehicle (e.g., DMSO, ethanol) in complete culture medium. A typical concentration range to test would be from 0.01% to 5% (v/v).[6] Include a "no-vehicle" control (medium only).[6]

  • Treatment: Remove the old medium from the cells and replace it with the medium containing the different vehicle concentrations.[6]

  • Incubation: Incubate the plate for the same duration as your planned experiment (e.g., 24, 48, or 72 hours).[4][6]

  • Viability Assay: Perform a cell viability assay (e.g., MTT, MTS, or a resazurin-based assay) according to the manufacturer's instructions.[6]

  • Data Analysis: Calculate the percentage of cell viability for each vehicle concentration relative to the "no-vehicle" control. The highest concentration that does not cause a significant decrease in cell viability is considered the maximum non-toxic concentration.[6]

Protocol 2: Preparation of this compound Working Solution for In Vivo Studies (Example with Formulation 1)

This protocol provides a step-by-step guide for preparing an this compound working solution for in vivo administration.[5]

Methodology:

  • Prepare a stock solution of this compound in DMSO (e.g., 20.8 mg/mL).[5]

  • To prepare a 1 mL working solution, add 100 µL of the this compound DMSO stock solution to 400 µL of PEG300 and mix thoroughly.[5]

  • Add 50 µL of Tween-80 to the mixture and mix again until uniform.[5]

  • Add 450 µL of Saline to adjust the final volume to 1 mL.[5]

  • Ensure the final solution is clear before administration. If precipitation occurs, heating and/or sonication can be used to aid dissolution.[5]

Visualizations

experimental_workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis prep_vehicle Prepare Vehicle Stock prep_this compound Prepare this compound Stock (in Vehicle) prep_vehicle->prep_this compound prep_dilutions Prepare Serial Dilutions prep_this compound->prep_dilutions treat_cells Treat Cells prep_dilutions->treat_cells plate_cells Plate Cells plate_cells->treat_cells incubate Incubate treat_cells->incubate assay Perform Assay (e.g., Viability, Signaling) incubate->assay data_analysis Data Analysis assay->data_analysis

Caption: Experimental workflow for in vitro this compound studies.

signaling_pathway_considerations This compound This compound Melanopsin Melanopsin This compound->Melanopsin Inhibits Downstream_Signaling Downstream Signaling (e.g., Gq/11 pathway) Melanopsin->Downstream_Signaling Activates Biological_Effect Observed Biological Effect Downstream_Signaling->Biological_Effect Vehicle Vehicle (e.g., DMSO) MAPK_Pathway MAPK Pathway (p38, JNK) Vehicle->MAPK_Pathway May Inhibit MAPK_Pathway->Biological_Effect

Caption: Potential vehicle effects on signaling pathways.

References

Validation & Comparative

Validating the Efficacy of AA92593 in Blocking Melanopsin: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the melanopsin antagonist AA92593 with its close analog, AA41612. The information presented is collated from preclinical studies and is intended to assist researchers in selecting the appropriate tool for their investigations into melanopsin-mediated signaling pathways.

Introduction to Melanopsin and its Antagonists

Melanopsin (OPN4) is a photopigment found in intrinsically photosensitive retinal ganglion cells (ipRGCs) that plays a crucial role in non-image-forming visual functions such as circadian rhythm entrainment, the pupillary light reflex (PLR), and sleep regulation.[1] Given its involvement in these fundamental physiological processes, pharmacological modulation of melanopsin activity is of significant interest for both basic research and therapeutic development.

This compound is a selective and competitive antagonist of melanopsin.[1][2][3] It acts by competing with the native chromophore, retinal, for the binding pocket of the melanopsin protein.[1][2][3] This competitive inhibition prevents the conformational change required for the activation of downstream signaling cascades. This guide provides a detailed comparison of this compound with another potent opsinamide, AA41612, supported by experimental data.

Comparative Efficacy of Melanopsin Antagonists

The following tables summarize the quantitative data on the efficacy of this compound and AA41612 from in vitro and in vivo studies.

Table 1: In Vitro Potency of Melanopsin Antagonists

CompoundAssay TypeCell LineParameterValueReference
This compound Ca2+ Flux AssayCHOOpn4IC50665 ± 9 nM[2]
AA41612 Ca2+ Flux AssayCHOOpn4IC5015.8 ± 1.8 nM[2]
This compound Photocurrent AssayXenopus OocytesIC50190 nM[2]
AA41612 Photocurrent AssayXenopus OocytesIC5020 nM[2]
This compound Radioligand BindingCHOOpn4 MembranesKi16 ± 2 nM[2]
AA41612 Radioligand BindingCHOOpn4 MembranesKi0.43 ± 0.05 nM[2]
9-cis Retinal Radioligand BindingCHOOpn4 MembranesKi10.6 ± 4.0 nM[2]

Table 2: In Vivo Efficacy of this compound

CompoundAnimal ModelAssayDosage and AdministrationEffectReference
This compound Wild-type micePupillary Light Reflex (PLR)30 mg/kg, Intraperitoneal (IP)Attenuated pupil constriction by ~50%[3]

Signaling Pathway and Experimental Workflows

To visually represent the mechanisms and experimental procedures discussed, the following diagrams are provided in the DOT language for Graphviz.

Melanopsin_Signaling_Pathway cluster_membrane Cell Membrane Light Light (480nm) Melanopsin Melanopsin (OPN4) (Inactive) Light->Melanopsin Activates Melanopsin_Active Melanopsin (OPN4) (Active) Melanopsin->Melanopsin_Active Gq11 Gq/11 Melanopsin_Active->Gq11 Activates PLC Phospholipase C (PLC) Gq11->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG TRPC TRPC Channels IP3->TRPC Opens DAG->TRPC Opens Ca_ion Ca2+ TRPC->Ca_ion Influx Downstream\nCellular\nResponses Downstream Cellular Responses Ca_ion->Downstream\nCellular\nResponses This compound This compound This compound->Melanopsin Competitively Inhibits

Caption: Melanopsin signaling pathway and the inhibitory action of this compound.

Experimental_Workflow_Screening start Start: Screen for Melanopsin Antagonists plate_cells Plate CHOOpn4 cells in 384-well plates start->plate_cells light_expose Expose cells to light to bleach endogenous retinal plate_cells->light_expose add_compounds Add library compounds (e.g., 10 µM) light_expose->add_compounds incubate_30min Incubate for 30 minutes add_compounds->incubate_30min add_retinal Add 9-cis retinal (1 µM) incubate_30min->add_retinal measure_calcium Measure light-induced Ca2+ increase (FLIPR) add_retinal->measure_calcium analyze Identify hits (compounds reducing Ca2+ signal) measure_calcium->analyze end End: Candidate Antagonists Identified analyze->end

Caption: High-throughput screening workflow for identifying melanopsin antagonists.

PLR_Workflow start Start: In Vivo PLR Assay acclimate Dark-adapt mouse start->acclimate inject Inject this compound (30 mg/kg IP) or vehicle acclimate->inject wait Wait 20 minutes inject->wait measure_baseline Measure baseline pupil diameter wait->measure_baseline light_stimulus Apply light stimulus (e.g., 10^13 photons/cm²/s) measure_baseline->light_stimulus record_pupil Record pupil constriction light_stimulus->record_pupil analyze Analyze pupil diameter change record_pupil->analyze end End: Quantify in vivo efficacy analyze->end

Caption: Experimental workflow for in vivo pupillary light reflex (PLR) measurements.

Experimental Protocols

The following are generalized protocols for the key experiments cited in this guide, based on published methodologies.

In Vitro Intracellular Ca2+ Flux Assay

This assay measures the ability of a compound to inhibit the light-induced increase in intracellular calcium in cells expressing melanopsin.

1. Cell Culture and Plating:

  • Culture Chinese Hamster Ovary (CHO) cells stably expressing human melanopsin (CHOOpn4) in appropriate media.
  • Plate cells in 384-well, black-walled, clear-bottom plates and grow to confluence.

2. Assay Procedure:

  • Wash cells with assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).
  • Load cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) according to the manufacturer's instructions.
  • Wash cells to remove excess dye.
  • Add varying concentrations of the test compound (e.g., this compound, AA41612) to the wells.
  • Incubate for a defined period (e.g., 30 minutes) at room temperature in the dark.
  • Add a constant concentration of 9-cis retinal (e.g., 1 µM) to all wells to reconstitute the photopigment.
  • Measure baseline fluorescence using a fluorescence imaging plate reader (FLIPR).
  • Apply a light stimulus (e.g., 480 nm) and record the change in fluorescence over time.

3. Data Analysis:

  • Calculate the peak fluorescence response for each well.
  • Normalize the data to the response of vehicle-treated control wells.
  • Plot the normalized response against the log of the antagonist concentration and fit a dose-response curve to determine the IC50 value.

Radioligand Binding Assay

This assay determines the binding affinity of a compound to the melanopsin receptor.

1. Membrane Preparation:

  • Harvest CHOOpn4 cells and homogenize in a cold buffer.
  • Centrifuge the homogenate at low speed to remove nuclei and debris.
  • Centrifuge the supernatant at high speed to pellet the cell membranes.
  • Resuspend the membrane pellet in a binding buffer.

2. Binding Assay:

  • In a 96-well plate, combine the cell membrane preparation, a radiolabeled ligand (e.g., [3H]2-AA41612), and varying concentrations of the unlabeled competitor compound (e.g., this compound, AA41612, or 9-cis retinal).
  • Incubate the plate at a controlled temperature (e.g., 30°C) for a sufficient time to reach binding equilibrium (e.g., 60 minutes).
  • Terminate the binding reaction by rapid filtration through a glass fiber filter mat to separate bound from free radioligand.
  • Wash the filters with ice-cold wash buffer.
  • Measure the radioactivity retained on the filters using a scintillation counter.

3. Data Analysis:

  • Determine non-specific binding in the presence of a high concentration of an unlabeled ligand.
  • Subtract non-specific binding from total binding to obtain specific binding.
  • Plot the percentage of specific binding against the log of the competitor concentration and fit the data to a competition binding equation to calculate the IC50.
  • Convert the IC50 to the inhibition constant (Ki) using the Cheng-Prusoff equation.

In Vivo Pupillary Light Reflex (PLR) Measurement

This assay assesses the in vivo efficacy of a melanopsin antagonist in a functional, physiological context.

1. Animal Preparation:

  • Use adult mice (e.g., wild-type C57BL/6J or retinal degenerate rd/rd mice, which lack rod and cone function, to isolate the melanopsin-dependent response).
  • Dark-adapt the mice for at least 30 minutes prior to the experiment.

2. Drug Administration:

  • Administer the test compound (e.g., 30 mg/kg this compound) or vehicle via intraperitoneal (IP) injection.
  • Allow for a 20-minute absorption period.

3. PLR Measurement:

  • Lightly anesthetize the mouse and position it in a stereotaxic frame.
  • Use an infrared camera and a computer-based imaging system to monitor and record the pupil of one eye.
  • After recording the baseline pupil diameter in darkness, deliver a calibrated light stimulus of a specific wavelength (e.g., blue light, ~480 nm) and intensity (e.g., 1013 photons/cm²/s) for a defined duration.
  • Continue recording the pupil diameter during and after the light stimulus to measure constriction and subsequent re-dilation.

4. Data Analysis:

  • Measure the pupil area or diameter over time.
  • Calculate the baseline pupil size and the maximum constriction amplitude.
  • Express the pupil constriction as a percentage of the baseline diameter.
  • Compare the extent of pupil constriction between the drug-treated and vehicle-treated groups to determine the in vivo efficacy of the antagonist.

Conclusion

Both this compound and AA41612 are effective antagonists of melanopsin. The provided data indicates that AA41612 exhibits significantly higher potency in in vitro assays compared to this compound. However, this compound has been demonstrated to be effective in vivo, attenuating the pupillary light reflex. The choice between these compounds will depend on the specific requirements of the research, including the desired potency, the experimental system (in vitro vs. in vivo), and other pharmacokinetic considerations. The detailed protocols and workflows provided in this guide are intended to facilitate the design and execution of experiments aimed at further characterizing these and other melanopsin modulators.

References

A Comparative Guide to Melanopsin Antagonists: Evaluating AA92593 and Other Modulators of Intrinsic Photosensitivity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of AA92593 with other known melanopsin antagonists, focusing on their performance in preclinical studies. The content is based on currently available experimental data to assist researchers in selecting the appropriate pharmacological tools for their studies on melanopsin-mediated physiological processes.

Introduction to Melanopsin and its Antagonism

Melanopsin (OPN4) is a photopigment expressed in intrinsically photosensitive retinal ganglion cells (ipRGCs) that plays a crucial role in non-image-forming visual functions, including circadian rhythm entrainment, the pupillary light reflex (PLR), and sleep regulation.[1][2] Pharmacological antagonism of melanopsin offers a valuable approach to investigate these processes and holds therapeutic potential for conditions such as migraine, photophobia, and sleep disorders.[1][3] this compound is a selective and competitive antagonist of melanopsin, belonging to a class of compounds known as opsinamides.[1][2][4]

Comparative Efficacy of Melanopsin Antagonists

The primary class of melanopsin antagonists with substantial published data are the opsinamides, with this compound and AA41612 being the most extensively characterized. These compounds act as competitive antagonists, likely by occupying the retinal binding pocket of melanopsin.[1][4]

In Vitro Potency

The potency of melanopsin antagonists is typically determined through in vitro assays that measure the inhibition of light-induced signaling in cells expressing melanopsin. A common method is the measurement of intracellular calcium flux.

CompoundChemical ClassAssay TypeCell LineIC50Reference
This compound OpsinamideCa2+ FluxCHOOpn4665 nM[4]
AA41612 OpsinamideCa2+ FluxCHOOpn415.8 nM[1]

Table 1: In Vitro Potency of Opsinamide Melanopsin Antagonists. This table summarizes the half-maximal inhibitory concentration (IC50) of this compound and AA41612 in a calcium flux assay using Chinese Hamster Ovary (CHO) cells stably expressing melanopsin (CHOOpn4).

Based on the available data, AA41612 demonstrates significantly higher potency in vitro compared to this compound.

In Vivo Efficacy

The in vivo effects of melanopsin antagonists are often evaluated by measuring their impact on physiological responses to light, such as the pupillary light reflex (PLR) and light aversion behaviors.

CompoundAnimal ModelAssayDosage & AdministrationEffectReference
This compound Wild-type micePupillary Light Reflex (PLR)30 mg/kg, IPAttenuated pupil constriction by ~50%[4]
This compound Wild-type miceLight Aversion30 mg/kg, IPReduced light-induced freezing behavior[1]

Table 2: In Vivo Efficacy of this compound. This table outlines the experimental conditions and observed effects of this compound in mouse models of melanopsin-mediated light responses.

Currently, published in vivo comparative data for AA41612 is limited, making a direct performance comparison with this compound in animal models challenging.

Melanopsin Signaling Pathway

Melanopsin activation by light initiates a G-protein-coupled signaling cascade within ipRGCs. Understanding this pathway is crucial for interpreting the action of antagonists and for the design of new therapeutic agents.

Melanopsin_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol Light Blue Light (~480nm) Melanopsin Melanopsin (OPN4) Light->Melanopsin Activates Gq11 Gq/11 Melanopsin->Gq11 Activates PLC Phospholipase C (PLC) Gq11->PLC Activates TRPC TRPC Channels PLC->TRPC Opens Ca_influx Ca2+ Influx TRPC->Ca_influx Ca_ion Depolarization Membrane Depolarization ActionPotential Action Potential Generation Depolarization->ActionPotential Ca_influx->Depolarization This compound This compound (Antagonist) This compound->Melanopsin Inhibits

Caption: Melanopsin signaling cascade and point of inhibition by this compound.

Experimental Protocols

Detailed methodologies are essential for the replication and validation of experimental findings. Below are protocols for key assays used to characterize melanopsin antagonists.

In Vitro Calcium Flux Assay

This assay measures the ability of a compound to inhibit light-induced increases in intracellular calcium in cells expressing melanopsin.

Workflow:

Calcium_Flux_Assay_Workflow A Plate CHO-Opn4 cells B Load cells with a calcium-sensitive dye (e.g., Fluo-4 AM) A->B C Incubate with antagonist (e.g., this compound) or vehicle B->C D Stimulate with blue light C->D E Measure fluorescence intensity (proportional to intracellular Ca2+) D->E F Analyze data to determine IC50 E->F

Caption: Workflow for the in vitro calcium flux assay.

Methodology:

  • Cell Culture: CHO cells stably expressing human melanopsin (CHOOpn4) are cultured in appropriate media and seeded into 96-well plates.

  • Dye Loading: Cells are loaded with a calcium-sensitive fluorescent dye, such as Fluo-4 AM, according to the manufacturer's instructions.

  • Compound Incubation: Cells are incubated with varying concentrations of the test antagonist (e.g., this compound) or a vehicle control for a specified period.

  • Light Stimulation: The plate is then exposed to a controlled pulse of blue light to activate melanopsin.

  • Fluorescence Measurement: Changes in intracellular calcium are recorded by measuring the fluorescence intensity using a plate reader.

  • Data Analysis: The half-maximal inhibitory concentration (IC50) is calculated by plotting the fluorescence response against the antagonist concentration.

In Vivo Pupillary Light Reflex (PLR) Measurement

This in vivo assay assesses the effect of an antagonist on the constriction of the pupil in response to a light stimulus.

Workflow:

PLR_Workflow A Administer antagonist (e.g., this compound, 30 mg/kg, IP) or vehicle to mice B Allow for drug absorption (e.g., 20 minutes) A->B C Place mouse in a dark-adapted state B->C D Deliver a controlled light stimulus to one eye C->D E Record pupil diameter of both eyes using an infrared camera D->E F Analyze pupil constriction percentage E->F

Caption: Experimental workflow for pupillary light reflex (PLR) measurement.

Methodology:

  • Animal Preparation: Mice (e.g., wild-type C57BL/6J) are dark-adapted for a period before the experiment.

  • Drug Administration: The test antagonist (e.g., 30 mg/kg this compound) or vehicle is administered via intraperitoneal (IP) injection.

  • Acclimation: Mice are allowed a period for the drug to be absorbed and distribute to the retina.

  • Light Stimulus and Recording: A calibrated light stimulus is delivered to one eye, and the pupil diameter of both the stimulated (direct response) and contralateral (consensual response) eye is recorded using an infrared video pupillometer.

  • Data Analysis: The percentage of pupil constriction is calculated relative to the baseline pupil diameter in the dark. The effect of the antagonist is determined by comparing the constriction in treated versus vehicle control animals.

Conclusion and Future Directions

The available data indicates that opsinamides, particularly AA41612 and this compound, are potent and selective antagonists of melanopsin. AA41612 displays superior in vitro potency, while this compound has been shown to be effective in vivo.

A significant gap in the field is the lack of a diverse range of structurally and mechanistically different melanopsin antagonists. The development and characterization of non-opsinamide antagonists would be highly beneficial for several reasons:

  • Alternative Scaffolds: Providing different chemical starting points for drug development.

  • Different Mechanisms of Action: Potentially identifying allosteric modulators or antagonists that do not compete with retinal.

  • Improved Pharmacokinetics: Discovering compounds with more favorable absorption, distribution, metabolism, and excretion (ADME) properties for therapeutic applications.

Future research should focus on high-throughput screening of diverse chemical libraries and structure-based drug design to identify novel melanopsin antagonists. Direct, head-to-head comparative studies of new compounds with established antagonists like this compound will be crucial for advancing our understanding of melanopsin pharmacology and its therapeutic potential.

References

Comparative Analysis of Opsinamide Antagonists: AA92593 vs. AA41612

Author: BenchChem Technical Support Team. Date: December 2025

A detailed comparison of AA92593 and AA41612, two potent and selective antagonists of melanopsin (OPN4), reveals differences in their potency while sharing a common mechanism of action. This guide provides a comprehensive overview of their performance based on available experimental data, targeting researchers and professionals in drug development.

Potency and Affinity

AA41612 consistently demonstrates higher potency and binding affinity for melanopsin compared to this compound across various experimental conditions. The half-maximal inhibitory concentration (IC50), apparent binding affinity (Kb), and inhibitory constant (Ki) values highlight this difference.

ParameterThis compoundAA41612Cell SystemReference
IC50 665 ± 9 nM15.8 ± 1.8 nMCHO^Opn4^ cells[1]
IC50 190 nM20 nMXenopus oocytes[1]
IC50 1.05 ± 0.28 µM (human)Not ReportedCOS-1 cells[2][3]
IC50 2.98 ± 0.58 µM (mouse)Not ReportedCOS-1 cells[2][3]
Apparent K_b 160 ± 55 nM6.2 ± 1.1 nMCHO^Opn4^ cells[1]
Apparent K_b 105 nMNot ReportedCHO^Opn4^ cells (Schild plot)[1][4]
K_i 16 ± 2 nM0.43 ± 0.05 nMCHO^Opn4^ cell membranes[1]

Mechanism of Action and Selectivity

Both this compound and AA41612 function as competitive antagonists, vieing with the agonist 9-cis retinal for the retinal-binding pocket of melanopsin.[1][4][5] This competitive binding has been demonstrated through Schild regression analysis, which yielded a slope of 0.9, not significantly deviating from the theoretical value of 1.0 for competitive antagonism.[1][4] Their presence in the binding pocket displaces retinal, which can trigger downstream signaling events, ultimately leading to an increase in the expression of the period circadian protein 1 (Per1).[5][6]

The specificity of these compounds, referred to as opsinamides, stems from the significant primary amino acid sequence divergence between melanopsin and other opsins like those found in rods and cones.[1] this compound has been explicitly tested against a large panel of 74 other biological targets, including G-protein coupled receptors (GPCRs) and ion channels, at a concentration of 10 µM and showed no significant inhibition, underscoring its high selectivity for melanopsin.[1]

cluster_0 Cell Membrane OPN4 Melanopsin (OPN4) G_protein G-protein Signaling OPN4->G_protein Activates Retinal 9-cis Retinal (Agonist) Retinal->OPN4 Binds and Activates Opsinamide This compound / AA41612 (Antagonist) Opsinamide->OPN4 Competitively Inhibits Per1 Per1 Expression (Increased) G_protein->Per1 Leads to

Competitive antagonism at the melanopsin receptor.

Experimental Protocols

The following are summaries of key experimental methodologies used to characterize this compound and AA41612.

Calcium Mobilization Assay in CHO^Opn4^ Cells

This assay measures the potency of the antagonists in inhibiting the light-induced intracellular calcium increase mediated by melanopsin.

  • Cell Culture: Chinese Hamster Ovary (CHO) cells stably expressing human melanopsin (CHO^Opn4^) are cultured in 384-well plates.

  • Compound Incubation: Cells are light-exposed and then incubated with varying concentrations of the antagonist (this compound or AA41612) for 30 minutes.

  • Agonist Addition: Immediately prior to measurement, 1 µM of 9-cis retinal is added to the wells.

  • Measurement: Light-induced changes in intracellular calcium are measured in real-time using a fluorescent calcium indicator, such as Fluo-4, on a fluorescence imaging plate reader (FLIPR).

  • Data Analysis: The half-maximal inhibitory concentration (IC50) is calculated from the dose-dependent reduction in the peak fluorescence signal.

A Plate CHOOpn4 cells in 384-well plate B Light Exposure A->B C Add varying concentrations of Antagonist (this compound or AA41612) B->C D Incubate 30 min C->D E Add 1 µM 9-cis Retinal D->E F Measure Ca2+ flux (Fluo-4 dye) E->F G Calculate IC50 F->G

Workflow for the calcium mobilization assay.
Radioligand Binding Assay

This assay determines the binding affinity (Ki) of the unlabeled antagonists by measuring their ability to displace a radiolabeled ligand.

  • Membrane Preparation: Membranes are prepared from light-exposed CHO^Opn4^ cells.

  • Binding Reaction: The cell membranes are incubated with a fixed concentration of radiolabeled antagonist ([³H]₂-AA41612) and varying concentrations of the unlabeled competitor (this compound or AA41612).

  • Separation: Bound and free radioligand are separated by rapid filtration.

  • Quantification: The amount of bound radioactivity is quantified using liquid scintillation counting.

  • Data Analysis: The half-maximal receptor binding concentrations (Ki) are calculated from the concentration-dependent displacement curves.

In Vivo Pupillary Light Response (PLR) Measurement

This in vivo experiment assesses the functional effect of the antagonists on a physiological response mediated by melanopsin.

  • Animal Model: Wild-type mice are used for the experiment.

  • Compound Administration: this compound is administered via intraperitoneal (IP) injection at a dose of 30 mg/kg, 20 minutes prior to the light stimulus.

  • Light Stimulus: The mice are exposed to a light stimulus (10¹³ ph. cm⁻² s⁻¹).

  • Measurement: Pupil constriction in response to the light is measured.

  • Result: Treatment with this compound resulted in an approximately 50% attenuation of pupil constriction, demonstrating its in vivo efficacy.[5][6]

References

Comparative Analysis of AA92593 Cross-Reactivity with Non-Mammalian Melanopsins

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the performance of AA92593, a known antagonist of mammalian melanopsin, with its effects on non-mammalian melanopsins. The information presented is supported by experimental data to assist researchers in evaluating the specificity and utility of this compound in their studies.

Overview of this compound

This compound is an opsinamide compound that acts as a competitive antagonist to the chromophore retinal.[1][2][3] It has been shown to selectively inhibit the function of mammalian melanopsin (Opn4), a G protein-coupled receptor (GPCR) found in intrinsically photosensitive retinal ganglion cells (ipRGCs) that plays a crucial role in regulating non-visual photoreceptive functions like circadian rhythms and pupil constriction.[1][2][4] This guide delves into the molecular basis of its specificity and its limited cross-reactivity with melanopsins from non-mammalian species.

Cross-Reactivity Profile: Mammalian vs. Non-Mammalian Melanopsins

Recent studies have demonstrated that this compound is highly specific for mammalian melanopsins and does not effectively inhibit the light-induced cellular responses of non-mammalian vertebrate and invertebrate melanopsins under similar experimental conditions.[1][2][3][4][5] This specificity is crucial for researchers studying the distinct roles of different melanopsin orthologs.

Quantitative Comparison of this compound Antagonistic Activity
Target MelanopsinSpeciesIC50 Value (µM)Inhibition of Light ResponseKey Amino Acid Residues at Binding Site
Mammalian (Opn4m) Human1.05 ± 0.28[1]Effective InhibitionPhe-94, Ser-188, Trp-189, Leu-207, Ser-269
Mouse2.98 ± 0.58[1]Effective InhibitionPhe-94, Ser-188, Trp-189, Leu-207, Ser-269
Non-Mammalian (Opn4x) Xenopus laevis (Frog)Not effectiveIneffective InhibitionCys-94, Thr-188, Ala-269
ChickenNot effectiveIneffective InhibitionCys-94, Thr-188, Ala-269

Data compiled from cell-based assays measuring the inhibition of light-induced G protein activation.[1][3]

Molecular Basis for Specificity

The high degree of specificity of this compound for mammalian melanopsins is attributed to a set of five key amino acid residues located within the antagonist-binding site.[1][4][5] These residues are conserved among mammalian melanopsins but differ in their non-mammalian counterparts.

The five critical residues in mammalian melanopsins are:

  • Phenylalanine at position 94 (Phe-94)

  • Serine at position 188 (Ser-188)

  • Tryptophan at position 189 (Trp-189)

  • Leucine at position 207 (Leu-207)

  • Serine at position 269 (Ser-269)

In contrast, non-mammalian melanopsins, such as those in Xenopus and chicken, typically have a Cysteine at position 94, a Threonine at position 188, and an Alanine at position 269.[3] Experimental evidence has shown that substituting these residues in non-mammalian melanopsins to mimic the mammalian sequence can render them susceptible to inhibition by this compound.[1][3][4][5] For instance, introducing the substitutions C94F, T188S, and A269S in Xenopus Opn4x increased its sensitivity to this compound by approximately 49%.[1]

Molecular basis of this compound specificity.

Signaling Pathway Inhibition

This compound acts as a competitive antagonist, meaning it competes with retinal for the same binding pocket within the melanopsin protein.[6] In mammalian melanopsins, the binding of this compound prevents the light-induced conformational change necessary for the activation of the Gq signaling cascade, thereby inhibiting downstream cellular responses.

light Light (Photon) retinal 11-cis-retinal light->retinal opn4m Mammalian Melanopsin (Opn4m) retinal->opn4m binds to gq Gq Protein opn4m->gq activates plc PLC gq->plc activates pip2 PIP2 plc->pip2 cleaves ip3_dag IP3 + DAG pip2->ip3_dag response Cellular Response (e.g., Ca²⁺ influx) ip3_dag->response leads to This compound This compound This compound->opn4m competitively inhibits

Inhibition of the melanopsin signaling pathway by this compound.

Experimental Protocols

The cross-reactivity and specificity of this compound have been determined using various experimental techniques. Below is a detailed protocol for a key cell-based assay used in these evaluations.

GsX GloSensor™ cAMP Assay for Melanopsin Activity

This assay quantifies G protein activation by melanopsin by measuring changes in intracellular cyclic AMP (cAMP) levels. It is adaptable for Gq-coupled receptors like melanopsin through the use of a chimeric G protein (Gsα/q11).[3]

Objective: To measure the antagonistic effect of this compound on light-induced melanopsin activation.

Materials:

  • COS-1 cells (or other suitable cell line)

  • Expression plasmids for melanopsin (mammalian or non-mammalian)

  • Expression plasmid for Gsα/q11 chimera

  • GloSensor™-22F cAMP plasmid

  • 9-cis-retinal (B17824)

  • This compound

  • Cell culture reagents

  • Luminometer

Procedure:

  • Cell Culture and Transfection:

    • Culture COS-1 cells in appropriate media.

    • Co-transfect the cells with the melanopsin construct, the Gsα/q11 plasmid, and the GloSensor™-22F cAMP plasmid.

    • Incubate for 24-48 hours to allow for protein expression.

  • Assay Preparation:

    • Harvest and seed the transfected cells into a 96-well plate.

    • Incubate the cells with the GloSensor™ cAMP Reagent.

  • Compound Application:

    • Prepare serial dilutions of this compound.

    • Add the different concentrations of this compound to the respective wells.

    • Incubate in the dark for a specified period (e.g., 1 hour).

  • Photostimulation and Measurement:

    • Add 9-cis-retinal to all wells to reconstitute the photopigment.

    • Measure baseline luminescence using a luminometer.

    • Expose the cells to a light stimulus of appropriate wavelength and intensity to activate melanopsin.

    • Immediately measure the luminescent signal, which corresponds to the intracellular cAMP level.

  • Data Analysis:

    • Calculate the light-induced change in luminescence for each this compound concentration.

    • Normalize the data to the response observed in the absence of the antagonist.

    • Plot the normalized response against the log of the this compound concentration and fit the data to a dose-response curve to determine the IC50 value.

cluster_prep Cell Preparation cluster_exp Experiment cluster_analysis Data Analysis A 1. Co-transfect COS-1 cells with Melanopsin, Gsα/q11, and GloSensor™ cAMP plasmids B 2. Seed cells into 96-well plate A->B C 3. Add GloSensor™ cAMP Reagent B->C D 4. Add serial dilutions of this compound C->D E 5. Add 9-cis-retinal D->E F 6. Light Stimulation E->F G 7. Measure Luminescence (cAMP levels) F->G H 8. Plot Dose-Response Curve and determine IC50 G->H

Workflow for the GsX GloSensor™ cAMP Assay.

Conclusion

The available experimental data robustly indicates that this compound is a selective antagonist for mammalian melanopsins. Its lack of significant cross-reactivity with non-mammalian melanopsins is due to specific amino acid differences in the ligand-binding pocket. This high specificity makes this compound a valuable pharmacological tool for dissecting the physiological functions of mammalian melanopsin without confounding effects on other melanopsin orthologs in comparative studies. Researchers should consider this specificity when designing experiments involving non-mammalian model organisms.

References

A Comparative Analysis of Genetic Knockout and Pharmacological Inhibition for Melanopsin (OPN4) Function

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed comparison of two primary methodologies for studying protein function: genetic knockout and pharmacological inhibition, using the specific example of the photopigment melanopsin (OPN4) and its selective antagonist, AA92593. This document is intended for researchers, scientists, and professionals in drug development to facilitate an informed decision on the most suitable approach for their research objectives.

Introduction to Loss-of-Function Methodologies

Investigating the physiological and cellular roles of a specific protein often involves disrupting its function and observing the resultant phenotype. Genetic knockout, which involves the complete removal of the gene encoding the protein, and pharmacological inhibition, which utilizes small molecules to block the protein's activity, are two powerful yet distinct approaches to achieve this.[1][2] Genetic knockouts offer complete and permanent loss of the target protein, which can reveal its fundamental roles but may also lead to compensatory mechanisms.[1] In contrast, pharmacological inhibitors provide acute, reversible, and dose-dependent control over protein function, more closely mimicking therapeutic interventions, but can be limited by off-target effects and incomplete inhibition.[1]

This guide focuses on the comparison of an OPN4 genetic knockout with the effects of this compound, a selective and competitive antagonist of melanopsin.[3][4][5] Melanopsin is a G protein-coupled receptor (GPCR) expressed in intrinsically photosensitive retinal ganglion cells (ipRGCs) that plays a crucial role in non-image-forming visual functions such as the pupillary light reflex (PLR), circadian rhythm entrainment, and sleep regulation.[3][5][6][7]

Comparative Data: OPN4 Knockout vs. This compound Inhibition

The following tables summarize the quantitative data from studies investigating the effects of OPN4 genetic knockout and pharmacological inhibition with this compound.

Table 1: In Vitro Characterization of this compound

ParameterValueCell LineAssay TypeReference
IC₅₀ 665 nMCHOOpn4Calcium Flux Assay[3][5]
Selectivity > 10 µM-Panel of 74 common biological targets[8]
Mechanism Competitive Antagonist-Binds to the retinal-binding pocket[3][4][5]

Table 2: In Vivo Phenotypic Comparison

PhenotypeOPN4 Knockout (Opn4-/-)This compound TreatmentExperimental ModelKey FindingsReference
Pupillary Light Reflex (PLR) Attenuated sustained constriction at high irradianceAttenuated pupil constriction by ~50% at high irradianceWild-type and rd miceThis compound phenocopies the OPN4 knockout phenotype.[3][3]
Light Aversion Behavior Lacks aversion to blue lightMarkedly reduced light aversion behaviorWild-type pupsThis compound-treated pups phenocopy Opn4-/- pups.[3][3]
Circadian Photoentrainment Attenuated responses to lightNot explicitly reportedMiceOPN4 is crucial for normal light entrainment.[7][9][7][9]
Sleep Regulation Sleep duration reduced by ~1 hour during the light phaseNot explicitly reportedMiceMelanopsin is involved in the direct effects of light on sleep.[6][6]

Signaling Pathways and Experimental Workflows

Visualizing the underlying biological processes and experimental designs is crucial for a comprehensive understanding. The following diagrams, generated using the DOT language, illustrate the melanopsin signaling pathway, a general workflow for inhibitor screening, and a logical comparison of the two methodologies.

G Melanopsin Signaling Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol cluster_er Endoplasmic Reticulum Light Light Melanopsin (OPN4) Melanopsin (OPN4) Light->Melanopsin (OPN4) activates Gq/11 Gq/11 Melanopsin (OPN4)->Gq/11 activates PLC PLC Gq/11->PLC activates IP3 IP3 PLC->IP3 produces DAG DAG PLC->DAG produces ER ER Ca2+ Store IP3->ER binds to receptor on Physiological Responses Physiological Responses DAG->Physiological Responses triggers Ca2+ Ca2+ Ca2+->Physiological Responses triggers ER->Ca2+ releases This compound This compound This compound->Melanopsin (OPN4) inhibits

Caption: Melanopsin (OPN4) signaling cascade upon light activation and its inhibition by this compound.

G Experimental Workflow for Inhibitor Characterization Cell Culture Culture CHO cells stably expressing Melanopsin (OPN4) Dye Loading Load cells with a calcium indicator dye (e.g., Fluo-4 AM) Cell Culture->Dye Loading Compound Addition Add varying concentrations of this compound Dye Loading->Compound Addition Light Stimulation Expose cells to a defined light stimulus Compound Addition->Light Stimulation Data Acquisition Measure changes in intracellular calcium using a fluorescence plate reader or microscope Light Stimulation->Data Acquisition Data Analysis Calculate IC50 value Data Acquisition->Data Analysis

Caption: A generalized workflow for the in vitro characterization of a pharmacological inhibitor.

G Logical Comparison: Knockout vs. Inhibition cluster_ko Genetic Knockout cluster_inhibitor Pharmacological Inhibition Target Target Protein (Melanopsin/OPN4) Gene Deletion Deletion of OPN4 gene Target->Gene Deletion Compound Binding This compound binds to Melanopsin Target->Compound Binding No Protein Absence of Melanopsin protein Gene Deletion->No Protein Permanent Effect Permanent loss of function No Protein->Permanent Effect Compensation Potential for developmental and genetic compensation Permanent Effect->Compensation Blocked Activity Inhibition of Melanopsin function Compound Binding->Blocked Activity Transient Effect Reversible and dose-dependent Blocked Activity->Transient Effect Off-Target Potential for off-target effects Transient Effect->Off-Target

Caption: A logical diagram illustrating the key distinctions between genetic knockout and pharmacological inhibition.

Experimental Protocols

Detailed methodologies are essential for the replication and validation of experimental findings. Below are representative protocols for key experiments cited in this guide.

This protocol is adapted from methodologies used for characterizing GPCR antagonists.[8][10][11][12][13]

  • Cell Culture:

    • Culture Chinese Hamster Ovary (CHO) cells stably expressing mouse or human melanopsin (CHOOpn4) in appropriate culture medium supplemented with fetal bovine serum and antibiotics.

    • Plate the cells in a 96-well black-walled, clear-bottom plate at a suitable density and allow them to adhere overnight.

  • Dye Loading:

    • Prepare a loading buffer containing a calcium-sensitive fluorescent dye, such as Fluo-4 AM.

    • Remove the culture medium from the cells and wash once with a physiological buffer (e.g., Hanks' Balanced Salt Solution).

    • Add the Fluo-4 AM loading solution to each well and incubate at 37°C for 30-60 minutes, followed by a 15-30 minute incubation at room temperature to allow for complete de-esterification of the dye.

  • Compound Incubation:

    • Prepare serial dilutions of this compound in the physiological buffer.

    • Remove the dye loading solution, wash the cells once, and add the different concentrations of this compound to the respective wells.

    • Incubate for a predetermined period (e.g., 20 minutes) to allow the compound to bind to the target.

  • Fluorescence Measurement and Data Analysis:

    • Use a fluorescence microplate reader or a fluorescence microscope equipped for live-cell imaging to measure the baseline fluorescence.

    • Apply a light stimulus of a specific wavelength (e.g., 480 nm) and intensity to activate melanopsin.

    • Record the change in fluorescence intensity over time, which corresponds to the influx of intracellular calcium.

    • The peak fluorescence intensity is used to determine the level of inhibition at each concentration of this compound.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to calculate the IC₅₀ value.

This protocol is a generalized procedure based on standard methods for assessing PLR in rodents.[8][14][15][16]

  • Animal Preparation:

    • Use adult wild-type or melanopsin knockout (Opn4-/-) mice.

    • Dark-adapt the mice for at least one hour before the experiment to ensure maximal pupil dilation.

  • Compound Administration (for pharmacological inhibition):

    • Administer this compound via intraperitoneal (i.p.) injection at a specified dose (e.g., 30 mg/kg) or a vehicle control.

    • Allow sufficient time (e.g., 20 minutes) for the compound to be absorbed and reach the target tissue.

  • Pupil Imaging:

    • Gently restrain the mouse to minimize movement and stress. Anesthesia is generally avoided as it can affect the PLR.

    • Use an infrared video camera to record the pupil of one eye, as infrared light does not elicit a pupillary response.

  • Light Stimulation and Recording:

    • Record the baseline pupil diameter in darkness for a few seconds.

    • Expose the eye to a calibrated light stimulus of a specific wavelength and high intensity (e.g., 10¹³ photons/cm²/s) for a defined duration.

    • Continue recording the pupil during and after the light stimulus to capture the constriction and subsequent re-dilation phases.

  • Data Analysis:

    • Use image analysis software to measure the pupil diameter in each frame of the video recording.

    • Normalize the pupil diameter at each time point to the initial baseline diameter.

    • Quantify parameters such as the maximal constriction amplitude, the time to maximal constriction, and the sustained constriction during the light stimulus.

    • Compare these parameters between different experimental groups (e.g., wild-type vs. Opn4-/-, vehicle vs. This compound-treated).

Conclusion

Both genetic knockout of OPN4 and pharmacological inhibition with this compound serve as valuable tools for dissecting the function of melanopsin. The choice between these methods depends on the specific research question.

  • Genetic knockout is the definitive method for establishing the fundamental, non-redundant roles of melanopsin in development and physiology. However, the potential for compensatory mechanisms must be considered in the interpretation of results.

  • Pharmacological inhibition with this compound offers a dynamic and reversible approach to probe melanopsin function in a temporal and dose-dependent manner, which is particularly relevant for preclinical studies and therapeutic development. The high selectivity of this compound minimizes the concern for off-target effects.

For a comprehensive understanding of melanopsin's role, a combinatorial approach, where the effects of a pharmacological inhibitor are validated in a genetic knockout model, provides the most robust and compelling evidence. The observation that this compound administration phenocopies the OPN4 knockout phenotype for key functions like the pupillary light reflex and light aversion strongly validates its use as a specific tool for studying melanopsin-mediated processes.

References

A Comparative Analysis of Opsinamide Analogs of AA92593 for Melanopsin Antagonism

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative analysis of opsinamide analogs of AA92593, a known antagonist of melanopsin (OPN4), a G protein-coupled receptor crucial for non-image forming visual responses. This document summarizes key performance data, outlines detailed experimental protocols, and visualizes relevant biological pathways and workflows to aid in the selection and application of these compounds in research and drug development.

Data Presentation: Quantitative Comparison of Opsinamide Analogs

The following tables summarize the in vitro and in vivo potency of this compound and its analogs in antagonizing melanopsin activity. The data is compiled from studies on CHO cells stably expressing human melanopsin (CHOOpn4), Xenopus oocytes expressing mouse melanopsin, and in vivo mouse models.[1]

Table 1: In Vitro Potency of Opsinamide Analogs

Compound IDCHOOpn4 IC50 (nM)Xenopus oocyte IC50 (nM)Ki (nM)
This compound 665 ± 919016 ± 2
AA41612 15.8 ± 1.8200.43 ± 0.05
Analog 3 2Not ReportedNot Reported
Analog 4 300Not ReportedNot Reported
Analog 5 1,200Not ReportedNot Reported
Analog 6 2,500Not ReportedNot Reported
Analog 7 6,000Not ReportedNot Reported
Analog 8 13,000Not ReportedNot Reported

IC50 values represent the concentration of the antagonist that inhibits 50% of the light-induced response. Ki values represent the binding affinity of the antagonist for melanopsin.[1]

Table 2: In Vivo Efficacy of this compound

Animal ModelAssayDosageRoute of AdministrationEffect
Wild type (WT) micePupillary Light Reflex (PLR)30 mg/kgIntraperitoneal (IP)~50% attenuation of pupil constriction in response to high-intensity light.[1][2]

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

Intracellular Calcium Flux Assay in CHOOpn4 Cells

This assay measures the ability of opsinamide analogs to inhibit light-induced increases in intracellular calcium in CHO cells stably expressing human melanopsin.

Materials:

  • CHOOpn4 cells

  • Assay buffer (e.g., Hank's Balanced Salt Solution with 20 mM HEPES)

  • Fluo-4 AM calcium indicator dye

  • 9-cis-retinal (B17824)

  • Opsinamide analogs (this compound and others)

  • 384-well black, clear-bottom plates

  • Fluorescence plate reader with automated liquid handling

Procedure:

  • Cell Plating: Seed CHOOpn4 cells in 384-well plates and grow to confluence.

  • Dye Loading: Wash the cells with assay buffer and then incubate with Fluo-4 AM dye in the dark at 37°C for 1 hour.

  • Compound Incubation: Wash the cells to remove excess dye. Add varying concentrations of the opsinamide analogs to the wells and incubate for 30 minutes in the dark.

  • Photostimulation and Measurement: Place the plate in a fluorescence plate reader. Add 9-cis-retinal to the wells to reconstitute the photopigment. After a brief incubation, stimulate the cells with light (e.g., 488 nm) and measure the change in fluorescence intensity over time.

  • Data Analysis: The peak fluorescence intensity is used to determine the dose-dependent inhibition by the opsinamide analogs and to calculate the IC50 values.

Competitive Radioligand Binding Assay

This assay determines the binding affinity (Ki) of the opsinamide analogs by measuring their ability to displace a radiolabeled ligand from melanopsin.

Materials:

  • Membranes from light-exposed CHOOpn4 cells

  • [3H]-AA41612 (radioligand)

  • Unlabeled opsinamide analogs (this compound, AA41612)

  • 9-cis-retinal (for determining non-specific binding)

  • Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4, 10 mM MgCl2, 1 mM EDTA)

  • Glass fiber filters

  • Scintillation fluid and counter

Procedure:

  • Assay Setup: In a 96-well plate, combine the CHOOpn4 cell membranes, a fixed concentration of [3H]-AA41612, and increasing concentrations of the unlabeled opsinamide analogs.

  • Incubation: Incubate the plate at room temperature for a sufficient time to reach binding equilibrium (e.g., 2 hours).

  • Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand.

  • Washing: Wash the filters multiple times with ice-cold binding buffer to remove non-specifically bound radioligand.

  • Scintillation Counting: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

  • Data Analysis: The data are used to generate competition binding curves, from which the IC50 values are determined. The Ki values are then calculated using the Cheng-Prusoff equation.[1]

In Vivo Pupillary Light Reflex (PLR) Measurement in Mice

This in vivo assay assesses the efficacy of opsinamide analogs in blocking melanopsin-mediated pupil constriction in response to light.

Materials:

  • Wild-type mice

  • Opsinamide analog (e.g., this compound)

  • Vehicle control (e.g., saline with DMSO and Tween-80)

  • Infrared video camera system for pupil tracking

  • Light source capable of delivering specific wavelengths and intensities

Procedure:

  • Animal Preparation: Dark-adapt the mice for at least 1 hour before the experiment.[3]

  • Compound Administration: Administer the opsinamide analog (e.g., 30 mg/kg this compound) or vehicle control via intraperitoneal (IP) injection 20 minutes prior to the PLR measurement.[1][2]

  • Pupil Recording: Place the mouse in a restraining device that allows for a clear view of the eye. Record the baseline pupil diameter in darkness using an infrared camera.

  • Light Stimulation: Expose the eye to a high-intensity light stimulus (e.g., 1013 photons cm-2 s-1) for a defined duration (e.g., 30 seconds).[1]

  • Data Acquisition: Continuously record the pupil diameter throughout the light stimulation and for a period of recovery in the dark.

  • Data Analysis: Measure the change in pupil area or diameter in response to the light stimulus. Compare the degree of pupil constriction between the compound-treated and vehicle-treated groups to determine the in vivo efficacy of the antagonist.

Electroretinography (ERG) in Mice

ERG is used to assess the function of different retinal cell types, including photoreceptors. In the context of melanopsin antagonists, ERG is employed to confirm the selectivity of the compounds by ensuring they do not affect rod and cone function.

Materials:

  • Mice (e.g., wild-type and Opn4-/-)

  • ERG recording system with a Ganzfeld dome

  • Anesthetics (e.g., ketamine/xylazine)

  • Topical mydriatic (e.g., tropicamide)

  • Corneal electrodes

  • Reference and ground electrodes

Procedure:

  • Animal Preparation: Dark-adapt the mice overnight.[4] All subsequent procedures are performed under dim red light.

  • Anesthesia and Pupil Dilation: Anesthetize the mouse and apply a topical mydriatic to dilate the pupils.[4]

  • Electrode Placement: Place a corneal electrode on the eye, a reference electrode on the forehead, and a ground electrode on the tail or leg.[1]

  • Scotopic ERG (Rod-driven responses): In the dark-adapted state, present a series of light flashes of increasing intensity and record the corresponding electrical responses from the retina.

  • Photopic ERG (Cone-driven responses): Light-adapt the mouse for a period (e.g., 10 minutes) to saturate the rods. Then, present a series of light flashes against a background light and record the cone-driven responses.

  • Data Analysis: Analyze the amplitudes and implicit times of the a-wave (photoreceptor response) and b-wave (bipolar cell response) to assess the health and function of the rod and cone pathways. Compare the ERG waveforms of compound-treated and vehicle-treated animals to check for off-target effects.

Mandatory Visualization

Signaling Pathway of Melanopsin Activation

Melanopsin_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol Melanopsin Melanopsin (OPN4) Gq_protein Gq Protein Melanopsin->Gq_protein Activates PLC Phospholipase C (PLC) Gq_protein->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves TRP_channel TRP Channel Ca_ion Ca²⁺ TRP_channel->Ca_ion Influx IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG IP3->TRP_channel Opens DAG->TRP_channel Modulates Cellular_Response Cellular Response (e.g., Depolarization) Ca_ion->Cellular_Response Light Light (480 nm) Retinal 11-cis-retinal -> all-trans-retinal Retinal->Melanopsin Activates This compound This compound (Antagonist) This compound->Melanopsin Inhibits

Caption: Melanopsin signaling cascade upon light activation and its inhibition by this compound.

Experimental Workflow for In Vitro Antagonist Screening

Antagonist_Screening_Workflow start Start plate_cells Plate CHOOpn4 Cells in 384-well plates start->plate_cells load_dye Load Cells with Fluo-4 AM Calcium Dye plate_cells->load_dye add_compounds Add Opsinamide Analogs (Varying Concentrations) load_dye->add_compounds reconstitute Add 9-cis-retinal add_compounds->reconstitute stimulate_measure Photostimulation (488 nm) & Fluorescence Measurement reconstitute->stimulate_measure analyze_data Data Analysis: Calculate IC50 Values stimulate_measure->analyze_data end End analyze_data->end In_Vivo_Experiment_Logic hypothesis Hypothesis: Opsinamide analogs selectively antagonize melanopsin in vivo plr_experiment Pupillary Light Reflex (PLR) Measurement hypothesis->plr_experiment erg_experiment Electroretinography (ERG) Recording hypothesis->erg_experiment plr_result Result: Reduced pupil constriction with high-intensity light plr_experiment->plr_result erg_result Result: No significant change in rod and cone responses erg_experiment->erg_result conclusion Conclusion: Compound is a selective melanopsin antagonist in vivo plr_result->conclusion erg_result->conclusion

References

Unveiling the Specificity of AA92593: A Comparative Guide for GPCR Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers in pharmacology and drug development, the selectivity of a chemical probe is paramount. This guide provides a comprehensive analysis of the specificity of AA92593, a potent antagonist of mammalian melanopsin (OPN4), against other G protein-coupled receptors (GPCRs). The data presented here, compiled from in vitro and in vivo studies, confirms the high selectivity of this compound, making it a reliable tool for studying melanopsin-mediated signaling pathways.

Melanopsin, a light-sensitive GPCR found in intrinsically photosensitive retinal ganglion cells (ipRGCs), plays a crucial role in non-visual photoreceptive functions like circadian rhythm entrainment and the pupillary light reflex.[1][2][3] The opsinamide this compound has been identified as a competitive antagonist that specifically inhibits the function of mouse and human melanopsin.[1][3][4] This guide delves into the experimental evidence that substantiates the specificity of this compound.

Quantitative Analysis of this compound's Antagonistic Activity

The potency and selectivity of this compound have been quantified through various cell-based and in vivo assays. The following table summarizes the key quantitative data on the inhibitory activity of this compound.

TargetAssay TypeCell LineMeasured ParameterValueReference
Human Melanopsin (OPN4)GsX GloSensor AssayCOS-1EC501.05 ± 0.28 µM[3]
Mouse Melanopsin (OPN4)GsX GloSensor AssayCOS-1EC502.98 ± 0.58 µM[3]
Human Melanopsin (OPN4)Radioligand Binding AssayCHOOpn4Kb105 nM[5]
Human Melanopsin (OPN4)Functional AssayCHOOpn4IC50665 nM[4]
Panel of 74 GPCRs and Ion ChannelsRadioligand Binding AssayVarious% Inhibition at 10 µMNo significant inhibition[5]

Experimental Methodologies

The specificity of this compound has been established through rigorous experimental protocols. Below are the detailed methodologies for the key experiments cited in this guide.

1. GsX GloSensor cAMP Assay:

This assay was utilized to quantify the antagonistic effect of this compound on melanopsin's ability to activate G protein signaling pathways.[2]

  • Cell Culture and Transfection: COS-1 cells were cultured in DMEM supplemented with 10% FBS. Cells were transiently co-transfected with a mammalian melanopsin expression vector and a pGloSensor™-22F cAMP plasmid.

  • Assay Procedure: Transfected cells were incubated with varying concentrations of this compound. Following incubation, the cells were exposed to light to activate melanopsin. The resulting luminescence, indicative of intracellular cAMP levels, was measured using a luminometer.

  • Data Analysis: The concentration-response curves for this compound were plotted to determine the EC50 values, representing the concentration of the antagonist required to inhibit 50% of the maximal light-induced response.

2. Radioligand Binding Assay:

This assay was performed to determine the binding affinity of this compound to melanopsin and a broad panel of other GPCRs.[5]

  • Membrane Preparation: Membranes were prepared from CHO cells stably expressing human melanopsin (CHOOpn4) or from cells expressing other target GPCRs.

  • Binding Reaction: Membranes were incubated with a radiolabeled ligand specific for the target receptor in the presence or absence of varying concentrations of this compound.

  • Detection: The amount of bound radioligand was quantified by scintillation counting.

  • Data Analysis: The inhibition of radioligand binding by this compound was used to calculate the inhibition constant (Ki) or the apparent binding affinity (Kb). For the broad panel screening, the percent inhibition at a high concentration (10 µM) of this compound was determined.

3. In Vivo Pupillary Light Reflex (PLR) Measurement:

The in vivo efficacy and specificity of this compound were assessed by measuring its effect on the PLR in mice.[5]

  • Animal Model: Wild-type mice were used for the experiments.

  • Drug Administration: this compound was administered intraperitoneally (i.p.) at a dose of 30 mg/kg.

  • PLR Measurement: Twenty minutes after drug administration, the mice were exposed to a light stimulus, and the constriction of the pupil was recorded and measured.

  • Specificity Control: The effect of this compound on rod/cone-mediated light responses was evaluated by measuring the initial phase of pupil constriction, which is independent of melanopsin. No significant effect was observed, indicating specificity for melanopsin-mediated responses.[5]

Visualizing the Mechanism and Workflow

To further clarify the context of this compound's action and the experimental approach to confirming its specificity, the following diagrams are provided.

Melanopsin_Signaling_Pathway cluster_membrane Cell Membrane Melanopsin Melanopsin (OPN4) Gq Gq protein Melanopsin->Gq activates PLC PLC Gq->PLC activates IP3_DAG IP3 & DAG PLC->IP3_DAG produces Light Light Light->Melanopsin activates This compound This compound This compound->Melanopsin inhibits Retinal all-trans-retinal Retinal->Melanopsin Ca_release Ca²⁺ Release IP3_DAG->Ca_release Physiological_Response Physiological Response (e.g., PLR, Circadian Entrainment) Ca_release->Physiological_Response Specificity_Assay_Workflow cluster_invitro In Vitro Assays cluster_invivo In Vivo Assays cAMP_Assay cAMP Assay (HEK293 or CHO cells) Potency Potency cAMP_Assay->Potency Determine IC50 Binding_Assay Radioligand Binding Assay (Cell Membranes) Affinity Affinity Binding_Assay->Affinity Determine Kb Specificity_Panel Broad GPCR Specificity Panel Selectivity Selectivity Specificity_Panel->Selectivity Assess Off-Target Binding PLR_Assay Pupillary Light Reflex (PLR) (Mice) Efficacy Efficacy PLR_Assay->Efficacy Confirm In Vivo Activity & Specificity This compound This compound Compound This compound->cAMP_Assay This compound->Binding_Assay This compound->Specificity_Panel This compound->PLR_Assay

References

Electrophysiological Validation of AA92593's Effect on Intrinsically Photosensitive Retinal Ganglion Cells (ipRGCs): A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the electrophysiological effects of AA92593 on intrinsically photosensitive retinal ganglion cells (ipRGCs) with alternative methods for modulating their activity. The information presented is supported by experimental data to assist researchers in selecting the most appropriate tools for their studies of ipRGC physiology and related non-image-forming visual functions.

Introduction to ipRGC Modulation

Intrinsically photosensitive retinal ganglion cells (ipRGCs) are a unique subset of retinal neurons that express the photopigment melanopsin, enabling them to directly respond to light. These cells play a crucial role in non-image-forming visual functions, such as circadian rhythm entrainment, pupillary light reflex, and sleep regulation.[1] The ability to selectively modulate ipRGC activity is essential for dissecting their physiological roles and for developing therapeutic strategies for light-related disorders.

This guide focuses on the electrophysiological validation of this compound, a small molecule antagonist of melanopsin, and compares its performance with two primary alternative methods: chemogenetics and optogenetics.

Comparative Analysis of ipRGC Modulators

The following table summarizes the key electrophysiological parameters of this compound and its alternatives.

Modulator Mechanism of Action Effect on ipRGCs Quantitative Electrophysiological Data Specificity Temporal Control
This compound Competitive antagonist of the retinal binding pocket of melanopsin.[2]Inhibition of light-evoked depolarization and action potential firing.- Reduces photoresponse by >90%. - IC50: 665 nM in CHOOpn4 cells.[2]Selective for melanopsin; no significant effect on rod and cone photoreceptors.Reversible upon washout.
Chemogenetics (hM3Dq DREADD + CNO) Activation of an engineered Gq-coupled receptor (hM3Dq) by an exogenous ligand (Clozapine-N-Oxide, CNO).[3]Depolarization and increased action potential firing in the absence of light.- Significant increase in time-averaged firing rate upon CNO application.[4] - CNO (500 nM) depolarized CA1 pyramidal cells by 8.0 ± 1.8 mV.[2]Specific to cells expressing the DREADD receptor.Onset and offset are dependent on ligand pharmacokinetics (minutes to hours).
Optogenetics (ChRmine) Activation of a red-shifted, light-gated cation channel (ChRmine).[5][6]Light-induced depolarization and action potential firing with high temporal precision.- Evokes large photocurrents (e.g., stationary photocurrent density of 21.6 ± 15.8 pA/pF at saturating light).[7] - Minimum light irradiance to evoke 100% spikes is ~0.1-0.5 µW/mm² with a 5 ms (B15284909) pulse.[5]Specific to cells expressing the channelrhodopsin.Millisecond-scale precision.

Signaling Pathways and Experimental Workflows

Visualizing the mechanisms of action and experimental procedures is crucial for understanding and replicating these studies.

Melanopsin Signaling Pathway

The following diagram illustrates the phototransduction cascade initiated by light activation of melanopsin in ipRGCs.

Melanopsin_Signaling_Pathway cluster_membrane Cell Membrane Light Light (Photon) Melanopsin Melanopsin (OPN4) Light->Melanopsin activates Gq11 Gq/11 Melanopsin->Gq11 activates PLC Phospholipase C (PLC) Gq11->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes DAG DAG PIP2->DAG IP3 IP3 PIP2->IP3 TRPC TRPC6/7 Channel DAG->TRPC opens Ca_ion Ca²⁺ TRPC->Ca_ion influx Na_ion Na⁺ TRPC->Na_ion influx Depolarization Membrane Depolarization Ca_ion->Depolarization Na_ion->Depolarization AP Action Potential Firing Depolarization->AP

Caption: Melanopsin phototransduction cascade in ipRGCs.

Experimental Workflow for Electrophysiological Validation

The general workflow for validating the effect of modulators on ipRGCs using electrophysiology is depicted below.

Electrophysiology_Workflow cluster_prep Tissue Preparation cluster_recording Electrophysiological Recording cluster_analysis Data Analysis A1 Isolate Retina A2 Prepare Retinal Explant or Culture ipRGCs A1->A2 B1 Mount on MEA or Prepare for Patch-Clamp A2->B1 B2 Establish Baseline Recording B1->B2 B3 Apply Modulator (e.g., this compound, CNO, Light) B2->B3 B4 Record Post-Modulator Activity B3->B4 C1 Spike Sorting and Firing Rate Analysis B4->C1 C2 Analysis of Photocurrents and Membrane Potential B4->C2 C3 Statistical Comparison C1->C3 C2->C3

Caption: General workflow for electrophysiological validation.

Detailed Experimental Protocols

Reproducibility is paramount in scientific research. This section provides detailed methodologies for the key electrophysiological techniques used to study ipRGCs.

Multi-Electrode Array (MEA) Recording of Retinal Explants

MEA recordings allow for the simultaneous monitoring of multiple RGCs, providing insights into network activity.

  • Tissue Preparation:

    • Euthanize a mouse according to institutional guidelines and enucleate the eyes.

    • Dissect the retina in carboxygenated (95% O₂ / 5% CO₂) Ames' medium.

    • Create a small hole in a piece of filter paper and place the retina, ganglion cell side up, over the hole.

    • Carefully flatten the retina onto the filter paper.[8]

  • Recording Procedure:

    • Place the retina-filter paper preparation onto the MEA, with the ganglion cell layer in contact with the electrodes.

    • Perfuse the chamber with carboxygenated Ames' medium at a constant rate (e.g., 1.5-2 mL/min).

    • Allow the preparation to stabilize for at least 30 minutes before recording.

    • Record spontaneous and light-evoked (if applicable) activity. For light stimulation, a full-field stimulus can be delivered from below the transparent MEA.

    • For pharmacological studies, add the compound (e.g., this compound) to the perfusion medium. For chemogenetic studies, add CNO to the medium.

  • Data Acquisition and Analysis:

    • Acquire data at a sampling rate of 25-50 kHz.

    • Use a high-pass filter (e.g., 200-500 Hz) to isolate spiking activity.

    • Perform spike sorting to isolate individual neuronal units.

    • Analyze changes in firing rate, spike timing, and response latency before and after modulator application.

Whole-Cell Patch-Clamp Recording of ipRGCs

This technique allows for detailed analysis of the membrane potential and ionic currents of individual ipRGCs.

  • Cell Preparation:

    • Isolate retinas as described for MEA recordings.

    • For cultured ipRGCs, dissociate the retina using papain and plate the cells on coated coverslips.

    • For recordings from retinal slices, prepare vertical slices (e.g., 200-250 µm thick) using a vibratome.

  • Solutions:

    • Artificial Cerebrospinal Fluid (aCSF) (in mM): 126 NaCl, 3 KCl, 2 MgSO₄, 2 CaCl₂, 26 NaHCO₃, 1.25 NaH₂PO₄, 10 D-glucose, bubbled with 95% O₂ / 5% CO₂.[9]

    • Intracellular Solution (in mM): 115 K-Gluconate, 4 NaCl, 0.3 GTP-Na, 2 ATP-Mg, 40 HEPES. Adjust pH to 7.2 with KOH and osmolarity to ~270 mOsm.[10]

  • Recording Procedure:

    • Place the coverslip or retinal slice in a recording chamber and perfuse with aCSF.

    • Identify ipRGCs based on their morphology or fluorescent labeling.

    • Approach the target cell with a glass micropipette (3-7 MΩ resistance) filled with intracellular solution.

    • Establish a giga-ohm seal and then rupture the membrane to achieve the whole-cell configuration.

    • Record in current-clamp mode to measure membrane potential and action potentials, or in voltage-clamp mode to measure ionic currents.

    • Apply modulators via bath perfusion.

  • Data Analysis:

    • Analyze changes in resting membrane potential, input resistance, action potential frequency, and the amplitude and kinetics of light-evoked currents.

Conclusion

This compound is a valuable pharmacological tool for the specific and reversible inhibition of melanopsin-mediated activity in ipRGCs. Its high specificity for melanopsin over other photoreceptors makes it a clean tool for dissecting the role of intrinsic ipRGC photosensitivity.

Chemogenetic and optogenetic methods offer powerful alternatives for modulating ipRGC activity with high cellular specificity. Chemogenetics provides a means for long-lasting, non-invasive activation of ipRGCs, which is advantageous for behavioral studies. Optogenetics, with tools like ChRmine, offers unparalleled temporal precision, enabling the investigation of the role of precise spike timing in ipRGC signaling.

The choice of modulator will depend on the specific research question. For studies requiring acute and reversible blockade of melanopsin signaling, this compound is an excellent choice. For investigating the downstream consequences of sustained ipRGC activation, chemogenetics is well-suited. For probing the functional significance of temporal coding in ipRGCs, optogenetics is the method of choice. The detailed protocols provided in this guide should facilitate the successful implementation of these techniques for advancing our understanding of ipRGC biology.

References

In Vivo Efficacy of AA92593: A Comparative Guide to Behavioral Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a comprehensive comparison of the in vivo effects of AA92593, a selective antagonist of melanopsin (OPN4), with an alternative compound, AA41612. The data presented herein is intended for researchers, scientists, and drug development professionals investigating the role of melanopsin in various physiological processes. This document outlines detailed experimental protocols for key behavioral assays and presents quantitative data to facilitate objective comparison.

Introduction

Melanopsin, a G-protein coupled receptor expressed in intrinsically photosensitive retinal ganglion cells (ipRGCs), is a key regulator of non-image forming visual functions such as circadian rhythm, pupillary light reflex (PLR), and light aversion.[1] Pharmacological modulation of melanopsin activity presents a promising therapeutic avenue for conditions like migraine, photophobia, and sleep disorders. This compound is a selective and competitive antagonist of melanopsin, acting by competing with retinal for the binding pocket of the OPN4 receptor.[2] This guide details behavioral assays to confirm the in vivo effects of this compound and compares its performance with AA41612, a more potent opsinamide.

Comparative Analysis of Melanopsin Antagonists

The following table summarizes the key properties and in vivo effects of this compound and AA41612.

FeatureThis compoundAA41612Vehicle ControlPositive Control (Light Exposure)Negative Control (Opn4-/- mice)
Mechanism of Action Selective, competitive melanopsin (OPN4) antagonistSelective, competitive melanopsin (OPN4) antagonistInert solution (e.g., saline, DMSO)Activates melanopsinGenetic ablation of melanopsin
In Vitro Potency (IC50) 665 nM[2]15.8 nM[2]N/AN/AN/A
In Vivo Dose (Mouse) 30 mg/kg, intraperitoneal (i.p.)[2]Data not readily availableMatched to treatment groupN/AN/A
Pupillary Light Reflex (PLR) Attenuation ~50% reduction in pupil constriction at 10^13 photons/cm²/s[2]Expected to be more potentNo significant changeMaximal pupil constrictionSeverely attenuated or absent PLR
Light Aversion Behavior Significantly reduced light aversionExpected to be more potentNormal light aversionStrong light aversionReduced or absent light aversion

Behavioral Assays: Experimental Protocols

To validate the in vivo efficacy of this compound and its analogues, the following behavioral assays are recommended.

Pupillary Light Reflex (PLR) Assay

Objective: To measure the effect of the compound on the constriction of the pupil in response to a light stimulus, a key melanopsin-mediated response.

Experimental Workflow:

PLR_Workflow cluster_prep Preparation cluster_measurement Measurement cluster_analysis Data Analysis dark_adapt Dark-adapt mouse (>1 hour) administer Administer Compound (e.g., this compound, 30 mg/kg i.p.) or Vehicle dark_adapt->administer wait Wait 20 minutes administer->wait restrain Gently restrain mouse wait->restrain light_stim Deliver light stimulus (e.g., 480 nm, 10^13 photons/cm²/s) restrain->light_stim record Record pupil diameter with infrared camera light_stim->record measure_diameter Measure baseline and post-stimulus pupil diameter record->measure_diameter calculate Calculate % constriction measure_diameter->calculate compare Compare between treatment groups calculate->compare

Pupillary Light Reflex (PLR) Assay Workflow.

Methodology:

  • Animal Model: C57BL/6J mice are a suitable wild-type strain. Opn4-/- mice should be used as a negative control.

  • Dark Adaptation: Mice are dark-adapted for at least one hour prior to the experiment to maximize pupil dilation.

  • Compound Administration: this compound (30 mg/kg) or vehicle is administered via intraperitoneal injection 20 minutes before the light stimulus.[2]

  • Pupil Measurement: The mouse is gently restrained, and one eye is aligned with an infrared video camera. A calibrated light stimulus (e.g., 480 nm, 10^13 photons/cm²/s) is delivered to the eye.

  • Data Analysis: Pupil diameter is measured before and after the light stimulus to calculate the percentage of constriction.

Light Aversion Test (Light/Dark Box Assay)

Objective: To assess the anxiolytic-like effect of the compound by measuring the time a mouse spends in a brightly lit environment versus a dark one. A reduction in light aversion is indicative of melanopsin antagonism.

Experimental Workflow:

Light_Aversion_Workflow cluster_prep Preparation cluster_test Testing cluster_analysis Data Analysis administer Administer Compound (e.g., this compound) or Vehicle wait Wait 20 minutes administer->wait place_mouse Place mouse in the center of the light compartment wait->place_mouse record_behavior Record behavior for 10 minutes using an automated tracking system place_mouse->record_behavior measure_time Measure time spent in light vs. dark compartments record_behavior->measure_time measure_transitions Measure number of transitions between compartments record_behavior->measure_transitions compare Compare between treatment groups measure_time->compare measure_transitions->compare

Light Aversion Test Workflow.

Methodology:

  • Apparatus: A standard light/dark box with one-third of the area dark and two-thirds brightly illuminated.

  • Compound Administration: Administer the test compound or vehicle 20 minutes prior to the test.

  • Procedure: Place the mouse in the center of the illuminated compartment and allow it to explore freely for 10 minutes.

  • Data Collection: An automated tracking system records the time spent in each compartment and the number of transitions between them.

  • Data Analysis: Compare the time spent in the light compartment and the number of transitions between the groups. An increase in time spent in the light compartment suggests reduced light aversion.

Melanopsin Signaling Pathway

This compound exerts its effect by antagonizing the melanopsin receptor, thereby inhibiting the downstream signaling cascade. The canonical melanopsin signaling pathway is depicted below.

Melanopsin_Signaling cluster_membrane Plasma Membrane cluster_cytosol Cytosol Light Light Melanopsin Melanopsin (OPN4) Light->Melanopsin activates Gq11 Gq/11 Melanopsin->Gq11 activates PLC Phospholipase Cβ4 Gq11->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes TRPC TRPC6/7 Channel Ca_influx Ca²⁺ Influx TRPC->Ca_influx This compound This compound This compound->Melanopsin inhibits IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG DAG->TRPC activates Depolarization Membrane Depolarization Ca_influx->Depolarization Action_Potential Action Potential Depolarization->Action_Potential

Melanopsin Signaling Pathway.

Upon activation by light, melanopsin activates a Gq/11-type G-protein, which in turn stimulates phospholipase C (PLC). PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). DAG then gates the opening of transient receptor potential canonical (TRPC) channels, specifically TRPC6 and TRPC7, leading to cation influx, membrane depolarization, and the generation of an action potential. This compound competitively binds to melanopsin, preventing this cascade from being initiated by light.

Conclusion

The behavioral assays described in this guide provide robust methods for confirming the in vivo effects of melanopsin antagonists like this compound. The pupillary light reflex and light aversion tests are sensitive and reproducible measures of melanopsin activity. The data presented here, comparing this compound with the more potent antagonist AA41612, offers a valuable resource for researchers in the field. Further investigation into the therapeutic potential of these compounds is warranted.

References

A Comparative Guide to the In Vitro and In Vivo Efficacy of the Melanopsin Antagonist AA92593

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the in vitro and in vivo efficacy of the selective melanopsin antagonist, AA92593, with its more potent alternative, AA41612. The information presented is supported by experimental data to aid researchers in selecting the appropriate tool for their studies on melanopsin-mediated phototransduction.

Introduction to Melanopsin and its Antagonists

Melanopsin (OPN4) is a photopigment expressed in intrinsically photosensitive retinal ganglion cells (ipRGCs) that plays a crucial role in non-image forming visual functions such as circadian rhythm entrainment, the pupillary light reflex (PLR), and sleep regulation.[1] Pharmacological antagonists of melanopsin are invaluable tools for dissecting these pathways and for the potential development of therapeutics for conditions like photophobia and migraine.[2] this compound and AA41612 are two such antagonists, both belonging to the "opsinamide" class of sulfonamide-based compounds.[3] They act as competitive antagonists, binding to the retinal binding pocket of melanopsin and preventing its activation by light.[3][4]

In Vitro Efficacy: A Head-to-Head Comparison

The in vitro potency of this compound and AA41612 has been primarily assessed using Chinese Hamster Ovary (CHO) cells stably expressing human melanopsin (CHOOpn4).[3] The half-maximal inhibitory concentration (IC50) and the binding affinity (Ki) are key parameters for comparing their efficacy in these cellular assays.

CompoundAssay TypeCell LineIC50 (nM)Ki (nM)Reference
This compound Calcium Flux AssayCHOOpn4665 ± 916 ± 2[3]
AA41612 Calcium Flux AssayCHOOpn415.8 ± 1.80.43 ± 0.05[3]
This compound Photocurrent InhibitionXenopus Oocytes190-[3]
AA41612 Photocurrent InhibitionXenopus Oocytes20-[3]

Key Findings from In Vitro Data:

  • Potency: AA41612 is significantly more potent than this compound in inhibiting melanopsin activation in vitro. Its IC50 value in the CHOOpn4 calcium flux assay is approximately 42 times lower than that of this compound.[3]

  • Binding Affinity: The higher potency of AA41612 is further supported by its much lower Ki value, indicating a stronger binding affinity for the melanopsin receptor.[3]

  • Consistency Across Systems: The superior potency of AA41612 is consistent across different in vitro systems, including both mammalian cells (CHO) and amphibian oocytes (Xenopus).[3]

In Vivo Efficacy: Attenuation of the Pupillary Light Reflex

The in vivo efficacy of these antagonists is often evaluated by their ability to modulate melanopsin-dependent physiological responses, such as the pupillary light reflex (PLR) in mice.

CompoundAnimal ModelAdministrationDosageEffect on Pupillary Light Reflex (PLR)Reference
This compound Wild-type MiceIntraperitoneal (IP)30 mg/kgAttenuated pupil constriction in response to high-intensity light by ~50%.[3] The effect was reversible, with normal PLR resuming within 60 minutes, correlating with the clearance of the compound from the retina.[3][5][3][4]
AA41612 Mice with chemically ablated photoreceptorsIntraperitoneal (IP)Not specifiedFurther reduced the PLR at high irradiances in mice already showing a diminished response.[6][6]

Key Findings from In Vivo Data:

  • This compound Efficacy: this compound has been demonstrated to effectively and reversibly inhibit melanopsin-mediated PLR in vivo.[3][5]

Signaling Pathway and Experimental Workflows

To visualize the mechanism of action and the experimental procedures, the following diagrams are provided.

cluster_0 Melanopsin Phototransduction Cascade Light (480nm) Light (480nm) Melanopsin Melanopsin Light (480nm)->Melanopsin activates Gq_11 Gq/11 Melanopsin->Gq_11 activates PLC Phospholipase C Gq_11->PLC IP3_DAG IP3 & DAG PLC->IP3_DAG Ca_release Ca²⁺ Release IP3_DAG->Ca_release TRPC_channel TRPC Channel Activation Ca_release->TRPC_channel Depolarization Cellular Depolarization TRPC_channel->Depolarization This compound This compound / AA41612 This compound->Melanopsin inhibits

Caption: Melanopsin signaling pathway and the inhibitory action of this compound/AA41612.

cluster_0 In Vitro Efficacy Workflow (Calcium Flux Assay) cluster_1 In Vivo Efficacy Workflow (Pupillary Light Reflex) A Seed CHOOpn4 cells in 384-well plate B Incubate overnight A->B C Expose to light (~1000 lux, 1h) B->C D Wash with assay buffer C->D E Add this compound/AA41612 (various concentrations) D->E F Add 9-cis retinal E->F G Measure light-induced Ca²⁺ fluorescence F->G H Calculate IC₅₀ G->H I Dark-adapt mouse J Administer this compound/AA41612 or vehicle (IP) I->J K Wait for drug absorption (~20 min) J->K L Record baseline pupil diameter K->L M Expose to high-intensity light stimulus L->M N Record pupil constriction M->N O Analyze % change in pupil diameter N->O

Caption: Experimental workflows for in vitro and in vivo efficacy testing.

Detailed Experimental Protocols

In Vitro Calcium Flux Assay in CHOOpn4 Cells

This protocol is adapted from the methodology described in Jones et al., 2013.[3]

  • Cell Culture:

    • CHO cells stably expressing human melanopsin (CHOOpn4) are cultured in serum-free medium.

    • Cells are seeded onto poly-D-lysine coated 384-well plates at a density of 12,000 cells per well and incubated overnight.[3]

  • Assay Preparation:

    • Two hours prior to the assay, expose the cells to approximately 1,000 lux of white fluorescent light for 1 hour at room temperature to bleach any existing photopigment.[3]

    • Remove the cell medium and wash the cells once with 70 µl of assay buffer (Hank's Balanced Salt Solution supplemented with 20 mM HEPES, 2.5 mM probenecid, and 0.05% BSA).[3]

    • Load cells with a calcium-sensitive dye (e.g., Fluo-4) according to the manufacturer's instructions.

  • Antagonist Application and Measurement:

    • Add varying concentrations of this compound or AA41612 to the wells.

    • Incubate for a predetermined period (e.g., 30 minutes).

    • Add 9-cis retinal to the wells to reconstitute the photopigment.

    • Measure the light-induced increase in cytosolic Ca2+ using a fluorescence plate reader upon photoexcitation.[3]

  • Data Analysis:

    • Determine the dose-dependent reduction in the peak light-induced Ca2+ fluorescence.

    • Calculate the IC50 value for each antagonist by fitting the data to a sigmoidal dose-response curve.

In Vivo Pupillary Light Reflex (PLR) Assay in Mice

This protocol is based on methodologies described for measuring PLR in mice.[3][7]

  • Animal Preparation:

    • Use adult wild-type mice (e.g., C57BL/6J).

    • Dark-adapt the mice for at least 10 minutes prior to the experiment.[7]

    • Lightly sedate the mice to minimize stress-induced mydriasis. A combination of ketamine and xylazine (B1663881) administered intraperitoneally is commonly used.[1][7]

  • Drug Administration:

    • Administer this compound (e.g., 30 mg/kg) or AA41612 (dose to be optimized) or a vehicle control via intraperitoneal (IP) injection.[3]

    • Allow approximately 20 minutes for the compound to be absorbed and reach the retina.[3]

  • PLR Measurement:

    • Position the mouse in a pupillometer or under a microscope equipped with an infrared camera to visualize the pupil in the dark.

    • Record the baseline pupil diameter.

    • Deliver a calibrated, high-intensity light stimulus (e.g., 1013 photons cm-2 s-1) for a defined duration (e.g., 1 second).[3][7]

    • Record the constriction of the pupil in response to the light stimulus using video pupillometry.

  • Data Analysis:

    • Measure the pupil diameter before and during the light stimulus.

    • Calculate the extent of pupil constriction, often expressed as a percentage of the baseline diameter.

    • Compare the PLR in antagonist-treated mice to that of vehicle-treated controls to determine the degree of inhibition.

Conclusion and Recommendations

Both this compound and AA41612 are effective and selective antagonists of melanopsin. The available data strongly indicates that AA41612 is the more potent inhibitor in vitro , with an IC50 value over 40-fold lower than this compound in CHOOpn4 cells.[3] This suggests that for in vitro studies requiring high potency or the use of lower concentrations, AA41612 would be the superior choice.

For in vivo studies, this compound has been shown to be effective at a dose of 30 mg/kg.[3] While direct comparative in vivo studies are limited, the higher in vitro potency of AA41612 suggests it may achieve similar or greater in vivo effects at lower doses, potentially reducing the risk of off-target effects. Researchers should consider the specific requirements of their experimental design, including the desired level of inhibition and the route of administration, when selecting between these two valuable research tools. Further head-to-head in vivo studies would be beneficial to fully elucidate the comparative efficacy of these compounds.

References

Safety Operating Guide

Proper Disposal of AA92593: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the safe and compliant disposal of chemical compounds is a critical component of laboratory operations. This document provides essential guidance on the proper disposal procedures for AA92593, a selective and competitive melanopsin OPN4 antagonist. Adherence to these procedures is vital for maintaining a safe laboratory environment and complying with regulatory standards.

Summary of Key Data

For quick reference, the following table summarizes essential quantitative information for this compound.

ParameterValueSource
Purity99.94%[1]
Storage Temperature (Long-term)-80°C[1]
Storage Temperature (Short-term)-20°C (up to 1 month)[1]
In Vitro Concentration (Example)10 μM[1]
In Vivo Dosage (Example)30 mg/kg (in mice)[1]

Disposal Protocol

The toxicological properties of this compound have not been thoroughly investigated.[2] Therefore, it should be handled as a potentially hazardous substance. The following step-by-step protocol outlines the recommended disposal procedure.

1. Personal Protective Equipment (PPE): Before handling this compound, ensure you are wearing appropriate PPE. This includes:

  • Safety glasses with side shields[3]

  • Chemical-resistant gloves[3]

  • A lab coat[3]

2. Spill Management: In the event of a spill, follow these steps:

  • Small Spills: Carefully sweep up the solid material and place it in a designated, labeled container for chemical waste.[3] Avoid generating dust.[3]

  • Large Spills: Evacuate the area and ensure adequate ventilation. Shovel the spilled material into a suitable, labeled container for disposal.[3] Do not allow the product to enter drains.[3]

3. Waste Categorization and Segregation: Properly segregate waste containing this compound to ensure it is handled by qualified waste management personnel.

  • Solid Waste: Unused or expired solid this compound, as well as any materials used for spill cleanup (e.g., absorbent pads, contaminated gloves), should be placed in a clearly labeled hazardous waste container.

  • Liquid Waste: Solutions containing this compound should be collected in a designated, sealed, and clearly labeled hazardous waste container. Do not mix with other waste streams unless compatibility has been confirmed.

4. Final Disposal: The final disposal of this compound waste must be conducted in accordance with all local, state, and federal regulations.

  • Incineration or Sanitary Landfill: Depending on local regulations, appropriate disposal methods may include incineration or sanitary landfill by a licensed hazardous waste disposal company.[4]

  • Contact Environmental Health and Safety (EHS): Consult your institution's EHS department for specific guidance on the disposal procedures and approved waste contractors for your location.

Disposal Workflow

The following diagram illustrates the logical flow for the proper disposal of this compound.

start Start: Handling this compound ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe decision Spill or Routine Disposal? ppe->decision spill Spill Occurs decision->spill Spill routine Routine Disposal of Unused Product or Solutions decision->routine Routine cleanup Contain and Clean Up Spill spill->cleanup solid_waste Collect Solid Waste (e.g., contaminated materials) cleanup->solid_waste waste_container Place in Labeled Hazardous Waste Container solid_waste->waste_container liquid_waste Collect Liquid Waste (in designated container) routine->liquid_waste liquid_waste->waste_container ehs Consult Institutional EHS for Pickup and Final Disposal waste_container->ehs end End: Compliant Disposal ehs->end

Caption: Workflow for the safe disposal of this compound.

Disclaimer: This information is intended as a general guide. Always consult your institution's specific safety and disposal protocols and the most current Safety Data Sheet (SDS) for this compound before handling and disposal.

References

Personal protective equipment for handling AA92593

Author: BenchChem Technical Support Team. Date: December 2025

FOR IMMEDIATE USE BY RESEARCH, SCIENTIFIC, AND DRUG DEVELOPMENT PROFESSIONALS.

This guide provides critical safety and logistical information for the handling and disposal of AA92593, a selective and competitive melanopsin OPN4 antagonist. Adherence to these procedures is essential for ensuring laboratory safety and proper environmental stewardship.

I. Hazard Identification and Personal Protective Equipment (PPE)

This compound is classified with the following hazards:

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

The primary target organ for irritation is the respiratory system. Therefore, stringent adherence to PPE protocols is mandatory.

Table 1: Personal Protective Equipment (PPE) for Handling this compound

PPE CategorySpecificationRationale
Eye Protection Chemical safety goggles. A face shield should be worn if there is a risk of splashing.Protects against serious eye irritation from splashes or fine particles.
Hand Protection Chemically resistant gloves (e.g., nitrile, neoprene).Prevents skin contact and subsequent irritation.
Body Protection A standard laboratory coat. A flame-retardant lab coat should be considered if working with flammable solvents. Closed-toe shoes are required.Protects against accidental spills and contamination of personal clothing.
Respiratory Protection Use in a well-ventilated area, preferably within a chemical fume hood. If ventilation is inadequate, a NIOSH-approved respirator is necessary.Minimizes the risk of respiratory tract irritation from dust or aerosols.

II. Safe Handling and Operational Plan

A. Engineering Controls:

  • All procedures involving solid this compound or concentrated solutions should be performed in a certified chemical fume hood to minimize inhalation exposure.

  • Ensure that an eyewash station and safety shower are readily accessible in the immediate work area.

B. Procedural Guidance:

  • Preparation: Before handling, ensure all required PPE is correctly worn. Prepare the work area by covering surfaces with absorbent, disposable bench paper.

  • Weighing: If weighing the solid compound, do so in a fume hood or a ventilated balance enclosure to prevent the dispersion of dust.

  • Solution Preparation: When preparing solutions, slowly add the solid to the solvent to avoid splashing. This compound is soluble in DMSO.

  • Spill Management:

    • Minor Spills: For small spills, absorb the material with an inert, non-combustible absorbent (e.g., vermiculite, sand).

    • Cleanup: Carefully sweep or scoop up the absorbed material and place it into a designated, labeled hazardous waste container. Clean the spill area with a suitable solvent, followed by soap and water. All cleanup materials should be disposed of as hazardous waste.

    • Major Spills: In the event of a large spill, evacuate the area and contact your institution's Environmental Health and Safety (EHS) department immediately.

III. Disposal Plan

The disposal of this compound and its containers must be conducted as hazardous waste. Do not dispose of this chemical down the drain or in regular trash.

Table 2: Disposal Guidelines for this compound Waste

Waste TypeDisposal Procedure
Unused or Expired this compound Collect in a clearly labeled, sealed, and compatible hazardous waste container.
Contaminated Labware and Materials Items such as gloves, pipette tips, and absorbent paper that are contaminated with this compound should be collected in a dedicated, labeled hazardous waste container.
Empty Containers "Empty" containers may still retain chemical residue and should be treated as hazardous waste. Do not rinse into the sink. Seal the container and place it in the designated hazardous waste collection area.
Aqueous and Solvent Waste Solutions Collect all waste solutions containing this compound in a compatible, labeled hazardous waste container. Segregate from other waste streams if required by your institution.

Final Disposal: All waste containing this compound must be disposed of through your institution's EHS department or a licensed hazardous waste disposal contractor. The typical method for final disposal of such compounds is high-temperature incineration. Always follow local, state, and federal regulations for hazardous waste disposal.

IV. Experimental Workflow for Safe Handling

The following diagram illustrates the logical workflow for the safe handling and disposal of this compound.

cluster_prep Preparation cluster_handling Handling cluster_spill Spill Response cluster_disposal Disposal prep_ppe Don Appropriate PPE prep_area Prepare Work Area (Fume Hood) prep_ppe->prep_area handle_weigh Weigh Solid this compound prep_area->handle_weigh handle_solution Prepare Solution handle_weigh->handle_solution spill_event Spill Occurs handle_weigh->spill_event Potential handle_solution->spill_event Potential dispose_collect Collect Waste in Labeled Container handle_solution->dispose_collect spill_contain Contain and Absorb spill_event->spill_contain spill_clean Clean Spill Area spill_contain->spill_clean spill_dispose Dispose of Cleanup Materials as Waste spill_clean->spill_dispose spill_dispose->dispose_collect dispose_store Store in Designated Satellite Area dispose_collect->dispose_store dispose_pickup Arrange for EHS Pickup dispose_store->dispose_pickup

Caption: Workflow for Safe Handling and Disposal of this compound.

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
AA92593
Reactant of Route 2
Reactant of Route 2
AA92593

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.